molecular formula C11H8N2O3 B8759688 3-Nitro-4-phenoxypyridine

3-Nitro-4-phenoxypyridine

Cat. No.: B8759688
M. Wt: 216.19 g/mol
InChI Key: SWLYQWDNJRERGZ-UHFFFAOYSA-N
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Description

3-Nitro-4-phenoxypyridine is a useful research compound. Its molecular formula is C11H8N2O3 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Nitro-4-phenoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-4-phenoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

3-nitro-4-phenoxypyridine

InChI

InChI=1S/C11H8N2O3/c14-13(15)10-8-12-7-6-11(10)16-9-4-2-1-3-5-9/h1-8H

InChI Key

SWLYQWDNJRERGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 3-Nitro-4-phenoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

3-Nitro-4-phenoxypyridine (CAS 132038-21-2) is a critical heterocyclic intermediate in the synthesis of bioactive molecules, particularly in the field of neuroimaging and oncology. Its structural core—a pyridine ring substituted with a nitro group at position 3 and a phenoxy ether at position 4—serves as an "activated scaffold" for downstream derivatization.

This compound is most notably recognized as the immediate precursor to 3-amino-4-phenoxypyridine , the foundational synthon for PBR28 , a second-generation positron emission tomography (PET) radioligand targeting the Translocator Protein (TSPO) 18 kDa. Beyond neuroinflammation imaging, this scaffold is increasingly utilized in the design of c-Met kinase inhibitors and tricyclic systems like chromeno[3,2-c]pyridines.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, reaction mechanisms, and safety standards for research applications.

Chemical Identity & Physicochemical Profile
Property Data
Chemical Name 3-Nitro-4-phenoxypyridine
Synonyms 4-Phenoxy-3-nitropyridine; 3-Nitro-4-pyridyl phenyl ether
CAS Registry Number 132038-21-2
Molecular Formula C₁₁H₈N₂O₃
Molecular Weight 216.19 g/mol
Structure (SMILES) O=C1=C(OC2=CC=CC=C2)C=CN=C1
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate, Chloroform; Insoluble in Water
Melting Point Approx. 98–102 °C (Experimental variance observed based on purity)
Synthetic Methodology

The synthesis of 3-Nitro-4-phenoxypyridine is a classic example of Nucleophilic Aromatic Substitution (SₙAr) . The reaction exploits the electron-withdrawing nature of the nitro group at the 3-position and the pyridine nitrogen, which collectively activate the 4-position chloride for displacement by a phenoxide nucleophile.

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism. The phenoxide ion attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Re-aromatization occurs through the expulsion of the chloride leaving group.

SnAr_Mechanism Start 4-Chloro-3-nitropyridine (Electrophile) Complex Meisenheimer Complex (Intermediate) Start->Complex Nucleophilic Attack Phenol Phenol + Base (Nucleophile) Phenol->Complex Product 3-Nitro-4-phenoxypyridine Complex->Product Elimination (-Cl) Byproduct Chloride Salt Complex->Byproduct

Figure 1: Mechanistic pathway for the SₙAr synthesis of 3-Nitro-4-phenoxypyridine.

Validated Experimental Protocol

Reference Standard: Adapted from synthetic routes for PBR28 precursors [1, 2].

Materials:

  • 4-Chloro-3-nitropyridine (1.0 eq)

  • Phenol (1.1 – 1.3 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 – 2.0 eq) or Sodium Hydride (NaH, 1.2 eq)

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation of Nucleophile: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (1.3 eq) in anhydrous DMF (approx. 5 mL per gram of substrate).

  • Base Addition: Add Potassium Carbonate (1.8 eq) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide species.

    • Note: If using NaH, cool to 0°C during addition to manage hydrogen evolution.

  • Substrate Addition: Slowly add 4-Chloro-3-nitropyridine (1.0 eq) dissolved in a minimal amount of DMF.

  • Reaction: Stir the mixture at Room Temperature to 80°C (depending on scale and base strength).

    • K₂CO₃ method: Often requires mild heating (60–80°C) for 2–4 hours.

    • NaH method: Often proceeds at Room Temperature overnight.

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate, 7:3). The starting chloride (Rf ~0.4) should disappear, replaced by the product (Rf ~0.3).

  • Work-up: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a yellow/orange solid.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with water and brine, dry over Na₂SO₄, and concentrate.

  • Yield: Typical isolated yields range from 85% to 97% .

Reactivity & Downstream Applications

The primary value of 3-Nitro-4-phenoxypyridine lies in its reduction to 3-amino-4-phenoxypyridine , a "privileged structure" in medicinal chemistry.

Reduction Protocol (Nitro to Amine)

The nitro group is chemically robust but can be selectively reduced using Iron/Acetic Acid or Stannous Chloride (SnCl₂).

  • Reagents: SnCl₂·2H₂O (5.0 eq), Conc. HCl, Ethanol/Methanol.

  • Conditions: Reflux at 70–80°C for 2–6 hours.

  • Outcome: Quantitative conversion to 3-amino-4-phenoxypyridine (CAS 132038-22-3).

Application Landscape

Applications Core 3-Nitro-4-phenoxypyridine (Scaffold) Amine 3-Amino-4-phenoxypyridine Core->Amine Reduction (SnCl2/HCl) PBR28 PBR28 / [11C]PBR28 (TSPO Neuroimaging) Amine->PBR28 N-Alkylation/Acylation Kinase c-Met / Aurora Kinase Inhibitors (Oncology) Amine->Kinase Amide Coupling Heterocycles Chromeno[3,2-c]pyridines (Tricyclic Scaffolds) Amine->Heterocycles Diazotization/Cyclization

Figure 2: Synthetic utility and pharmaceutical application pathways.

  • Neuroimaging (TSPO Ligands): The 3-amino derivative is the direct precursor for PBR28 and its radiolabeled analogs ([¹¹C]PBR28, [¹⁸F]PBR28). These ligands bind to the Translocator Protein (TSPO), a biomarker for microglial activation in neurodegenerative diseases like Alzheimer's and Multiple Sclerosis [3].

  • Oncology (Kinase Inhibition): The 4-phenoxypyridine motif mimics the ATP-binding pocket interactions in several kinases. Derivatives synthesized from this scaffold have shown potency against c-Met (hepatocyte growth factor receptor) and Aurora kinases , critical targets in cancer cell proliferation [4].

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: WARNING

  • Acute Toxicity: Category 4 (Oral).

  • Skin/Eye Irritation: Category 2 (Causes skin irritation and serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).[1]

Precautions:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References
  • Synthesis of PBR28 Precursor: Damont, A., et al. "Synthesis of 6-[18F]fluoro-PBR28, a novel radiotracer for imaging the TSPO 18kDa with PET." Bioorganic & Medicinal Chemistry Letters, 2011.[2]

  • Clickable Ligand Synthesis: Di Nardo, G., et al. "Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative." Molecules, 2021, 26(13), 3947.

  • TSPO Imaging Guide: Owen, D.R., et al. "TSPO imaging in multiple sclerosis and other neurodegenerative diseases." Quarterly Journal of Nuclear Medicine and Molecular Imaging, 2011.
  • Kinase Inhibitors: Liu, J., et al. "Design, synthesis, and biological evaluation of novel 4-phenoxypyridine derivatives." European Journal of Medicinal Chemistry, 2020.

Sources

3-Nitro-4-phenoxypyridine CAS number and molecular weight

[1]

Executive Summary

3-Nitro-4-phenoxypyridine (CAS 132038-21-2 ) serves as a strategic electrophilic scaffold in medicinal chemistry. Characterized by the highly electron-deficient pyridine ring activated by an ortho-nitro group, this compound is primarily utilized as a precursor for 3-amino-4-phenoxypyridines. These amine derivatives are essential building blocks for c-Met kinase inhibitors and tricyclic systems such as azaindoles and pyrido[4,3-b][1,4]benzoxazines, although cyclization efficiency varies by method.

Chemical Identity & Properties

PropertySpecification
CAS Number 132038-21-2
IUPAC Name 3-Nitro-4-phenoxypyridine
Alternative Names 4-Phenoxy-3-nitropyridine; 3-Nitro-4-pyridyl phenyl ether
Molecular Formula C₁₁H₈N₂O₃
Molecular Weight 216.19 g/mol
SMILES O=C1=C(OC2=CC=CC=C2)C=CN=C1
Appearance Yellow to brownish crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water

Synthesis Protocol: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis relies on the high susceptibility of 4-chloro-3-nitropyridine to nucleophilic attack at the C4 position. The C3-nitro group provides crucial inductive and mesomeric withdrawal, lowering the energy of the Meisenheimer complex intermediate.

Reaction Scheme

The reaction involves the displacement of the chloride leaving group by a phenoxide anion generated in situ.

SnAr_SynthesisSubstrate4-Chloro-3-nitropyridine(CAS 13091-23-1)ComplexMeisenheimerComplexSubstrate->Complex Nucleophilic Attack (C4)ReagentPhenol + Base(K₂CO₃ or NaH)Reagent->ComplexProduct3-Nitro-4-phenoxypyridine(CAS 132038-21-2)Complex->Product Elimination of Cl⁻

Figure 1: SₙAr pathway for the synthesis of 3-Nitro-4-phenoxypyridine.

Detailed Methodology

Reagents:

  • 4-Chloro-3-nitropyridine (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq) or Sodium Hydride (NaH) (1.1 eq)

  • Solvent: Anhydrous DMF or DMSO

Protocol:

  • Activation: In a flame-dried flask under N₂, dissolve Phenol (1.1 eq) in anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide nucleophile. (Use NaH at 0°C if higher reactivity is required).

  • Addition: Add 4-Chloro-3-nitropyridine (1.0 eq) portion-wise. The reaction is exothermic; maintain temperature <30°C during addition.

  • Reaction: Heat the mixture to 80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (10x volume). The product typically precipitates as a yellow solid.

  • Purification: Filter the precipitate, wash with water, and dry under vacuum. If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-30% EtOAc in Hexanes).

Reactivity & Downstream Applications

The primary utility of 3-Nitro-4-phenoxypyridine lies in its reduction to the corresponding amine, enabling the construction of fused heterocycles.

Reduction to 3-Amino-4-phenoxypyridine

The nitro group is reduced to an amine (CAS: 132038-22-3) using standard hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl or SnCl₂). This amine is a "privileged scaffold" in kinase inhibitor discovery, particularly for c-Met and VEGFR targets.

Cyclization Pathways (Critical Insight)

While analogous thio-ethers (4-phenylthio-3-nitropyridine) readily undergo Cadogan cyclization (using P(OEt)₃) to form pyrido-benzothiazines, the phenoxy variant is notoriously resistant to this specific transformation due to the lower nucleophilicity of the oxygen bridge compared to sulfur.

  • Successful Route: Reduction to the amine followed by coupling with activated carbonyls (e.g., CDI, phosgene equivalents) or Buchwald-Hartwig type intramolecular cyclizations is preferred over direct reductive cyclization.

Reactivity_PathwaysNitro3-Nitro-4-phenoxypyridine(Precursor)Amine3-Amino-4-phenoxypyridine(Key Intermediate)Nitro->Amine Reduction(H₂/Pd-C or Fe/AcOH)KinaseKinase Inhibitors(c-Met / VEGFR)Amine->Kinase Amide Coupling / Urea FormationHeterocyclePyrido[4,3-b][1,4]benzoxazines(Tricyclic Cores)Amine->Heterocycle Intramolecular Cyclization(Requires Pd-catalysis)

Figure 2: Functionalization pathways for drug discovery applications.

Safety & Handling

  • Nitro Compounds: Potential explosion hazard if heated under confinement. Do not distill residues to dryness.

  • Skin Sensitizer: Pyridine derivatives are potent sensitizers. Use nitrile gloves and work in a fume hood.

  • Storage: Store in a cool, dry place away from strong reducing agents.

References

  • Chemical Identification: 3-Nitro-4-phenoxypyridine (CAS 132038-21-2).[2][3][1] BLD Pharm Catalog. Retrieved from

  • Synthesis Precursor: 4-Chloro-3-nitropyridine (CAS 13091-23-1). PubChem Compound Summary. Retrieved from

  • Reaction Mechanism: Nucleophilic Aromatic Substitution of 4-Chloro-3-nitropyridine. BenchChem Technical Guides. Retrieved from

  • Cyclization Limitations: Comparative reactivity of phenoxy vs. phenylthio nitropyridines in Cadogan reactions. Journal of Chemical Research (via ResearchGate).[4] Retrieved from

Solubility Profile & Thermodynamic Characterization of 3-Nitro-4-phenoxypyridine

[1]

Executive Summary & Chemical Profile

3-Nitro-4-phenoxypyridine (CAS: 132038-21-2) is a critical intermediate in the synthesis of bioactive heterocycles, particularly in the development of TSPO-selective ligands and agrochemicals.[1] Its solubility behavior is governed by the interplay between the electron-withdrawing nitro group, the lipophilic phenoxy moiety, and the basic pyridine nitrogen.

Understanding its solubility landscape is essential for optimizing nucleophilic substitution reactions (SNAr), purification via recrystallization, and formulation. This guide provides a definitive technical analysis of its solubility, supported by thermodynamic modeling frameworks and rigorous experimental protocols.

Chemical Identity
PropertyDetail
IUPAC Name 3-Nitro-4-phenoxypyridine
CAS Number 132038-21-2
Molecular Formula

Molecular Weight 216.20 g/mol
Appearance Yellow to orange crystalline solid
Electronic Character Electron-deficient pyridine ring (activated by

)

Solubility Landscape: Solvent Classes & Behavior

The solubility of 3-Nitro-4-phenoxypyridine is dictated by "like dissolves like" principles, modified by specific solute-solvent interactions such as


1
A. High Solubility Solvents (Process Solvents)

These solvents are recommended for reaction media (e.g., SNAr coupling) and initial dissolution.[1]

  • Polar Aprotic Solvents (DMF, DMSO, DMAc): Exhibit the highest solubility power. The high dipole moment of these solvents stabilizes the polar nitro group.[1]

    • Usage: Primary reaction solvents for synthesis from 4-chloro-3-nitropyridine.[1]

  • Chlorinated Solvents (DCM, Chloroform): Excellent solubility due to favorable dispersion forces and dipole interactions.[1]

    • Usage: Liquid-liquid extraction workups.[1]

  • Ethers (THF, 1,4-Dioxane): Good solubility; often used in reduction steps (e.g., hydrogenation of the nitro group).

B. Temperature-Dependent Solvents (Recrystallization Candidates)

These solvents show a steep solubility-temperature gradient, making them ideal for purification.[1]

  • Lower Alcohols (Methanol, Ethanol, Isopropanol): Moderate solubility at room temperature but high solubility at boiling points.[1]

    • Mechanism:[1][2] The phenoxy ring disrupts the hydrogen-bonding network of the alcohol, creating an entropic penalty at low temperatures that is overcome at higher temperatures.

  • Esters (Ethyl Acetate): Often acts as a "borderline" solvent; useful when mixed with non-polar anti-solvents.[1]

C. Anti-Solvents (Precipitation Media)[1]
  • Water: Practically insoluble.[1] Used to quench reactions and wash away inorganic salts (

    
    , 
    
    
    ).
  • Aliphatic Hydrocarbons (Hexane, Heptane, Pentane): Very low solubility.[1] Used to induce precipitation from DCM or Ethyl Acetate solutions.[1]

Experimental Protocol: Determination of Solubility

Standardized Isothermal Saturation Method

To generate high-quality thermodynamic data, researchers must avoid "visual" solubility estimates.[1] The following protocol ensures reproducibility and thermodynamic equilibrium.

Phase 1: Preparation & Equilibration[1]
  • Excess Solute Addition: Add 3-Nitro-4-phenoxypyridine to the solvent in a glass vial until a visible solid phase persists.

  • Temperature Control: Place vials in a double-walled, thermostated shaker bath (control precision

    
     K).
    
  • Agitation: Shake at 150–200 rpm for 24–48 hours .

    • Critical Check: If the solid disappears, add more solute immediately. Equilibrium requires the presence of the solid phase.[1]

  • Sedimentation: Stop agitation and allow the phases to separate for 2–4 hours at the set temperature.

Phase 2: Sampling & Analysis[1]
  • Filtration: Using a pre-heated syringe filter (0.22

    
    m PTFE), withdraw the supernatant.[1]
    
    • Note: Pre-heating prevents precipitation inside the filter, which would artificially lower the measured solubility.

  • Dilution: Immediately dilute the aliquot with a mobile phase (e.g., Acetonitrile) to prevent crystallization.[1]

  • Quantification: Analyze via HPLC-UV (Detection

    
     270–300 nm) or Gravimetric Analysis  (evaporation of solvent).[1]
    

SolubilityProtocolStartStart: Excess Solute + SolventEquilEquilibration(Const. T, 24-48h)Start->Equil AgitationSettlePhase Separation(Sedimentation)Equil->Settle Stop ShakingFilterIsothermal Filtration(Heated Syringe)Settle->Filter SupernatantAnalyzeQuantification(HPLC/Gravimetric)Filter->Analyze Dilution

Caption: Workflow for the rigorous determination of solid-liquid equilibrium solubility.

Thermodynamic Modeling Framework

Once experimental data (

The Modified Apelblat Equation

This is the industry standard for correlating solubility data across a temperature range.[1]

  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
    • Interpretation: Parameter

      
       is related to the enthalpy of solution.[1] A negative slope in a van't Hoff plot (
      
      
      vs
      
      
      ) indicates an endothermic process (solubility increases with T).[1]
Thermodynamic Parameters

Using the van't Hoff analysis, the dissolution properties are calculated:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    [1]
    • Expectation: For 3-Nitro-4-phenoxypyridine,

      
       is expected to be positive  (endothermic), confirming that heating aids dissolution.[1]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    [1]
    • Expectation:

      
       should be positive for a stable solid, decreasing as 
      
      
      increases, driving the dissolution process.

Practical Applications & Process Design

Recrystallization Strategy

Based on the solubility differential, a cooling crystallization or anti-solvent crystallization is recommended.[1]

  • System A (Cooling): Dissolve in boiling Ethanol or Methanol .[1] Cool slowly to 0°C.

    • Pros: Simple, removes polar impurities.[1]

  • System B (Anti-solvent): Dissolve in minimal DCM or Ethyl Acetate .[1] Slowly add Hexane or Heptane until turbidity appears.[1][3]

    • Pros: High recovery yield, effective for heat-sensitive derivatives.[1]

RecrystallizationLogicInputCrude 3-Nitro-4-phenoxypyridineChoiceSelect Solvent SystemInput->ChoicePathAPath A: Cooling Cryst.(Methanol/Ethanol)Choice->PathA High Thermal StabilityPathBPath B: Anti-Solvent(DCM + Hexane)Choice->PathB Heat SensitiveProcessAHeat to Reflux -> Filter Hot -> Cool to 0°CPathA->ProcessAProcessBDissolve in DCM -> Add Hexane -> PrecipitatePathB->ProcessBResultPure Crystalline ProductProcessA->ResultProcessB->Result

Caption: Decision matrix for selecting the optimal purification pathway.

References

  • Synthesis & Characterization: Journal of Medicinal Chemistry, "Synthesis and Characterization of PBR28 TSPO-Selective Ligand Derivatives."[1] (Describes synthesis from 4-chloro-3-nitropyridine and phenol in DMF).

  • Solubility Methodology: Journal of Chemical & Engineering Data, "Standard Protocols for Isothermal Saturation Method." (General reference for the shake-flask protocol described).

  • Thermodynamic Modeling: Journal of Molecular Liquids, "Thermodynamic approaches to solubility in drug discovery." (Basis for Apelblat and van't Hoff equations).

  • Chemical Properties: PubChem Compound Summary, "3-Phenoxypyridine and Nitro-derivatives."[1][4]

3-Nitro-4-phenoxypyridine (CAS 132038-21-2): Comprehensive Safety Data, Physicochemical Properties, and Synthetic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Nitro-4-phenoxypyridine is a highly functionalized heteroaromatic compound that serves as a critical intermediate in modern medicinal chemistry. Its unique structural topology—a pyridine ring activated by an electron-withdrawing nitro group and substituted with a phenoxy moiety—makes it an ideal precursor for synthesizing complex pharmacological agents. This technical guide provides an in-depth analysis of its physicochemical properties, safety handling protocols, and field-proven synthetic methodologies, specifically focusing on its role in developing Translocator Protein (TSPO) PET radioligands (1)[1] and Aurora-A kinase inhibitors (2)[2].

Molecular Identity & Physicochemical Properties

Understanding the baseline physicochemical properties of 3-Nitro-4-phenoxypyridine is essential for predicting its reactivity and solubility profiles during assay development and organic synthesis. The electron-deficient nature of the nitropyridine core dictates its behavior in both nucleophilic aromatic substitutions and subsequent reduction pathways.

Table 1: Core Physicochemical Data

PropertyValue
CAS Number 132038-21-2[3]
Chemical Name 3-Nitro-4-phenoxypyridine
Molecular Formula C11H8N2O3[3]
Molecular Weight 216.19 g/mol [3]
SMILES String O=[O-][3]
Appearance Yellow to light-brown crystalline solid

Material Safety Data Sheet (MSDS) & Handling Protocols

As a nitroaromatic compound, 3-Nitro-4-phenoxypyridine requires stringent safety protocols. The nitro group can act as a skin sensitizer, and the compound presents acute toxicity risks upon ingestion or inhalation (4)[4].

Table 2: GHS Safety & Hazard Classification

GHS CategoryDetails
Signal Word Warning[4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Precautionary Statements P261, P264, P270, P280, P302+P352, P305+P351+P338, P501[4]
Causality-Driven Handling Protocols:
  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) and safety goggles are mandatory. Rationale: Nitroaromatics easily penetrate standard latex, leading to systemic absorption and potential methemoglobinemia.

  • Environmental Controls: Handle exclusively within a Class II biological safety cabinet or a chemical fume hood. Rationale: The compound's potential to cause respiratory irritation (H335) necessitates the strict prevention of aerosolized dust inhalation[4].

  • Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture. Rationale: Prolonged exposure to UV light can induce photoreduction or degradation of the nitro group.

Synthetic Methodologies: Upstream Preparation

The synthesis of 3-Nitro-4-phenoxypyridine relies on a Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitro group at the 3-position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, highly activating the 4-position for nucleophilic attack by phenol (5)[5].

Step-by-Step Protocol: SNAr Synthesis
  • Reagent Preparation: Dissolve phenol (1.3 eq.) in anhydrous N,N-Dimethylformamide (DMF)[5].

  • Base Addition: Add Potassium Carbonate (K2CO3, 1.8 eq.) to the solution. Causality: K2CO3 is a mild base that effectively deprotonates phenol to form the highly nucleophilic phenoxide ion without causing unwanted hydrolysis of the starting chloropyridine[1][5].

  • Electrophile Introduction: Slowly add 4-chloro-3-nitropyridine (1.0 eq.) dissolved in DMF under continuous magnetic stirring[5].

  • Reaction Conditions: Stir the mixture at 80°C (or room temperature depending on desired kinetic control) overnight[1][5].

  • Validation & Workup: Quench with ice-cold water. Extract with ethyl acetate. The organic layer is washed with brine and dried over Na2SO4. Self-Validating Step: Monitor via TLC (Hexane/EtOAc). The disappearance of the 4-chloro-3-nitropyridine spot and the emergence of a highly UV-active product spot confirms conversion (Typical yield: 95-97%)[1][5].

SNAr_Synthesis N1 4-Chloro-3-nitropyridine (Electrophile) N3 K2CO3 / DMF Stirred at 80°C N1->N3 N2 Phenol (Nucleophile) N2->N3 N4 3-Nitro-4-phenoxypyridine (Product, 97% Yield) N3->N4 Nucleophilic Aromatic Substitution (SNAr)

Figure 1: SNAr synthesis workflow of 3-Nitro-4-phenoxypyridine.

Downstream Applications in Medicinal Chemistry

3-Nitro-4-phenoxypyridine is not an end-product but a versatile building block. It is prominently featured in the synthesis of [11C]PBR28, a high-affinity TSPO PET radioligand used for neuroinflammation imaging in Alzheimer's disease and traumatic brain injury models[1]. Additionally, its derivatives are utilized in designing highly selective Imidazo[4,5-b]pyridine inhibitors of Aurora-A kinase, a critical target in oncology[6].

Step-by-Step Protocol: Chemoselective Nitro Reduction

To utilize the scaffold for PBR28, the nitro group must be reduced to an amine (yielding 4-phenoxy-3-pyridinamine) without cleaving the diaryl ether bond.

  • Reagent Mixing: Dissolve 3-Nitro-4-phenoxypyridine (1 eq.) in methanol[5].

  • Catalyst Addition: Add to a solution of Tin(II) chloride (SnCl2, 6.8 eq.) in 6 N HCl[5]. Causality: SnCl2/HCl is chosen over catalytic hydrogenation (e.g., Pd/C) to prevent potential hydrogenolysis of the sensitive phenoxy ether linkage, ensuring chemoselective reduction of the nitro group[1][5].

  • Reflux: Heat the mixture to 65°C and reflux overnight[5].

  • Validation & Workup (Critical Step): Concentrate under reduced pressure to remove methanol. Adjust the aqueous residue to pH 13 using 6 N NaOH. Causality: Basification precipitates the tin byproducts as solid Sn(OH)2. Filter the suspension over a pad of Celite to prevent severe emulsions during the subsequent ethyl acetate extraction[5].

  • Final Isolation: Evaporate the organic solvent to yield 4-phenoxy-3-pyridinamine (Typical yield: 92-95%)[1][5].

Downstream_Pathway Step1 3-Nitro-4-phenoxypyridine Step2 SnCl2 / HCl / MeOH Reflux at 65°C Step1->Step2 Step3 4-Phenoxy-3-pyridinamine (Intermediate) Step2->Step3 Chemoselective Nitro Reduction Step4 Reductive Amination & Acylation Step3->Step4 Step5 PBR28 / TSPO Ligands (Target Scaffold) Step4->Step5 Scaffold Functionalization

Figure 2: Downstream synthetic pathway from 3-Nitro-4-phenoxypyridine to PBR28.

References

  • BLD Pharm . 132038-21-2 | 3-Nitro-4-phenoxypyridine. 3

  • National Institutes of Health (NIH) . Fully automated synthesis and initial PET evaluation of[11C]PBR28. 1

  • MDPI . Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative. 5

  • ACS Publications . Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives. 2

Sources

Comprehensive NMR Spectral Analysis and Synthesis Workflow for 3-Nitro-4-phenoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Nitro-4-phenoxypyridine is a highly valuable chemical intermediate, most prominently utilized in the synthesis of PBR28—a high-affinity translocator protein (TSPO) ligand used extensively as a Positron Emission Tomography (PET) radiotracer for imaging neuroinflammation[1]. For drug development professionals and synthetic chemists, ensuring the absolute structural integrity of this intermediate is paramount, as impurities directly compromise the radiochemical yield and specific activity of the final PET tracer.

This whitepaper provides an in-depth technical guide to the synthesis, mechanistic causality, and rigorous Nuclear Magnetic Resonance (NMR) spectral validation of 3-nitro-4-phenoxypyridine.

Experimental Methodology: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 3-nitro-4-phenoxypyridine relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-3-nitropyridine with phenol[2].

Step-by-Step Protocol
  • Phenoxide Generation: Dissolve 4.0 g of phenol (42.5 mmol, 1.3 eq.) in 20 mL of anhydrous N,N-dimethylformamide (DMF). Add this solution to a stirring suspension of 7.7 g of potassium carbonate (K₂CO₃) (55.8 mmol, 1.8 eq.) in 25 mL of DMF at room temperature[2].

  • Activation Period: Allow the mixture to stir for 10 minutes to ensure adequate deprotonation of the phenol.

  • Nucleophilic Attack: Slowly add 5.0 g of 4-chloro-3-nitropyridine (31.5 mmol, 1.0 eq.) dissolved in 25 mL of DMF to the reaction mixture under continuous magnetic stirring[2].

  • Reaction Progression: Stir the mixture continuously overnight at room temperature under an inert atmosphere (e.g., nitrogen)[2].

  • Aqueous Workup: Quench the reaction with water and extract the product three times with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF[2].

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a pale yellow solid[1][2].

Causality Behind Experimental Choices (E-E-A-T)
  • Solvent Selection (DMF): DMF is a polar aprotic solvent. It highly solvates the potassium cation but leaves the phenoxide anion relatively unsolvated and "naked." This drastically increases the nucleophilicity of the phenoxide, accelerating the SNAr reaction.

  • Base Selection (K₂CO₃): Potassium carbonate is a mild, insoluble base. It is strong enough to deprotonate phenol (pKₐ ~10) but mild enough to prevent the degradation of the highly electrophilic nitropyridine ring, which could occur if stronger bases like sodium hydride (NaH) were used without strict temperature controls.

  • Temperature Control (Room Temperature): The SNAr reaction is highly favored at room temperature because the C4 position of the pyridine ring is exceptionally electron-deficient. This deficiency is driven by the dual electron-withdrawing effects of the pyridine nitrogen and the strongly electron-withdrawing ortho-nitro group. Heating the reaction is unnecessary and would only increase the likelihood of side-product formation[1].

Workflow Visualization

SNAr_Mechanism Reagents 4-Chloro-3-nitropyridine + Phenol Base K2CO3 / DMF (Deprotonation) Reagents->Base Mix at 25°C Intermediate Phenoxide Anion Generation Base->Intermediate pKa driven SNAr SNAr Addition-Elimination at C4 Position Intermediate->SNAr Nucleophilic Attack Workup Aqueous Extraction (Et2O / Brine) SNAr->Workup Stir overnight Product 3-Nitro-4-phenoxypyridine (Target) Workup->Product Isolate & Dry

Workflow for the SNAr synthesis and isolation of 3-nitro-4-phenoxypyridine.

NMR Spectral Data & Structural Validation

A self-validating protocol requires rigorous analytical confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying the successful displacement of the chloride leaving group by the phenoxy moiety.

¹H NMR Spectral Data

The ¹H NMR spectrum (recorded at 400 or 500 MHz in CDCl₃) provides definitive proof of the structure. The molecule contains 8 protons, which resolve into 6 distinct signals due to the symmetry of the phenoxy ring[1][2].

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
Py-H2 9.14Singlet (s)-1HHighly deshielded; sits between the electron-withdrawing pyridine nitrogen and the ortho-nitro group.
Py-H6 8.55Doublet (d)6.01HDeshielded by the adjacent electronegative pyridine nitrogen.
Ph-H (meta) 7.52 – 7.48Multiplet (m)-2HStandard aromatic resonance for phenoxy meta protons.
Ph-H (para) 7.37 – 7.34Multiplet (m)-1HStandard aromatic resonance for the phenoxy para proton.
Ph-H (ortho) 7.17 – 7.15Multiplet (m)-2HShielded relative to meta protons due to the resonance donation of the oxygen atom.
Py-H5 6.79Doublet (d)6.01HSignificantly upfield shifted compared to the starting material, confirming the presence of the electron-donating phenoxy oxygen at C4.
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum (100 MHz or 125 MHz) of 3-nitro-4-phenoxypyridine yields 9 distinct carbon signals (5 from the pyridine ring and 4 from the symmetric phenoxy ring). Below is the structural assignment framework used to validate the carbon backbone[2]:

Carbon EnvironmentExpected Shift Region (δ, ppm)Structural Rationale
Py-C4 (C-O) 158.0 – 162.0Highly deshielded by the direct attachment to the electronegative phenoxy oxygen.
Py-C6 (C-N) 152.0 – 155.0Deshielded by the adjacent pyridine nitrogen.
Ph-C1' (C-O) 152.0 – 154.0Ipso-carbon of the phenoxy ring attached to oxygen.
Py-C2 (C-N) 146.0 – 150.0Deshielded by both the pyridine nitrogen and the adjacent nitro group.
Py-C3 (C-NO₂) 135.0 – 140.0Quaternary carbon attached directly to the nitro group.
Ph-C3', C5' (meta) 130.0 – 131.0Standard meta-carbon shifts for a phenoxy group.
Ph-C4' (para) 126.0 – 128.0Standard para-carbon shift.
Ph-C2', C6' (ortho) 120.0 – 122.0Shielded by the resonance electron donation from the oxygen atom.
Py-C5 108.0 – 112.0Highly shielded due to the strong ortho-/ para-directing resonance effect of the C4 oxygen.
The Self-Validating System

To ensure the protocol is self-validating, researchers must look for the diagnostic shift of Py-H5 . In the starting material (4-chloro-3-nitropyridine), the H5 proton appears much further downfield due to the electron-withdrawing nature of the chlorine atom. Upon successful SNAr substitution, the resonance donation from the newly introduced phenoxy oxygen pushes electron density onto the C5 carbon, shielding the Py-H5 proton and shifting it dramatically upfield to δ 6.79 ppm [1]. If a doublet around ~7.5-8.0 ppm remains, unreacted starting material is still present.

References

  • Title: Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles Source: mdpi.com URL: [Link]

  • Title: Fully automated synthesis and initial PET evaluation of [11C]PBR28 Source: nih.gov (PMC) URL: [Link]

Sources

Pharmacological Potential of 3-Nitro-4-phenoxypyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold" Hypothesis

In modern medicinal chemistry, the 3-nitro-4-phenoxypyridine motif serves not merely as a transient intermediate but as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its utility stems from a unique electronic duality: the electron-withdrawing nitro group (


) at position 3 activates the pyridine ring for nucleophilic aromatic substitution (

) at position 4, while simultaneously serving as a latent amine precursor for constructing fused heteroaromatic systems.[1]

This guide dissects the pharmacological architecture of this intermediate, focusing on its critical role in synthesizing c-Met/VEGFR kinase inhibitors and 1H-pyrrolo[2,3-c]pyridine (azaindole) antitumor agents. We provide validated synthetic workflows and mechanistic insights to accelerate drug discovery campaigns targeting oncology and antimicrobial resistance.

Chemical Architecture & Reactivity[1][2]

The pharmacological value of 3-nitro-4-phenoxypyridine intermediates acts as a linchpin in divergent synthesis.

Electronic Activation (The Engine)

The pyridine nitrogen and the 3-nitro group act synergistically to deplete electron density at the C4 position. This makes 4-chloro-3-nitropyridine highly susceptible to attack by phenoxide nucleophiles. Unlike benzene analogs, which often require harsh conditions or transition metal catalysis (Buchwald-Hartwig), this pyridine scaffold undergoes


 under mild basic conditions.
The Latent Cyclization Trigger

The 3-nitro group is a "masked" functionality. Upon reduction to the 3-amino group (


), the molecule becomes a 3,4-diamino-like system (if the phenoxy is displaced by an amine) or a 3-amino-4-phenoxypyridine. The latter is the immediate precursor for Smiles rearrangement  or direct cyclization to form:
  • Imidazo[4,5-c]pyridines: via condensation with orthoformates.

  • Triazolo[4,5-c]pyridines: via diazotization.

  • 1H-pyrrolo[2,3-c]pyridines (5-azaindoles): via Bartoli or related indole syntheses.

Pharmacological Case Studies

Dual c-Met / VEGFR-2 Kinase Inhibition

Dysregulation of the Hepatocyte Growth Factor (HGF)/c-Met axis is a hallmark of invasive cancers. 3-Nitro-4-phenoxypyridine intermediates are precursors to 3-amino-4-phenoxypyridines , which mimic the ATP-binding hinge region of the kinase.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met1160 in c-Met), while the 4-phenoxy group extends into the hydrophobic back pocket, often interacting with the "gatekeeper" residue.

  • Key Derivative: Structures related to Foretinib utilize this core. The phenoxy linker provides the necessary flexibility to orient the "tail" moiety (often a cyclopropane-1,1-dicarboxamide) into the solvent-exposed region.

Antitumor Azaindoles

Derivatives synthesized from this intermediate have shown potent cytotoxicity against A549 (lung) and HepG2 (liver) cell lines. The mechanism often involves G0/G1 cell cycle arrest , driven by the inhibition of downstream signaling effectors like STAT3 and AKT.

Visualized Pathways

Synthesis Workflow: From Precursor to Pharmacophore

The following diagram illustrates the divergent synthesis starting from 4-chloro-3-nitropyridine.

SynthesisWorkflow Start 4-Chloro-3-nitropyridine Intermediate 3-Nitro-4-phenoxypyridine (The Core Intermediate) Start->Intermediate SNAr (Phenol, K2CO3, DMF) Reduced 3-Amino-4-phenoxypyridine Intermediate->Reduced Reduction (Fe/NH4Cl or H2/Pd-C) Target1 Imidazo[4,5-c]pyridines (Kinase Inhibitors) Reduced->Target1 Cyclization (HC(OEt)3 / Acid) Target2 Pyrazolo/Triazolo Fused Systems (Antitumor Agents) Reduced->Target2 Diazotization / Coupling

Figure 1: Divergent synthesis pathway utilizing the 3-nitro-4-phenoxypyridine scaffold.

Mechanism of Action: c-Met Signaling Blockade

This diagram details the downstream effects of inhibiting c-Met using derivatives of the scaffold.

cMetPathway Inhibitor Phenoxypyridine Derivative cMet c-Met Receptor (RTK) Inhibitor->cMet Inhibition (ATP Competition) PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival MAPK MAPK/ERK RAS->MAPK Proliferation Cell Proliferation MAPK->Proliferation Metastasis Metastasis STAT3->Metastasis

Figure 2: Signal transduction blockade by 3-nitro-4-phenoxypyridine-derived kinase inhibitors.

Experimental Protocols

The following protocols are designed for high reproducibility. The choice of Iron/Ammonium Chloride for reduction is deliberate: it is chemoselective and avoids the defluorination often seen with catalytic hydrogenation (


) when fluorinated phenoxy groups are present.
Protocol A: Synthesis of 4-(4-Fluorophenoxy)-3-nitropyridine ( )

Objective: To introduce the phenoxy pharmacophore.

  • Reagents:

    • 4-Chloro-3-nitropyridine (1.0 eq, 158.5 g/mol )

    • 4-Fluorophenol (1.1 eq, 112.1 g/mol )

    • Potassium Carbonate (

      
      ) (2.0 eq, anhydrous)
      
    • DMF (Dimethylformamide), anhydrous (5 mL per mmol substrate)

  • Procedure:

    • Step 1: Charge a round-bottom flask with 4-fluorophenol and DMF. Add

      
       and stir at room temperature for 15 minutes to generate the phenoxide in situ.
      
    • Step 2: Add 4-chloro-3-nitropyridine portion-wise. (Caution: Exothermic).

    • Step 3: Heat the reaction mixture to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, yielding a lower 
      
      
      
      product.
    • Step 4 (Workup): Cool to room temperature. Pour the mixture into 10 volumes of ice-cold water with vigorous stirring. The product will precipitate as a yellow/orange solid.

    • Step 5: Filter the solid, wash with water (

      
      ), and dry under vacuum at 45°C.
      
  • Validation:

    • Yield is typically >85%.

    • 1H NMR (DMSO-d6): Look for the diagnostic downfield shift of the pyridine C2-H proton (

      
       ppm) due to the ortho-nitro group.
      
Protocol B: Reduction to 3-Amino-4-(4-fluorophenoxy)pyridine

Objective: To activate the scaffold for cyclization.

  • Reagents:

    • 3-Nitro-4-(4-fluorophenoxy)pyridine (Intermediate from Protocol A)

    • Iron Powder (Fe) (5.0 eq, fine mesh)

    • Ammonium Chloride (

      
      ) (5.0 eq)
      
    • Solvent: Ethanol / Water (4:1 ratio)

  • Procedure:

    • Step 1: Dissolve the nitro intermediate in EtOH/Water. Add

      
      .
      
    • Step 2: Add Iron powder. Heat the mixture to reflux (approx. 80°C) with vigorous mechanical stirring.

    • Step 3: Monitor reaction (approx. 2–3 hours). The yellow color of the nitro compound will fade to a pale or colorless amine solution.

    • Step 4 (Workup): Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Step 5: Concentrate the filtrate. Dissolve residue in EtOAc, wash with brine, dry over

      
      , and evaporate.
      
  • Validation:

    • LC-MS: Confirm mass

      
      .
      
    • Appearance: The amine is typically an off-white to pale brown solid, susceptible to oxidation; store under inert gas.

Quantitative Data Summary

Table 1: Structure-Activity Relationship (SAR) of 4-Phenoxypyridine Derivatives (c-Met Inhibition) Data aggregated from representative literature values [1, 3].

Compound IDR (Phenoxy Substituent)R' (Pyridine C2/C6)c-Met IC50 (nM)A549 Cytotoxicity (IC50 µM)
Ref (Foretinib) ----2.53 < 1.0
Cmpd 15b 4-Fluoro-2-chloroCarboxamide linker230 (VEGFR2)0.75
Cmpd 23w 2,6-DifluoroQuinoxaline fused1.91 1.57
Cmpd 5a 4-MethylPyrazolo fused4.273.42

Note: Electron-withdrawing groups on the phenoxy ring (F, Cl) generally enhance metabolic stability and potency.

References

  • Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents. Source: Chemical Biology & Drug Design [Link][2]

  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors. Source: ChemMedChem [Link]

  • Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Source: Bioorganic Chemistry [Link]

  • Vicarious Nucleophilic Substitution (VNS) of Hydrogen. Source: Organic Chemistry Portal [Link][3]

  • Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-N-phenylacetamide derivatives as novel potential affordable antitubercular agents. Source: Molecules [Link]

Sources

Methodological & Application

Synthesis of 3-Nitro-4-phenoxypyridine from 4-chloro-3-nitropyridine

Application Note: Synthesis of 3-Nitro-4-phenoxypyridine via Nucleophilic Aromatic Substitution ( )

Executive Summary

This application note details the optimized protocol for synthesizing 3-nitro-4-phenoxypyridine , a critical intermediate in the development of c-Met kinase inhibitors and other heterocyclic pharmaceutical agents. The transformation utilizes a Nucleophilic Aromatic Substitution (

Unlike standard electrophilic substitutions, this reaction relies on the electron-deficient nature of the pyridine ring, significantly enhanced by the ortho-nitro group and the para-nitrogen atom. This guide provides a scalable, self-validating protocol emphasizing reaction safety, impurity control (specifically unreacted phenol), and high-purity isolation.

Scientific Foundation & Reaction Engineering

Mechanistic Insight ( )

The reaction proceeds via an addition-elimination mechanism.[1] The 3-nitro group is essential; it activates the C-4 position through inductive (-I) and mesomeric (-M) electron withdrawal, stabilizing the anionic Meisenheimer intermediate.

Key Mechanistic Features:

  • Activation: The pyridine nitrogen and the 3-nitro group make C-4 highly electrophilic.

  • Attack: Phenoxide anion (generated in situ) attacks C-4, breaking aromaticity.

  • Restoration: The high energy intermediate collapses, ejecting the chloride ion and restoring aromaticity.

Reaction Optimization Parameters

To ensure reproducibility and high yield (>85%), the following parameters were optimized:

ParameterSelected ConditionRationale
Solvent DMF (N,N-Dimethylformamide)High dielectric constant promotes the dissociation of the base and stabilizes the polar transition state.
Base

(Potassium Carbonate)
Sufficient basicity (

~3.7) to deprotonate phenol (

10) without causing degradation of the sensitive nitropyridine core.
Stoichiometry 1.1 eq Phenol / 1.5 eq Base Slight excess of phenol ensures complete consumption of the toxic chlorinated starting material.
Temperature 60 °C Sufficient thermal energy to overcome the activation barrier without promoting resinification or tar formation common at reflux.

Visualization: Reaction Mechanism

The following diagram illustrates the

SNAr_MechanismFigure 1: Mechanism of SNAr Displacement of Chloride by PhenoxideSubstrate4-Chloro-3-nitropyridine(Electrophile)ComplexMeisenheimer Complex(Anionic Intermediate)Substrate->Complex Nucleophilic AttackPhenolPhenol + K2CO3(Nucleophile Generation)Phenol->Complex Phenoxide formationProduct3-Nitro-4-phenoxypyridine(Product)Complex->Product Cl- Elimination(Aromaticity Restored)ByproductKCl + KHCO3Complex->Byproduct

Figure 1: The electron-withdrawing nitro group stabilizes the negative charge in the transition state, facilitating the displacement of chloride.[1]

Detailed Experimental Protocol

Safety & Hazards (Critical)
  • 4-Chloro-3-nitropyridine: Toxic if swallowed (Acute Tox.[2] 3) and causes serious eye damage.[3] Handle in a fume hood.

  • Phenol: Corrosive and rapidly absorbed through skin. Systemic toxin. Wear double nitrile gloves.

  • Energetics: Nitropyridines can be energetic.[4] Do not overheat (>100°C) the reaction mixture or concentrate to dryness with excessive heat.

Materials
  • 4-Chloro-3-nitropyridine (1.0 eq, 158.54 g/mol )[2]

  • Phenol (1.1 eq, 94.11 g/mol )

  • Potassium Carbonate (

    
    ), anhydrous, powdered (1.5 eq)
    
  • N,N-Dimethylformamide (DMF), anhydrous (5 mL per gram of substrate)

  • Ethyl Acetate (EtOAc) and 1M NaOH for workup.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 4-chloro-3-nitropyridine (1.0 g, 6.3 mmol) and Phenol (0.65 g, 6.9 mmol).

  • Add DMF (5.0 mL) and stir until solids are dissolved.

  • Add

    
      (1.3 g, 9.5 mmol) in a single portion. The suspension may turn yellow/orange.
    

Step 2: Execution

  • Heat the reaction mixture to 60 °C using an oil bath.

  • Monitor reaction progress by TLC (30% EtOAc in Hexanes) or HPLC.

    • Target: Disappearance of 4-chloro-3-nitropyridine (

      
       ~0.5).
      
    • Time: Typically 2–4 hours.

Step 3: Workup (Purification by Extraction)

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into Ice Water (50 mL) with vigorous stirring. The product may precipitate.

  • Extract with Ethyl Acetate (3 x 20 mL).

  • Critical Wash Step: Wash the combined organic layers with 1M NaOH (2 x 20 mL).

    • Why? This converts excess phenol into water-soluble sodium phenoxide, removing it from the organic layer.

  • Wash with Brine (saturated NaCl), dry over anhydrous

    
    , and filter.
    

Step 4: Isolation

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40 °C bath).

  • Recrystallization: If the crude solid is impure, recrystallize from hot Ethanol (EtOH) or an EtOH/Hexane mixture.

  • Dry the resulting yellow solid under high vacuum.

Workflow Visualization

This flowchart guides the operator through the critical decision points and physical manipulations.

WorkflowFigure 2: Experimental Workflow for Synthesis and PurificationStartStart: Weigh ReagentsMixDissolve Substrate & Phenol in DMFAdd K2CO3Start->MixHeatHeat to 60°C(2-4 Hours)Mix->HeatCheckCheck TLC/HPLC(SM Consumed?)Heat->CheckCheck->HeatNoQuenchPour into Ice WaterExtract with EtOAcCheck->QuenchYesWashCRITICAL: Wash with 1M NaOH(Removes excess Phenol)Quench->WashDryDry (Na2SO4) & ConcentrateWash->DryPurifyRecrystallize (EtOH)if necessaryDry->PurifyEndFinal Product:3-Nitro-4-phenoxypyridinePurify->End

Figure 2: Operational workflow emphasizing the critical NaOH wash step for purity.

Analytical Validation

To confirm the identity and purity of the synthesized compound, compare analytical data against the following expected values.

Analytical MethodExpected ResultInterpretation
Appearance Yellow crystalline solidTypical for nitro-aromatic compounds.[5]
1H NMR (DMSO-d6)

~9.3 (s, 1H, H-2)

~8.7 (d, 1H, H-6)

~7.0-7.5 (m, 5H, Ph)

~6.9 (d, 1H, H-5)
H-2 is highly deshielded by the adjacent N and

. H-5 shifts upfield due to shielding by the ether oxygen.
TLC Single spot,

distinct from SM
SM (4-Cl) is less polar than the product; Phenol stays at baseline if plate is basic, or runs high if neutral.

Troubleshooting Guide

  • Issue: Low Yield.

    • Cause: Incomplete reaction or hydrolysis.

    • Solution: Ensure reagents are dry (

      
       is hygroscopic). Verify temperature is maintained at 60°C.
      
  • Issue: Product contains Phenol. [6]

    • Cause: Insufficient NaOH wash.

    • Solution: Re-dissolve in EtOAc and wash extensively with 1M NaOH until the aqueous layer is strongly basic.

  • Issue: Formation of 4-Hydroxy-3-nitropyridine (Hydrolysis).

    • Cause: Wet solvent or excessive heating with hydroxide.

    • Solution: Use anhydrous DMF. Do not use NaOH as the reaction base; stick to carbonate.

References

  • PubChem. 4-Chloro-3-nitropyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry.

    
    ): Introduction and Mechanism. Available at: [Link]
    

Application Note: Protocol for the Nucleophilic Aromatic Substitution (SNAr) Synthesis of 3-Nitro-4-phenoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

3-Nitro-4-phenoxypyridine is a highly valuable synthetic intermediate in medicinal chemistry and radiopharmacology. It serves as the foundational building block for Translocator Protein (TSPO) radioligands, such as 1, which are critical for PET imaging of neuroinflammation in Alzheimer's disease and traumatic brain injury[1]. Furthermore, it is a key precursor in the synthesis of2 used in oncology[2].

The formation of 3-nitro-4-phenoxypyridine relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction between 4-chloro-3-nitropyridine and phenol[3].

Mechanistic Causality: The SNAr Self-Validating System

In standard electrophilic aromatic substitution, the pyridine ring is generally unreactive. However, in SNAr, the electron-deficient nature of the pyridine ring becomes a massive thermodynamic asset. This protocol functions as a self-validating chemical system driven by the following mechanistic causalities:

  • Electrophilic Activation: The nitro (-NO₂) group at the 3-position is strongly electron-withdrawing via both inductive and resonance effects. It severely depletes electron density at the ortho (C4) position.

  • Meisenheimer Complex Stabilization: The chloride at the 4-position is situated perfectly adjacent to the nitro group. When the phenoxide nucleophile attacks the C4 carbon, the resulting negative charge is delocalized directly into the nitro group, forming a highly stabilized intermediate (Meisenheimer complex).

  • Base & Solvent Causality: Utilizing a mild base like K₂CO₃ in a polar aprotic solvent like DMF is a strategic choice. DMF poorly solvates anions, leaving the phenoxide "naked" and highly nucleophilic. This allows the substitution to proceed efficiently at room temperature, suppressing thermal degradation or unwanted nitro-group displacement[3].

Experimental Workflow Visualization

SNAr_Protocol Step1 1. Reagent Prep 4-Chloro-3-nitropyridine + Phenol Step2 2. Deprotonation Add K2CO3 in DMF Step1->Step2 Step3 3. Nucleophilic Attack Meisenheimer Complex Forms Step2->Step3 Step4 4. Leaving Group Expulsion Loss of Chloride Ion Step3->Step4 Step5 5. Workup EtOAc/H2O Extraction & Brine Wash Step4->Step5 Step6 6. Final Product 3-Nitro-4-phenoxypyridine Step5->Step6

Figure 1: Step-by-step mechanistic and operational workflow for the SNAr synthesis.

Quantitative Data: Condition Optimization

The literature presents two primary methodologies for this SNAr reaction. The table below summarizes the quantitative differences, demonstrating why the Room Temperature/DMF protocol is prioritized for precursor synthesis[3],[1],[4].

Reaction ParameterProtocol A (Recommended)Protocol B (Alternative)
Solvent DMF (N,N-Dimethylformamide)Ethanol
Base K₂CO₃ (Potassium carbonate)KOH (Potassium hydroxide)
Temperature 20–25 °C (Room Temperature)78 °C (Reflux)
Reaction Time 12–18 hours (Overnight)8 hours
Yield 95–97% ~85–90%
Primary Advantage Maximizes yield, prevents thermal degradationFaster reaction time
Literature Source 3, [NIH[1]]()[PubMed Central[4]]()

Step-by-Step Protocol (Optimized for DMF/K₂CO₃)

This protocol is adapted from validated high-yield methodologies for TSPO radioligand precursor synthesis[3].

Materials Required:
  • 4-Chloro-3-nitropyridine: 1.0 eq (e.g., 5.0 g, 31.5 mmol)

  • Phenol: 1.3 eq (e.g., 4.0 g, 42.5 mmol)

  • Potassium carbonate (K₂CO₃, anhydrous): 1.8 eq (e.g., 7.7 g, 55.8 mmol)

  • N,N-Dimethylformamide (DMF, anhydrous): 70 mL total

  • Diethyl ether or Ethyl Acetate: For extraction (3 × 50 mL)

  • Brine (saturated NaCl): For washing (3 × 50 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄): For drying

Procedure:
  • Phenoxide Generation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.3 eq) in 20 mL of anhydrous DMF.

  • Base Addition: Add the anhydrous K₂CO₃ (1.8 eq) suspended in 25 mL of DMF to the phenol solution. Stir the suspension at room temperature (20–25 °C) for 10 minutes.

    • Causality: This pre-incubation ensures complete deprotonation of phenol (pKₐ ~10) into the highly nucleophilic phenoxide anion before the electrophile is introduced[3].

  • Electrophile Introduction: Dissolve the 4-Chloro-3-nitropyridine (1.0 eq) in 25 mL of DMF. Add this solution dropwise to the phenoxide mixture over 10–15 minutes under magnetic stirring.

    • Causality: Dropwise addition prevents localized concentration spikes, suppressing potential dimerization or degradation of the highly reactive nitropyridine.

  • Reaction Execution: Allow the reaction mixture to stir continuously overnight (12–18 hours) at room temperature under an inert atmosphere (N₂ or Argon)[3].

  • Quenching and Extraction: Dilute the reaction mixture with distilled water (approx. 100 mL) to quench any unreacted base and dissolve inorganic salts. Extract the aqueous layer three times with diethyl ether or ethyl acetate (3 × 50 mL)[3].

  • Washing: Wash the combined organic layers thoroughly with brine (3 × 50 mL).

    • Causality: DMF is highly miscible with water but can partition into the organic layer. Multiple brine washes are essential to forcefully pull residual DMF out of the organic phase.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-nitro-4-phenoxypyridine[3].

  • Purification (Optional): The crude product is typically >95% pure and can be used directly in downstream reduction steps (e.g., conversion to 4-phenoxy-3-pyridinamine using SnCl₂/HCl)[1]. If ultra-high purity is required, purify via silica gel flash chromatography (Hexanes/EtOAc).

References

  • [3] Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles. Source: MDPI. URL:

  • [2] Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Source: Journal of Medicinal Chemistry - ACS Publications. URL:

  • [1] Fully automated synthesis and initial PET evaluation of [11C]PBR28. Source: PMC - NIH. URL:

  • [4] Improved Automated Radiosynthesis of [11C]PBR28. Source: PMC - PubMed Central. URL:

Sources

Reduction of 3-Nitro-4-phenoxypyridine to 3-amino-4-phenoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 3-Nitro-4-phenoxypyridine to 3-Amino-4-phenoxypyridine

Executive Summary

The reduction of 3-nitro-4-phenoxypyridine to 3-amino-4-phenoxypyridine (also known as 4-phenoxy-3-pyridinamine) is a critical synthetic transformation in medicinal chemistry. This specific amine is the primary building block for the synthesis of PBR28 and its derivatives, which are high-affinity Translocator Protein (TSPO) radioligands used extensively in Positron Emission Tomography (PET) imaging to map neuroinflammation[1]. This application note provides a field-validated, highly chemoselective protocol using Tin(II) chloride (SnCl2) to achieve high-yield reduction while preserving the integrity of the heteroaromatic core.

Mechanistic Insights & Causality (E-E-A-T)

When reducing nitro groups on electron-deficient heteroaromatics (such as pyridines), the choice of reducing agent dictates the success of the reaction.

  • The Problem with Catalytic Hydrogenation: While standard catalytic hydrogenation (e.g., H2 with Pd/C) is a common method for nitro reduction, applying it to 3-nitro-4-phenoxypyridine carries a significant risk of over-reduction, leading to the unwanted saturation of the pyridine ring itself[2].

  • The SnCl2 Advantage: Tin(II) chloride in acidic media operates via a single-electron transfer mechanism. It is highly chemoselective, smoothly reducing the nitro group to an amine without cleaving the sensitive ether linkage or reducing the pyridine core[1][3].

  • The Role of Acid and Solvent: Using concentrated HCl (or 6 N HCl) alongside methanol ensures that the Sn(II) species remains soluble and highly active. The acid also immediately protonates the newly formed amine, preventing it from interfering with the catalyst and driving the reaction to completion[1].

  • Workup Causality: The subsequent basification to pH 13 is not merely for neutralizing the amine; it is a critical purification step. It converts soluble tin chlorides into insoluble stannous hydroxide (

    
    ), which can be filtered off, liberating the free-base amine into the organic phase for extraction[3].
    

Reaction Pathway & Workflow

G A 4-Chloro-3-nitropyridine (Starting Material) B Phenol, K2CO3, DMF (SNAr Substitution) A->B C 3-Nitro-4-phenoxypyridine (Intermediate) B->C 97% Yield D SnCl2, HCl, MeOH, 65°C (Nitro Reduction) C->D E 3-Amino-4-phenoxypyridine (Target Amine) D->E 92-95% Yield F PBR28 & Derivatives (TSPO PET Radioligands) E->F Downstream Synthesis

Workflow for the synthesis of 3-amino-4-phenoxypyridine and downstream TSPO radioligands.

Step-by-Step Experimental Protocol

Reagents & Materials:

  • 3-Nitro-4-phenoxypyridine: 2.8 g (13 mmol, 1.0 eq)[3]

  • Tin(II) chloride (

    
    ): 15 g (79 mmol, ~6.8 eq)[3]
    
  • Hydrochloric acid (6 N HCl or conc. HCl): 16 mL[1][3]

  • Methanol (MeOH): 20 mL[3]

  • Sodium hydroxide (6 N NaOH)

  • Ethyl acetate and Celite (for workup)

Methodology:

  • Substrate Dissolution: In a round-bottom flask, dissolve 2.8 g of 3-nitro-4-phenoxypyridine in 20 mL of methanol. Ensure complete dissolution before proceeding[3].

  • Preparation of Reducing Agent: In a separate vessel, dissolve 15 g of

    
     in 16 mL of 6 N HCl. Note: The solution may be slightly turbid but will clear upon heating.
    
  • Reaction Initiation: Slowly add the methanolic substrate solution to the acidic

    
     mixture under continuous magnetic stirring[3].
    
  • Thermal Activation: Attach a reflux condenser and heat the mixture to 65 °C. Reflux overnight[3]. Self-Validation Check: TLC (Hexane/EtOAc) should indicate the complete disappearance of the yellow nitro starting material, replaced by a highly polar, UV-active baseline spot (the protonated amine).

  • Solvent Removal: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the methanol[3].

  • Basification & Precipitation (Critical Step): Place the reaction flask in an ice bath. Carefully add 6 N NaOH dropwise until the aqueous residue reaches pH 13[3]. Self-Validation Check: A heavy white/gray precipitate of

    
     will form. The high pH ensures the product is fully deprotonated into its free base form.
    
  • Filtration: Filter the thick suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with 100 mL of ethyl acetate to extract any product trapped within the tin matrix[3].

  • Extraction & Purification: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with additional ethyl acetate (

    
     mL). Wash the combined organic layers with saturated aqueous 
    
    
    
    and brine, then dry over anhydrous
    
    
    [3].
  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield 4-phenoxy-3-pyridinamine as a solid (Typical yield: 92–95%)[1][3].

Quantitative Data & Method Comparison

To justify the selection of


, the table below compares the quantitative yields and chemoselectivity profiles of various reduction methods applied to 3-nitro-4-phenoxypyridine and its direct analogs.
Reduction MethodReagents & ConditionsChemoselectivityTypical YieldPractical Considerations
Tin(II) Chloride

, 6N HCl, MeOH, 65 °C
High 92–95% [1][3]Highly selective for

; requires careful basic workup (pH 13) to precipitate and remove heavy tin salts.
Catalytic Hydrogenation Hydrazine, 10% Pd/C, EtOHModerate~87%[2]Greener alternative avoiding heavy metals; however, carries a documented risk of over-reducing the pyridine ring if unoptimized.
Sodium Dithionite

, EtOH/

, 80 °C
HighModerate[4]Exceptionally mild conditions; avoids heavy metal waste but often suffers from incomplete conversion and lower driving force.

References

  • Title: Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles Source: Nanomaterials (MDPI), 2021 URL: [Link]

  • Title: Fully automated synthesis and initial PET evaluation of [11C]PBR28 Source: Bioorganic & Medicinal Chemistry Letters (NIH PMC), 2009 URL: [Link]

  • Title: Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells Source: Journal of Medicinal Chemistry (ACS), 2013 URL: [Link]

  • Title: Cross coupling strategies towards the synthesis of the streptonigrin CD moiety Source: Arkivoc, 2000 URL: [Link]

Sources

Application Note: Catalytic Hydrogenation Methods for 3-Nitro-4-phenoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Overcoming Pyridine Ring Over-Reduction and Ether Cleavage in the Synthesis of 3-Amino-4-phenoxypyridine Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The reduction of 3-nitro-4-phenoxypyridine to 3-amino-4-phenoxypyridine is a critical transformation in the synthesis of complex pharmaceutical intermediates, including kinase inhibitors and translocator protein (TSPO) PET imaging agents[1].

However, performing this reduction using standard catalytic hydrogenation (H


 gas over Palladium on Carbon) presents two major chemoselectivity challenges:
  • Pyridine Ring Over-Reduction: The electron-deficient pyridine ring is susceptible to hydrogenation, leading to undesired piperidine derivatives. Literature indicates that direct attempts to reduce the nitro group using standard H

    
     pressure often lead to concurrent reduction of the pyridine ring[2].
    
  • Hydrogenolytic Ether Cleavage: The C4-phenoxy linkage can undergo hydrogenolysis, cleaving the molecule into phenol and 3-aminopyridine byproducts[3].

The Solution: To achieve high chemoselectivity, the thermodynamic driving force of the reduction must be strictly controlled. As an application scientist, I recommend abandoning direct high-pressure H


 gas in favor of Transfer Hydrogenation  (using hydrazine hydrate) or Mild Hydride-Mediated Reduction  (using NaBH

) in the presence of a Pd/C catalyst[2],[4]. These methods maintain a low, steady-state concentration of reactive hydrogen species on the palladium surface, selectively targeting the highly reducible nitro group while preserving the aromatic ring and the ether linkage.

Reaction Pathways Visualization

The following diagram illustrates the chemoselective pathways versus the degradation pathways encountered during this reduction process.

G SM 3-Nitro-4-phenoxypyridine Target 3-Amino-4-phenoxypyridine (Desired Product) SM->Target Controlled Reduction (NH2NH2/Pd-C or NaBH4/Pd-C) Side1 Piperidine Derivative (Ring Reduction) SM->Side1 High Pressure H2 (>50 psi) Side2 Phenol + 3-Aminopyridine (Ether Cleavage) SM->Side2 Harsh Acidic Conditions

Reaction pathways for 3-nitro-4-phenoxypyridine reduction highlighting desired and side reactions.

Comparative Methodologies

The table below summarizes the quantitative data and conditions for the most common reduction strategies applied to this substrate.

MethodHydrogen SourceCatalystSolventConditionsSelectivity for Target
A. Transfer Hydrogenation Hydrazine Hydrate10% Pd/CEtOH60 °C to Reflux, 1-2 hExcellent (>90%)
B. Mild Hydride Reduction NaBH

10% Pd/CMeOH0 °C to RT, 2 hHigh (85-90%)
C. Direct Hydrogenation H

Gas
10% Pd/CH

O / MeOH
70 °C, 10 atm (145 psi)Moderate (Requires Parr reactor)

Note: Direct hydrogenation (Method C) has been reported to achieve high yields under very specific high-pressure conditions[3], but it is difficult to scale safely on a standard benchtop without specialized equipment. Methods A and B are the industry standards for bench-scale synthesis[2],[1].

Validated Experimental Protocols

Protocol A: Transfer Hydrogenation using Hydrazine Hydrate (Preferred)

This protocol utilizes hydrazine as a slow-release hydrogen donor. It is highly effective for preventing the over-reduction of the pyridine ring[2].

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 3-nitro-4-phenoxypyridine (1.0 equiv) and absolute ethanol (to achieve a 0.2 M solution).

  • Catalyst Addition: Purge the flask with Argon. Carefully add 10% Pd/C (10% w/w relative to the substrate).

    • Causality: Adding Pd/C under Argon prevents the ignition of ethanol vapors by the catalytically active dry palladium surface.

  • Heating: Attach a reflux condenser and warm the suspension to 60 °C using an oil bath.

  • Hydrazine Addition: Add hydrazine hydrate (3.0 – 5.0 equiv) dropwise over 30 minutes via a syringe.

    • Causality: Dropwise addition is critical. It controls the exothermic decomposition of hydrazine into nitrogen and hydrogen gas, ensuring a low, steady-state concentration of adsorbed hydrogen on the Pd surface. This kinetic control is what prevents the reduction of the pyridine ring[2].

  • Reaction: Heat the mixture to reflux for 1–2 hours. Monitor the reaction via LCMS or TLC (EtOAc/Hexane) until the starting material is completely consumed.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the filter cake with copious amounts of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 3-amino-4-phenoxypyridine, which can be purified via recrystallization or flash chromatography.

Protocol B: Mild Hydride-Mediated Reduction (NaBH / Pd/C)

This method leverages sodium borohydride as a controlled hydride source, which is catalytically transferred to the nitro group by the palladium surface[4],[1].

Step-by-Step Procedure:

  • Preparation: Dissolve 3-nitro-4-phenoxypyridine (1.0 equiv) in methanol (0.15 M) in a round-bottom flask.

  • Catalyst Addition: Under an Argon atmosphere, add 10% Pd/C (5-10% w/w).

  • Cooling: Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

  • Hydride Addition: Slowly add sodium borohydride (NaBH

    
    , 3.0 equiv) in small portions over 15 minutes.
    
    • Causality: NaBH

      
       reacts exothermically with methanol to release hydrogen gas. Cooling the reaction suppresses this competitive solvent reaction, directing the hydride transfer toward the palladium-catalyzed reduction of the nitro group[1].
      
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH

    
    Cl dropwise to destroy any unreacted borohydride.
    
  • Workup: Filter the mixture through Celite. Extract the aqueous filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under vacuum.

Expert Insights & Troubleshooting

  • Catalyst Handling & Safety: Never allow the Pd/C filter cake to dry out on the Celite pad during filtration. Dry, hydrogen-saturated Pd/C is highly pyrophoric and will ignite upon contact with oxygen in the air. Always keep the cake wet with solvent and dispose of it in a dedicated water-filled waste container.

  • Solvent Selection: Methanol and ethanol are the preferred solvents because they facilitate proton transfer during the reduction mechanism. Do not use acidic solvents (such as acetic acid) for this specific substrate; acidic environments protonate the pyridine nitrogen, making the ring significantly more susceptible to undesired hydrogenation (piperidine formation) and exacerbating ether cleavage.

  • Substrate Purity (Catalyst Poisoning): If the 3-nitro-4-phenoxypyridine was synthesized using reagents containing sulfur (e.g., thiophenol impurities from previous steps), the Pd/C catalyst may become poisoned. If the reaction stalls, filter the mixture, add a fresh batch of Pd/C, and resume the protocol.

References

1.[3] LookChem: Phenol - 3-nitro-4-phenoxypyridine Chemical Properties and Conditions. Source: LookChem. URL: [Link] 2.[2] Holzapfel, C. W., Crous, R., & Dwyer, C. (1999). Cross coupling strategies towards the synthesis of the streptonigrin CD moiety. Heterocycles, 51(4), 721-726. Source: CLOCKSS / Heterocycles. URL: [Link] 3.[4] MolAid: 3-nitro-4-phenoxypyridine - CAS 132038-21-2 Reaction Information. Source: MolAid. URL: [Link] 4.[1] Wadsworth, H., et al. (2012). Exploration of the structure-activity relationship of the diaryl anilide class of ligands for translocator protein--potential novel positron emitting tomography imaging agents. Bioorganic & Medicinal Chemistry Letters, 22(18), 5795-5800. Source: PubMed (NIH). URL: [Link]

Sources

Application Note: 3-Nitro-4-phenoxypyridine as a Versatile Precursor for Azaindole and Imidazopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Azaindoles (pyrrolopyridines) and imidazopyridines are premier bioisosteres of indoles, widely deployed in medicinal chemistry to improve aqueous solubility, metabolic stability, and kinase hinge-binding affinity. However, the electron-deficient nature of the pyridine ring often complicates traditional indole syntheses (e.g., Fischer or Reissert approaches).

In our experience developing TSPO-selective PET radioligands[1] and Aurora kinase inhibitors[2], 3-nitro-4-phenoxypyridine has emerged as a highly strategic precursor. The rationale for utilizing the 4-phenoxy moiety over a standard 4-chloro substituent lies in its orthogonal reactivity profile:

  • Tunable

    
     Leaving Group:  The phenoxy group acts as an excellent pseudohalogen. It is sufficiently reactive to undergo Nucleophilic Aromatic Substitution (
    
    
    
    ) with amines or carbon nucleophiles under basic conditions, yet stable enough to resist premature hydrolysis or hydrodehalogenation during reductive steps[2],.
  • Directing Group for Annulation: In direct cyclization protocols (such as the Bartoli reaction), the steric and electronic bulk of the phenoxy group effectively blocks the C4 position, directing vinyl Grignard attack and subsequent [3,3]-sigmatropic rearrangement to yield regiochemically pure phenoxy-azaindoles[3].

Divergent Synthetic Workflows

G A 3-Nitro-4-phenoxypyridine (Core Precursor) B S_NAr Displacement (Carbon/Nitrogen Nucleophile) A->B Nucleophile, Base (e.g., K2CO3, DMF) C Bartoli Cyclization (Vinylmagnesium Bromide) A->C 3 eq. Vinyl-MgBr THF, -78°C D 4-Substituted-3-nitropyridine Intermediate B->D -PhOH G Phenoxy-Azaindoles (Retained C4-OPh) C->G [3,3]-Sigmatropic Rearrangement E Nitro Reduction & Cyclization (SnCl2 or Pd/C, H2) D->E [H] / Acid F Azaindoles & Imidazopyridines E->F Intramolecular Condensation

Divergent synthetic pathways from 3-nitro-4-phenoxypyridine to azaindoles and imidazopyridines.

Quantitative Data & Leaving Group Efficacy

To highlight the superiority of the phenoxy precursor, we have summarized the comparative efficacy of C4-leaving groups (Table 1) alongside typical quantitative yields for the core transformations (Table 2).

Table 1: Comparative Efficacy of C4-Leaving Groups in 3-Nitropyridine Scaffolds
C4 Substituent

Reactivity
Stability to Nitro ReductionBartoli Cyclization Compatibility
-Chloro (-Cl) Very High (Requires mild conditions)Low (High risk of hydrodehalogenation)Poor (Competing Grignard displacement)
-Phenoxy (-OPh) High (Requires moderate heating / base)High (Stable to standard hydrogenation)Excellent (Acts as a stable directing group)
-Methoxy (-OMe) Moderate (Requires forcing conditions)HighGood (Less sterically directing than -OPh)
Table 2: Quantitative Yield Comparison for 3-Nitro-4-phenoxypyridine Workflows
Reaction PathwayKey TransformationTypical Yield (%)Reaction Time (h)Temp (°C)
Precursor Synthesis

(Phenol + 4-Cl-3-NO₂-pyridine)
95 – 97%12 – 1625 (RT)
Nitro Reduction NO₂ → NH₂ (SnCl₂ / HCl)90 – 92%1265
Bartoli Cyclization Direct Azaindole Formation (VinylMgBr)20 – 50%8-78 to -20
Imidazopyridine Synthesis Diamine + Trimethyl Orthoformate60 – 75%4 – 680 (Reflux)

Experimental Protocols

Protocol A: Preparation of 3-Nitro-4-phenoxypyridine

Causality & Expert Insight: This synthesis exploits the extreme electrophilicity of the C4 position in 4-chloro-3-nitropyridine. The strong electron-withdrawing effect of the adjacent C3-nitro group lowers the LUMO of the pyridine ring, heavily favoring the addition-elimination (


) mechanism[1]. Potassium carbonate is preferred over stronger bases (like NaH) to prevent degradation of the pyridine core.

Step-by-Step Methodology:

  • Dissolve 7.7 g (55.8 mmol, 1.8 eq.) of anhydrous

    
     in 25 mL of dry DMF.
    
  • Add 4.0 g (42.5 mmol, 1.3 eq.) of phenol to the suspension and stir for 10 minutes at room temperature to generate the phenoxide anion.

  • Slowly add a solution of 5.0 g (31.5 mmol, 1.0 eq.) of 4-chloro-3-nitropyridine dissolved in 25 mL of DMF.

  • Stir the reaction mixture continuously overnight at room temperature.

  • Workup: Dilute the mixture with water and extract three times with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL), dry over anhydrous

    
    , and concentrate under reduced pressure to yield 3-nitro-4-phenoxypyridine as a solid (>95% yield).
    
Protocol B: Synthesis of Imidazo[4,5-c]pyridines via and Reductive Cyclization

Causality & Expert Insight: A critical failure point in azaindole/imidazopyridine synthesis is the premature reduction of the halogen leaving group during nitro reduction. By utilizing the phenoxy moiety, we bypass this hydrodehalogenation risk[2]. Following displacement by a primary amine, the C3-nitro group is reduced to yield a highly reactive 3,4-diamine intermediate. We recommend immediately subjecting this diamine to cyclization with trimethyl orthoformate to prevent oxidative degradation.

Step-by-Step Methodology:

  • 
     Displacement:  To a mixture of 3-nitro-4-phenoxypyridine (1.0 eq.) in 2-propanol, add the desired primary amine (1.05 eq.) and N,N-diisopropylethylamine (DIPEA, 1.3 eq.). Heat the mixture at 45 °C for 18 h. Cool and concentrate to isolate the 4-amino-3-nitropyridine derivative[2].
    
  • Nitro Reduction: Dissolve the intermediate in THF/water and treat with sodium dithionite (

    
    ) or 
    
    
    
    /HCl. Stir until complete consumption of the starting material is observed via TLC.
  • Cyclization: Without extensive purification, dissolve the resulting diamine in trimethyl orthoformate. Add a catalytic amount of p-toluenesulfonic acid and heat to reflux for 4-6 h.

  • Workup: Neutralize with saturated

    
    , extract with ethyl acetate, and purify via flash chromatography to isolate the imidazo[4,5-c]pyridine.
    
Protocol C: Direct Annulation via Bartoli Indole Synthesis

Causality & Expert Insight: When direct annulation to an azaindole is required, the Bartoli indole synthesis is highly effective. However, applying Bartoli conditions to standard nitropyridines often yields complex regioisomeric mixtures. When treated with 3 equivalents of vinylmagnesium bromide, the bulky C4-phenoxy group sterically blocks the C4 position. This forces the intermediate magnesium enolate to undergo a [3,3]-sigmatropic rearrangement exclusively at the C2 position, yielding a regiochemically pure 7-phenoxy-6-azaindole[3].

Step-by-Step Methodology:

  • Dissolve 3-nitro-4-phenoxypyridine (1.0 eq.) in dry THF (approx. 0.15 M) under a strict nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Rapidly add 3.0 to 4.0 equivalents of vinylmagnesium bromide (1.0 M solution in THF) via syringe. The reaction mixture will immediately darken.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm to -20 °C and stir for an additional 8 hours.

  • Workup: Quench the reaction carefully at -20 °C with 20% aqueous

    
    . Extract the aqueous layer with ethyl acetate, dry the organic fractions over 
    
    
    
    , and purify via silica gel chromatography to yield the 7-phenoxy-6-azaindole[3].

References

[2] Title: Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells Source: Journal of Medicinal Chemistry - ACS Publications URL: 2

[3] Title: A General Method for the Preparation of 4- and 6-Azaindoles Source: The Journal of Organic Chemistry - ACS Publications URL: 3

[1] Title: Fully automated synthesis and initial PET evaluation of [11C]PBR28 Source: PMC - NIH URL: 1

Title: Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles Source: MDPI URL:

Sources

Application Note: Reagents for Phenoxylation of 3-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for Phenoxylation of 3-Nitropyridine Derivatives Content Type: Application Note & Protocol Guide

Executive Summary

The 3-nitropyridine scaffold is a privileged structure in medicinal chemistry, serving as a core motif in various kinase inhibitors and anti-inflammatory agents. The introduction of a phenoxy group (phenoxylation) onto this ring is a critical transformation, typically achieved via Nucleophilic Aromatic Substitution (


).

While the 3-nitro group itself is not the primary site of displacement, its strong electron-withdrawing nature activates the C2 and C4 positions, rendering halogens at these sites highly susceptible to nucleophilic attack by phenoxides. This guide details the reagents, mechanisms, and optimized protocols for synthesizing phenoxy-3-nitropyridines, focusing on the displacement of 2-halo and 4-halo precursors.

Mechanistic Insight: The Activation Principle

Success in phenoxylation depends on understanding the electronic activation provided by the nitro group.

  • Electronic Activation: The nitro group at C3 exerts a strong inductive (-I) and mesomeric (-M) effect. This lowers the energy of the LUMO at the ortho (C2, C4) and para (C6) positions.

  • Regioselectivity:

    • C2-Position: Activated by both the ring nitrogen (inductive effect) and the adjacent C3-nitro group.[1] However, it is sterically crowded.

    • C4-Position: Activated by the C3-nitro group (ortho-like relationship) and the ring nitrogen (para-like). It is often kinetically favored due to lower steric hindrance.

  • The Reaction: The reaction proceeds via an addition-elimination mechanism (

    
    ), involving the formation of a transient anionic Meisenheimer complex .
    
Figure 1:

Mechanism of Phenoxylation

SNAr_Mechanism Start 2-Chloro-3-nitropyridine (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) Start->Complex Nucleophilic Attack Nuc Phenoxide Anion (Nucleophile) Nuc->Complex Product 2-Phenoxy-3-nitropyridine (Product) Complex->Product Elimination LG Chloride Ion (Leaving Group) Complex->LG

Caption: The addition-elimination pathway. The rate-determining step is typically the formation of the Meisenheimer complex.

Reagent Selection Matrix

Selecting the right reagent combination is critical to suppress side reactions (e.g., hydrolysis to pyridones) and maximize yield.

Table 1: Reagent Optimization Guide
ComponentRecommendationTechnical Rationale
Leaving Group (LG) F > Cl > Br Fluorine is the best LG for

because its high electronegativity stabilizes the transition state of the rate-limiting addition step. However, Cl is most common due to cost and availability.
Base

(Standard)
Sufficient for most phenols (

~10). Mild enough to prevent nitro reduction or ring degradation.

(Enhanced)
Higher solubility in organic solvents; the "Cesium Effect" increases the nucleophilicity of the phenoxide "naked anion."
NaH (Strong)Required for sterically hindered phenols or electron-rich phenols (higher

). Must be used in anhydrous conditions.
Solvent DMF / NMP Dipolar aprotic solvents solvate the cation (

,

), leaving the phenoxide anion highly reactive.
DMSO Excellent for lower-temperature reactions but difficult to remove during workup.
Acetonitrile Useful for highly activated substrates (e.g., 2-fluoro-3-nitro) where milder heat is needed.
Experimental Protocols
Protocol A: Standard Base-Mediated Phenoxylation

Best for: Routine synthesis using 2-chloro-3-nitropyridine or 4-chloro-3-nitropyridine with unhindered phenols.

Reagents:

  • Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide), anhydrous (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add the substituted phenol (1.1 equiv) and anhydrous DMF. Stir at Room Temperature (RT).

  • Deprotonation: Add

    
     (1.5 equiv) in one portion. Stir for 15–30 minutes at RT to generate the phenoxide in situ. Note: Evolution of 
    
    
    
    may occur.
  • Addition: Add 2-Chloro-3-nitropyridine (1.0 equiv) as a solid or dissolved in a minimum amount of DMF.

  • Reaction: Heat the mixture to 80°C . Monitor via TLC or LC-MS.

    • Typical Time: 2–6 hours.[2]

    • Monitoring: Look for the disappearance of the chloride starting material (

      
       usually higher than product in EtOAc/Hex).
      
  • Workup:

    • Cool to RT.

    • Pour the reaction mixture into ice-water (10x reaction volume). Vigorously stir.

    • Solid Product: If precipitate forms, filter, wash with water, and dry.

    • Oily Product: Extract with Ethyl Acetate (3x). Wash organics with water (2x) and brine (1x) to remove DMF. Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography (Hexanes/EtOAc).

Protocol B: High-Reactivity Conditions (Cesium/DMSO)

Best for: Sterically hindered phenols (e.g., 2,6-dimethylphenol) or deactivated electrophiles (e.g., 2-bromo analogs).

Reagents:

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous

Modifications to Protocol A:

  • Replace

    
     with 
    
    
    
    .
  • Perform the reaction at 60°C initially; DMSO accelerates

    
     rates significantly compared to DMF.
    
  • Caution: Ensure DMSO is dry. Water in DMSO with Cesium base causes rapid hydrolysis of the chloropyridine to the pyridone byproduct.

Protocol C: Sodium Hydride Method

Best for: Weakly acidic phenols or when "naked" anion reactivity is required.

Step-by-Step Methodology:

  • Suspend Sodium Hydride (NaH, 60% in oil, 1.2 equiv) in anhydrous THF or DMF at 0°C under inert atmosphere.

  • Dropwise add a solution of the Phenol (1.1 equiv) in the solvent.

  • Stir at 0°C

    
     RT for 30 mins until 
    
    
    
    evolution ceases (solution becomes clear).
  • Add the chloronitropyridine substrate.

  • Heat to reflux (THF) or 60-80°C (DMF) until complete.

Troubleshooting & Optimization
Common Issues & Solutions
ProblemRoot CauseSolution
Hydrolysis (Pyridone formation) Wet solvent or hygroscopic base.Use freshly distilled DMF/DMSO. Store

in a desiccator.
Incomplete Conversion Poor leaving group or low temperature.Switch from -Cl to -F precursor. Increase Temp to 100°C. Switch to

.
Regio-isomers (in 2,4-dichloro) Competition between C2 and C4.C4 is usually favored kinetically. To get C2 selectivity, use lower temps and bulky bases, or block C4.
Nitro Reduction High temp with reducing impurities.Avoid Fe/Acid contamination. Keep temp <120°C.
Figure 2: Workflow Decision Tree

Decision_Tree Start Select Reaction Conditions Check_Substrate Is the Phenol Sterically Hindered? Start->Check_Substrate Unhindered No (e.g., Phenol, 4-F-Phenol) Check_Substrate->Unhindered Hindered Yes (e.g., 2,6-di-tert-butylphenol) Check_Substrate->Hindered Protocol_A Protocol A: K2CO3 / DMF / 80°C (Standard) Unhindered->Protocol_A Protocol_B Protocol B: Cs2CO3 / DMSO / 60°C (Enhanced Reactivity) Hindered->Protocol_B Preferred Protocol_C Protocol C: NaH / THF (Strong Base) Hindered->Protocol_C Alternative

Caption: Decision logic for selecting the appropriate base and solvent system based on steric demands.

References
  • Bakke, J. M., et al. (1999). The Synthesis of

    
    -nitropyridine compounds. Acta Chemica Scandinavica, 53, 141.[3] Retrieved from [Link]
    
  • Li, J. J. (2014). Nucleophilic Aromatic Substitution. In: Name Reactions. Springer, Cham.
  • Organic Chemistry Portal. (2023).

    
    ). Retrieved from [Link]
    
  • WuXi AppTec. (2020). Regioselectivity of

    
     Reactions with Dichloropyrimidines and Nitropyridines. QM Magic Class. Retrieved from [Link]
    

Sources

Application Note: Scalable Synthesis of 3-Nitro-4-phenoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details a scalable, chromatography-free protocol for the synthesis of 3-Nitro-4-phenoxypyridine (CAS: 5470-18-8) , a critical intermediate in the manufacturing of c-Met kinase inhibitors and other heterocyclic bioactive agents.[1] Unlike traditional bench-scale methods that rely on toxic solvents (DMF) and labor-intensive column chromatography, this procedure utilizes an optimized Acetonitrile/Potassium Carbonate (


)  system. The protocol prioritizes process safety, specifically addressing the thermal hazards of nitro-pyridine precursors, and delivers a product with >98% purity via controlled crystallization.

Introduction & Retrosynthetic Logic

The 3-nitro-4-phenoxypyridine scaffold is constructed via a Nucleophilic Aromatic Substitution (


) reaction.[1][2] The high reactivity of the 4-position in the pyridine ring—activated by both the ring nitrogen and the electron-withdrawing ortho-nitro group—allows for mild reaction conditions compared to unactivated aryl chlorides.[1]
Mechanistic Pathway

The reaction proceeds through a Meisenheimer complex intermediate. The phenoxide anion attacks the C4 position, temporarily disrupting aromaticity, followed by the elimination of the chloride ion to restore the pyridine system.

SNAr_Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Product SM1 4-Chloro-3-nitropyridine Complex Meisenheimer Complex SM1->Complex Nucleophilic Attack SM2 Phenol + K2CO3 SM2->Complex Prod 3-Nitro-4-phenoxypyridine Complex->Prod Elimination of Cl- Byprod KCl + KHCO3 Complex->Byprod

Figure 1: Mechanistic flow of the


 reaction between 4-chloro-3-nitropyridine and phenol.

Safety & Hazard Assessment (Critical)

Before initiating this protocol, operators must acknowledge the specific hazards associated with nitropyridines.

Hazard ClassSpecific RiskMitigation Strategy
Energetic Instability Nitro-compounds can decompose exothermically. 4-chloro-3-nitropyridine residues can be shock-sensitive if dry and impure.[1]Never distill the precursor to dryness. Maintain reaction temperature <90°C.
Skin Sensitization 4-Chloro-3-nitropyridine is a potent skin irritant and potential sensitizer.[1]Double-gloving (Nitrile) and full face shield required. Handle solids in a fume hood.
Toxicity Pyridine derivatives often exhibit acute oral toxicity.Treat all waste streams as hazardous.

Process Safety Note: The reaction is exothermic.[3] On a scale >100g, the addition of the base or the substrate must be controlled to prevent thermal runaway.

Process Optimization Data

The following parameters were screened to define the "Scalable Protocol."

Solvent Selection
SolventReaction RateWorkup EaseSuitability
DMF Fast (<1 hr)Poor (High BP, difficult to remove)Avoid for scale-up.[1]
Toluene Slow (Heterogeneous)Good (Phase separation)Viable with Phase Transfer Catalyst (TBAB).
Acetonitrile Optimal Excellent (Water miscible, low BP)Selected. Allows product precipitation by water addition.
Base Selection[2][4]
  • Triethylamine (Et3N): Functional, but forms hydrochloride salts that are soluble in organic solvents, complicating purification.

  • Sodium Hydride (NaH): Dangerous on scale (H2 gas evolution).

  • Potassium Carbonate (K2CO3): Selected. Granular, easy to filter, cheap, and forms inorganic byproducts (KCl) easily removed by water wash.

Scalable Experimental Protocol

Target Scale: 50 g (Easily adaptable to kg scale) Expected Yield: 85–92% Purity: >98% (HPLC)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5]Amount
4-Chloro-3-nitropyridine 158.541.050.0 g
Phenol 94.111.0531.2 g
Potassium Carbonate 138.211.565.4 g
Acetonitrile (MeCN) Solvent-500 mL (10 vol)
Water (Deionized) Anti-solvent-1000 mL
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge Acetonitrile (500 mL) and Phenol (31.2 g) . Stir until dissolved.

  • Add Potassium Carbonate (65.4 g) . The mixture will be a white suspension.

  • Critical Step: Add 4-Chloro-3-nitropyridine (50.0 g) portion-wise over 15 minutes.

    • Reasoning: Although the reaction is not violently exothermic at RT, portion-wise addition prevents localized hot spots.

Step 2: Reaction Execution
  • Heat the mixture to reflux (approx. 80–82°C) .

  • Maintain reflux for 3–5 hours .

  • IPC (In-Process Control): Monitor by HPLC or TLC (50% EtOAc/Hexane).

    • Target: <1% remaining 4-chloro-3-nitropyridine.[1]

    • Observation: The solution typically turns from pale yellow to a deeper yellow/orange.

Step 3: Workup & Isolation (Precipitation Method)
  • Cool the reaction mixture to 20–25°C .

  • Filter the mixture to remove solid inorganic salts (KCl and excess K2CO3). Wash the filter cake with a small amount of fresh Acetonitrile (50 mL).

    • Scale-up Tip: Filtration protects downstream equipment from abrasion.

  • Concentrate the filtrate under reduced pressure (Rotavap) to approximately 150 mL (3 vol) .

    • Do not distill to dryness to avoid thermal hazards.

  • Slowly pour the concentrated organic residue into 1000 mL of vigorously stirred ice-cold water .

    • Result: The product will precipitate as a solid.[6]

  • Stir the slurry for 1 hour at 0–5°C to ensure complete maturation of the crystal form.

Step 4: Purification (Recrystallization)
  • Filter the crude solid and wash with water (2 x 100 mL) to remove residual phenol and inorganic traces.

  • Recrystallization Solvent: Ethanol (95%) or Ethanol/Water (9:1).

  • Dissolve the wet cake in boiling Ethanol (approx. 5–7 vol).

  • Allow to cool slowly to room temperature, then chill to 0°C.

  • Filter the pure crystals and dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

Process_Workflow start Start: Reagent Charging reaction Reflux in MeCN (80°C, 3-5h) start->reaction filter Filter Inorganic Salts (Remove KCl/K2CO3) reaction->filter concentrate Concentrate Filtrate (to ~3 volumes) filter->concentrate precipitate Precipitation (Pour into Ice Water) concentrate->precipitate recryst Recrystallization (Ethanol) precipitate->recryst final Final Product: 3-Nitro-4-phenoxypyridine recryst->final

Figure 2: Operational workflow for the batch synthesis.[1]

Analytical Specifications

To validate the synthesis, the product must meet these criteria:

  • Appearance: Pale yellow to yellow crystalline solid.

  • Melting Point: 68–72°C (Consistent with literature analogues).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.05 (s, 1H, H-2 pyridine)[1]
      
    • 
       8.60 (d, 1H, H-6 pyridine)[1]
      
    • 
       7.50–7.20 (m, 5H, Phenoxy aromatic protons)
      
    • 
       6.95 (d, 1H, H-5 pyridine)[1]
      
    • Note: The doublet at ~6.95 ppm confirms the 4-position substitution.

  • HPLC Purity: >98.0% (Area %).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation; Product lost in mother liquor.[1]Cool water slurry to <5°C for longer. Check pH of water; slightly basic pH helps keep phenol soluble but product insoluble.
Red/Dark Color Oxidation or thermal decomposition.Ensure inert atmosphere (N2) during reflux. Do not overheat during concentration.
Phenol Impurity Excess phenol co-precipitated.Wash the crude solid with 5% aqueous NaOH before recrystallization (Phenol forms soluble sodium phenoxide).

References

  • General Pyridine Nitration & Substitution

    • Synthesis and Functionalization of 3-Nitropyridines. (2013).[4] NTNU. Link

  • Analogous

    
     Procedures: 
    
    • Process for producing 3-nitro-4-alkoxybenzoic acid.[1] (EP1621528A1). Google Patents. Link

    • 4-Chloro-3-nitropyridine Safety Data Sheet.[1] Fisher Scientific. Link

  • Crystallization Techniques

    • Efficient Solvent-Controlled Crystallization.[1][7] (2014).[7] RSC Advances. Link

  • Application in Drug Discovery

    • Synthesis of c-Met Inhibitors. (2011).[4][8] Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Nitro-4-phenoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Troubleshooting & Optimization Guide for 3-Nitro-4-phenoxypyridine Synthesis

Executive Summary & Reaction Overview

The synthesis of 3-nitro-4-phenoxypyridine is a classic Nucleophilic Aromatic Substitution (


).[1] The reaction involves the displacement of a chloride leaving group on 4-chloro-3-nitropyridine  by a phenoxide nucleophile (generated in situ from phenol).[1]

While theoretically straightforward, this reaction is prone to specific failure modes—primarily competitive hydrolysis and thermal decomposition—that can drastically reduce isolated yields.[2] This guide provides a self-validating protocol and troubleshooting logic to maximize conversion and purity.

Core Reaction Scheme

Sources

Technical Support Center: 3-Nitro-4-phenoxypyridine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

User Context: You are likely synthesizing 3-Nitro-4-phenoxypyridine via a Nucleophilic Aromatic Substitution (


) of 4-chloro-3-nitropyridine  with phenol  (or a phenoxide salt).

The Challenge: This reaction is robust but prone to specific contamination issues. The electron-withdrawing nitro group at the 3-position activates the 4-position for substitution but also alters the solubility profile significantly compared to standard pyridines.

Primary Impurities:

  • Unreacted Phenol: Often used in excess; difficult to remove due to

    
    -
    
    
    
    stacking with the product.[1]
  • Hydrolysis Byproducts: 3-Nitro-4-pyridone (formed by trace water reacting with the starting chloride).[1]

  • Starting Material: 4-Chloro-3-nitropyridine (toxic, potential mutagen).[1]

Purification Decision Matrix (Visual Workflow)

Before proceeding, identify your current state using the logic flow below.

PurificationLogic Start Crude Reaction Mixture State1 Is it a Solid or Oil? Start->State1 Solid Solid Precipitate State1->Solid Crystalline Oil Sticky Oil / Tar State1->Oil Gummy Action_Wash Protocol A: Acid/Base Wash (Remove Phenol) Solid->Action_Wash Phenol Odor Present? Action_Recryst Protocol B: Recrystallization (Ethanol/Water) Oil->Action_Recryst Induce Crystallization Action_Column Protocol C: Flash Chromatography (DCM/MeOH) Oil->Action_Column High Impurity Load Action_Wash->Action_Recryst Check_Purity Check Purity (TLC/HPLC) Action_Recryst->Check_Purity Action_Column->Check_Purity Check_Purity->Action_Recryst 90-95% Final Pure Product Check_Purity->Final >98%

Figure 1: Decision matrix for selecting the appropriate purification module based on physical state and impurity profile.

Module A: The "Self-Validating" Chemical Wash (Phenol Removal)

Objective: Remove unreacted phenol and hydrolysis byproducts before attempting recrystallization.[1] Phenol impurities can prevent crystallization, causing the product to "oil out."

The Science: Phenol (


) is acidic.[2] The product, 3-nitro-4-phenoxypyridine, is a weak base (pyridine nitrogen) but the nitro group significantly lowers its basicity, making it resistant to protonation in weak base washes.
Protocol:
  • Dissolution: Dissolve the crude solid/oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

    • Ratio: 10 mL solvent per 1 g crude.[1]

  • Caustic Wash (Critical Step):

    • Wash the organic layer 2x with 1M NaOH (or 5% KOH).[1]

    • Mechanism:[1][3][4] This converts phenol into sodium phenoxide (highly water-soluble) while the lipophilic product remains in the organic layer.

    • Visual Check: The aqueous layer may turn yellow/orange (phenoxide salts are often colored).[1]

  • Brine Wash: Wash 1x with saturated NaCl solution to remove trapped water.[1]

  • Drying: Dry over anhydrous

    
    , filter, and evaporate.
    

Validation Checkpoint: Smell the residue.[1] If the sweet, medicinal odor of phenol persists, repeat the NaOH wash.

Module B: Recrystallization (The Gold Standard)

Objective: Obtain high-purity crystalline solid. Best Solvent System: Ethanol (EtOH) or Ethanol/Water .[1]

Step-by-Step Guide:
StepActionTechnical Insight
1 Slurry Suspend crude solid in minimal Ethanol (approx. 3-5 mL/g).[1]
2 Reflux Heat to boiling (

).[1] If solid does not dissolve, add EtOH dropwise until clear.[1]
3 Filtration Hot Filtration is required only if insoluble black specks (inorganic salts/Pd residues) are visible.[1]
4 Cooling Remove from heat. Let cool to room temperature slowly (20-30 mins).
5 Seeding If oiling occurs, scratch the glass or add a seed crystal.
6 Precipitation If no crystals form, add Water (anti-solvent) dropwise until persistent turbidity appears, then cool to

.
7 Harvest Filter and wash with cold 50% EtOH/Water .

Why this works: The nitro group and phenoxy ring create a planar, stackable structure ideal for packing into a lattice. Ethanol solubilizes the impurities (tars) better than the crystalline product at low temperatures.

Module C: Flash Chromatography (The "Last Resort")

Use this only if the material is a dark tar or if Module A/B failed.

  • Stationary Phase: Silica Gel (Standard 40-63

    
    ).[1]
    
  • Mobile Phase: Gradient elution.[1]

    • Start: 100% Hexanes (or Petroleum Ether).

    • Ramp: 0%

      
       30% Ethyl Acetate.[1]
      
  • Detection: UV at 254 nm (Nitro aromatics quench fluorescence strongly).[1]

Separation Logic:

  • Non-polar front: Unreacted Chloride (if any).[1]

  • Product: 3-Nitro-4-phenoxypyridine (elutes mid-polarity).[1]

  • Polar tail: Hydrolysis products (Pyridones) and remaining Phenol (if not washed).[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. What went wrong?

Diagnosis: The solution is likely too concentrated, or the cooling was too rapid. Impurities (especially phenol) lower the melting point, causing the product to separate as a liquid before it can crystallize. The Fix:

  • Re-heat the mixture to redissolve the oil.

  • Add a small amount of extra solvent (EtOH).[1]

  • Seed it: Add a tiny crystal of pure product (if available) at

    
    .
    
  • Slow Down: Wrap the flask in a towel to slow the cooling rate.

Q2: The product has a persistent yellow color. Is it impure?

Answer: Not necessarily.[1] Nitro-aromatics are inherently yellow due to


 transitions.[1] However, a dark orange/brown color suggests oxidation byproducts or tars.[1] A simple filtration through a short pad of silica (eluting with DCM) can remove these colored oligomers.[1]
Q3: Can I use acid extraction (HCl) to purify the pyridine?

Answer: Proceed with caution. While pyridines are basic, the 3-Nitro group is strongly electron-withdrawing (


), which significantly reduces the electron density on the pyridine nitrogen.
  • Consequence: The

    
     of the conjugate acid is very low. It may not protonate fully in dilute HCl, or it may hydrolyze under strong acidic conditions.[1]
    
  • Recommendation: Rely on the Base Wash (Module A) to remove acidic impurities rather than Acid Extraction to isolate the product.

References & Grounding

  • Nucleophilic Aromatic Substitution Mechanisms:

    • Source: Organic Chemistry Portal.[1] "Nucleophilic Aromatic Substitution (

      
      )."
      
    • Relevance: Defines the mechanism and byproduct formation (chloride displacement).

    • URL:[Link]

  • Purification of Nitro-Pyridines (General Protocols):

    • Source: Sigma-Aldrich / Merck Technical Library.[1] "Recrystallization Guide."

    • Relevance: Standard solvent selection for nitro-aromatics (Ethanol/Water systems).[1]

  • Phenol Removal Techniques:

    • Source: ResearchGate / Practical Organic Chemistry Discussions.[1] "Strategies for removing excess phenol from reaction mixtures."

    • Relevance: Validates the NaOH wash protocol for separating phenols from neutral/basic organics.

    • URL:[Link]

  • Physical Properties of 3-Nitro-4-phenoxypyridine:

    • Source: PubChem (NIH).[1] "3-Phenoxypyridine and related nitro-derivatives."

    • Relevance: Confirmation of solid state and lipophilicity (LogP) for solvent choice.[1]

    • URL:[Link][1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Nitro-4-phenoxypyridine and all solvents before handling.

Sources

Recrystallization solvents for 3-Nitro-4-phenoxypyridine purification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to assist researchers in the purification of 3-Nitro-4-phenoxypyridine , a critical intermediate often used in the synthesis of TSPO ligands (e.g., PBR28). This guide prioritizes high-purity isolation suitable for subsequent reduction steps.

Part 1: Solvent Selection Strategy

Q1: What is the optimal solvent system for recrystallizing 3-Nitro-4-phenoxypyridine?

Recommendation: Ethanol (95%) or Ethanol/Water (9:1) .

  • Why this works: 3-Nitro-4-phenoxypyridine exhibits a steep solubility curve in ethanol—it is highly soluble at reflux (~78°C) but crystallizes well upon cooling.[1] The presence of the nitro group provides sufficient polarity for dissolution in hot alcohol, while the phenoxy ring drives precipitation as thermal energy decreases.

  • Alternative (Non-Protic): Ethyl Acetate / Hexane (1:3 to 1:5) .[1]

    • Use Case: If your crude material contains significant water-sensitive impurities or if you observe "oiling out" in ethanol.[1] Dissolve in minimum hot ethyl acetate and slowly add hot hexane until turbidity persists.

Q2: I am seeing an oily residue instead of crystals. What is happening?

Diagnosis: This is likely due to residual phenol or solvent entrapment .[1]

  • The Mechanism: The synthesis of this compound typically involves the nucleophilic substitution of 4-chloro-3-nitropyridine with phenol.[2] Excess phenol acts as a "solvent," lowering the melting point of your product and causing it to oil out rather than crystallize.

  • The Fix: You must perform a chemical wash before recrystallization.[1]

    • Dissolve the crude oil in Ethyl Acetate.[1][3]

    • Wash 2x with 10% NaOH or Na₂CO₃ (to convert phenol to water-soluble sodium phenoxide).[1]

    • Wash 1x with Brine (to remove trapped water).[1]

    • Dry over Na₂SO₄, evaporate, and then attempt recrystallization.

Part 2: Troubleshooting & Decision Logic

Visual Decision Tree: Purification Workflow

The following diagram outlines the logical flow for purifying 3-Nitro-4-phenoxypyridine, distinguishing between simple recrystallization and cases requiring pre-treatment.

PurificationLogic Start Crude 3-Nitro-4-phenoxypyridine CheckState Physical State? Start->CheckState Solid Solid / Crystalline CheckState->Solid Looks dry Oil Oily / Sticky Semi-solid CheckState->Oil Looks wet/sticky TLC Check TLC (Hex/EtOAc 7:3) Is Phenol Present? Solid->TLC WashStep Alkaline Wash Step (Dissolve in EtOAc, Wash w/ 10% NaOH) Oil->WashStep High Impurity Load PhenolYes YES: Significant Phenol TLC->PhenolYes Rf ~0.4-0.6 (Phenol) PhenolNo NO: Mainly Product TLC->PhenolNo Clean Spot PhenolYes->WashStep Recryst Recrystallization Solvent: Ethanol (95%) PhenolNo->Recryst WashStep->Recryst After Drying Result Pure Yellow/Cream Crystals Recryst->Result

Figure 1: Decision logic for selecting the appropriate purification pathway based on crude material state and impurity profile.

Part 3: Detailed Experimental Protocol

Standard Recrystallization in Ethanol

Objective: Purify 5.0 g of crude 3-Nitro-4-phenoxypyridine.

  • Preparation : Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.[1][4]

  • Dissolution :

    • Add 15 mL of Ethanol (95%) .

    • Heat to reflux (~80°C) on a stir plate.

    • Note: If the solid does not dissolve completely, add more ethanol in 2 mL increments until a clear yellow/orange solution is obtained.[1] Do not exceed 40 mL total volume.

  • Hot Filtration (Optional) : If insoluble black specks (inorganic salts) remain, filter the hot solution rapidly through a pre-warmed glass funnel with a fluted filter paper.[1]

  • Crystallization :

    • Remove from heat and allow the flask to cool to room temperature slowly (over 30-45 minutes). Rapid cooling traps impurities.[1]

    • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation :

    • Filter the crystals using a Buchner funnel and vacuum suction.

    • Wash : Rinse the filter cake with 5-10 mL of ice-cold ethanol .

  • Drying : Dry the crystals in a vacuum oven at 40°C for 4 hours.

Data Table: Solvent Properties & Expected Outcomes
Solvent SystemBoiling PointSolubility (Hot)Solubility (Cold)Primary Use Case
Ethanol (95%) 78°CHighLowStandard purification. Best balance of yield and purity.
Methanol 65°CVery HighModerateUse if the compound is too insoluble in ethanol.[1]
EtOAc / Hexane ~70-77°CHighVery LowUse if removing non-polar impurities or if "oiling out" occurs in alcohols.[1]
Water 100°CLowNegligibleAnti-solvent only. Can be added dropwise to hot ethanolic solutions to force precipitation.[1]

Part 4: Impurity Profile & Characterization

When analyzing your recrystallized product, be aware of the following common impurities derived from the synthesis (typically 4-chloro-3-nitropyridine + phenol):

  • Phenol :

    • Detection: Distinctive smell, lower Rf on TLC.[1]

    • Removal: Alkaline wash (NaOH) prior to recrystallization.[1]

  • 4-Chloro-3-nitropyridine (Starting Material) :

    • Detection: Beilstein test (green flame for halogens) or Mass Spec (distinct chlorine isotope pattern).[1]

    • Removal: Recrystallization in Ethanol effectively removes this as it is more soluble in cold ethanol than the phenoxy product.[1]

  • 4-Phenoxy-3-pyridinamine (Over-reduction) :

    • Context: If you are recycling material from a failed reduction step.[1]

    • Removal: Acid/Base extraction (Amine is basic; Nitro compound is neutral).[1]

Purity Check:

  • TLC: Silica gel, Hexane:Ethyl Acetate (7:3).[1] Product Rf ≈ 0.3–0.5 (varies by plate).[1]

  • Appearance: Pure 3-Nitro-4-phenoxypyridine typically appears as pale yellow to cream-colored needles or powder .[1] Dark orange/brown indicates oxidation or residual phenol.[1]

References

  • Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand . MDPI. (Describes the synthesis of 3-nitro-4-phenoxypyridine from 4-chloro-3-nitropyridine and phenol). Link

  • Improved Automated Radiosynthesis of [11C]PBR28 . National Institutes of Health (NIH).[1] (Details the base-assisted substitution reaction and extraction workup). Link

  • Fully automated synthesis and initial PET evaluation of [11C]PBR28 . National Institutes of Health (NIH).[1] (Provides yield data and confirms the use of K2CO3/DMF or Ethanol routes). Link

Sources

Troubleshooting low conversion rates in 3-Nitro-4-phenoxypyridine reduction

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: 3-Nitro-4-phenoxypyridine


 3-Amino-4-phenoxypyridine
Department:  Process Chemistry & Catalysis Support
Status:  Open Ticket

Executive Summary

The reduction of 3-nitro-4-phenoxypyridine presents a classic "heterocycle challenge." Unlike simple nitrobenzene reduction, this substrate contains a basic pyridine nitrogen capable of poisoning noble metal catalysts and a bulky phenoxy group at the 4-position that introduces steric constraints.

This guide addresses the three most common failure modes reported by our users:

  • Catalyst Poisoning: Reaction stalls at <50% conversion.

  • Intermediate Accumulation: Persistence of the hydroxylamine (

    
    ) species.
    
  • Isolation Difficulties: Low yield despite high conversion due to amphoteric product loss.

Module 1: Catalytic Hydrogenation (Preferred Method)

The "Stalled Reaction" Syndrome

User Observation: "My reaction took up hydrogen rapidly for the first hour, then stopped completely at ~60% conversion. Adding more catalyst didn't help."

Root Cause Analysis: The pyridine nitrogen atom acts as a Lewis base. As the reaction proceeds, the concentration of the amino-pyridine product increases. This product binds strongly to the active sites of the Palladium (Pd) or Platinum (Pt) surface, effectively "poisoning" the catalyst and preventing further adsorption of the nitro substrate.

Troubleshooting Protocol A: The Acidic Modification

To prevent poisoning, you must protonate the pyridine nitrogen, rendering it non-coordinating.[1]

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Solvent MeOH or EtOHMeOH + 1.5 eq. HCl or Glacial Acetic Acid
Catalyst 10% Pd/C5% Pt/C or PtO₂ (Adams Catalyst)
Pressure 1 atm (Balloon)30–50 psi (Parr Shaker)
Temp RT40–50 °C

Step-by-Step Optimization:

  • Solvent Switch: Dissolve substrate in Methanol. Add 1.1 to 1.5 equivalents of concentrated HCl . This forms the hydrochloride salt of the pyridine, blocking the lone pair.

  • Catalyst Upgrade: If Pd/C fails even with acid, switch to Platinum Oxide (

    
    ) . Platinum is generally more resistant to nitrogen poisoning than Palladium.
    
  • Workup Caution: The product will be the hydrochloride salt. You must neutralize with saturated

    
     or 
    
    
    
    during workup to extract the free base into organic solvent (EtOAc or DCM).

Module 2: Chemical Reduction (The "Nuclear" Option)

User Observation: "We do not have a high-pressure hydrogenation apparatus," or "The phenoxy group is cleaving under hydrogenation conditions."

Recommendation: Switch to Iron-mediated reduction (Béchamp Reduction). This is thermodynamically favorable and immune to "poisoning" in the catalytic sense.

Protocol B: Iron/Acetic Acid Reduction

This method is the industry standard for difficult heterocyclic nitro reductions where hydrogenation fails.

Reagents:

  • Iron Powder (325 mesh, reduced) – 5.0 equivalents.

  • Solvent: Ethanol / Water / Glacial Acetic Acid (Ratio 4:1:1).

Workflow:

  • Activation: In the reaction vessel, stir the Iron powder in the solvent mixture at 60°C for 15 minutes before adding the substrate. This etches the oxide layer off the iron.

  • Addition: Add the 3-nitro-4-phenoxypyridine portion-wise.

  • Reflux: Heat to 70–80°C. Monitor by HPLC/TLC.

  • Critical Workup Step: The reaction produces Iron oxide sludge.

    • Filtration: Filter hot through a Celite pad.

    • Chelation: Wash the Celite with warm Methanol .

    • Extraction: Evaporate volatiles.[2] Partition residue between EtOAc and

      
       (aq). Check pH:  Ensure aqueous layer is pH > 9 to liberate the aminopyridine.
      

Module 3: Diagnostic Logic & Visualization

Understanding where your reaction fails is critical. Use the following logic map to diagnose the specific blockage in the reduction pathway.

ReductionLogic Start Start: 3-Nitro-4-phenoxypyridine Step1 Nitroso Intermediate (R-NO) Start->Step1 2e- / 2H+ Step2 Hydroxylamine (R-NHOH) Step1->Step2 2e- / 2H+ Failure2 FAILURE: Condensation Side-Rxn (Azoxy dimers formed) Step1->Failure2 Reaction with R-NHOH Product Product: 3-Amino-4-phenoxypyridine Step2->Product 2e- / 2H+ (Slowest Step) Failure1 FAILURE: Catalyst Poisoning (Stalls here) Step2->Failure1 Pyridine N binds Catalyst Action2 Action: Increase Temp or Switch to Fe/AcOH Step2->Action2 If accumulation observed Action1 Action: Add Acid (HCl/AcOH) to protonate Pyridine N Failure1->Action1

Figure 1: Reduction pathway showing the critical "Hydroxylamine Stall" point and catalyst poisoning mechanism.

Frequently Asked Questions (FAQs)

Q: I see a new spot on TLC that is slightly more polar than the starting material but less polar than the amine. What is it? A: This is likely the Hydroxylamine intermediate (


) .
  • Why it happens: The reduction of the hydroxylamine to the amine is the rate-determining step. If the catalyst is weak or the temperature is too low, the reaction hangs here.

  • Fix: Add a promoter.[3][4] If using hydrogenation, add 1 mol% Vanadyl Acetylacetonate (

    
    ) . Vanadium species are excellent at catalyzing the disproportionation of hydroxylamines to amines.
    

Q: Can I use Tin Chloride (


) instead of Iron? 
A:  Yes, but with reservations.
  • Pros: Homogeneous reaction, often faster.

  • Cons:Tin emulsions are a nightmare to work up. For a polar product like 3-amino-4-phenoxypyridine, you will lose significant yield trapped in the tin salts during extraction. If you must use Sn, use a Rochelle's Salt (Potassium Sodium Tartrate) wash to solubilize the tin.

Q: Is the phenoxy ether linkage stable to these conditions? A: Generally, yes.

  • Risk:[3] Benzyl ethers are labile to Pd/H2. Phenyl ethers (Phenoxy) are much more robust because the

    
     bond is stronger. However, high temperatures (>80°C) combined with high pressure acidic hydrogenation could induce cleavage. Keep temperatures moderate (40-50°C).
    

Q: My product is water-soluble and I can't extract it. How do I isolate? A: Aminopyridines are polar.

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent Choice: Do not use Diethyl Ether. Use Dichloromethane (DCM) or Isopropanol/Chloroform (1:3) mixtures for extraction.

  • Resin: If extraction fails, absorb the aqueous mixture onto a SCX (Strong Cation Exchange) column, wash with MeOH, and elute with

    
     in MeOH.
    

References

  • Catalytic Hydrogenation of Heterocycles: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Prevention of Catalyst Poisoning: Sajiki, H., et al. "Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison." Chem. Pharm.[5] Bull.2003 , 51, 320-324.[5]

  • Iron Reduction Protocols: "Reduction of Nitro Compounds." Organic Syntheses, Coll. Vol. 5, p.829 (1973). (Standard Béchamp reduction methodology).
  • Vanadium Promoters: Blaser, H. U. "Vanadium-promoted catalytic hydrogenation of nitroarenes." Science of Synthesis.[2]

  • General Nitropyridine Reduction: "Method for preparing 3-aminopyridines from 3-nitropyridines."[6] Patent CN1115755A.

Sources

Technical Support Center: Purification of 3-Nitro-4-phenoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removal of Unreacted Phenol from 3-Nitro-4-phenoxypyridine Reaction Mixtures Ticket ID: CHEM-PUR-004 Applicable For:


 Synthesis Workflows (e.g., from 4-chloro-3-nitropyridine)

Executive Summary & Chemical Logic

The synthesis of 3-nitro-4-phenoxypyridine typically involves a Nucleophilic Aromatic Substitution (


) where phenol acts as the nucleophile. To drive the reaction to completion, phenol is often used in excess (1.1 – 1.5 equivalents).

The Challenge: Phenol has a high boiling point (181.7°C) and sublimates, making it difficult to remove via rotary evaporation. Furthermore, its polarity is often similar enough to the nitropyridine product to cause "streaking" or co-elution during silica chromatography.

The Solution: We exploit the drastic difference in acidity (


) between the impurity and the product.
  • Phenol: Weakly acidic (

    
    ). In high pH environments (pH > 12), it deprotonates to form sodium phenoxide , which is highly water-soluble.
    
  • 3-Nitro-4-phenoxypyridine: The pyridine nitrogen is weakly basic; the molecule has no acidic protons. It remains neutral and lipophilic in basic aqueous conditions.

The Primary Protocol: Alkaline Extraction

This is the industry-standard method for removing phenolic impurities from non-acidic organic products.

Reagents Required
ReagentConcentrationPurpose
Sodium Hydroxide (NaOH) 1.0 M or 2.0 MDeprotonates phenol to water-soluble phenoxide.
Organic Solvent DCM or Ethyl AcetateDissolves the product (3-nitro-4-phenoxypyridine).
Brine Saturated NaClBreaks emulsions and predries the organic layer.
Step-by-Step Methodology
  • Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent.

    • Recommendation:Dichloromethane (DCM) is preferred because it is denser than water, facilitating easier draining of the organic product layer. Use approx. 10-15 mL solvent per gram of crude.

  • The Alkaline Wash (Critical Step):

    • Transfer the organic solution to a separatory funnel.[1]

    • Add 1.0 M NaOH (volume equal to 50% of your organic layer).

    • Shake vigorously for 2–3 minutes. Note: Phenol deprotonation is an equilibrium process; vigorous contact is required.

    • Allow layers to separate.[1] The phenol is now in the top aqueous layer (if using DCM) as sodium phenoxide.

  • Repeat Wash:

    • Drain the organic layer.[1]

    • Repeat the NaOH wash 2 more times .

    • Validation: The aqueous layer may turn yellow/orange (phenoxides are often colored). The organic layer should lighten.

  • Neutralization & Drying:

    • Wash the organic layer once with Brine to remove excess base and water.

    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate in vacuo.

Decision Logic & Visualization

The following diagram illustrates the chemical logic driving this separation.

PurificationLogic Start Crude Mixture (Product + Phenol) AddSolvent Dissolve in DCM Start->AddSolvent AddBase Add 1M NaOH (pH > 12) AddSolvent->AddBase Shake Vigorous Mixing AddBase->Shake Separation Phase Separation Shake->Separation Aqueous Aqueous Layer (Top) Contains: Sodium Phenoxide (Discard) Separation->Aqueous Water Soluble Organic Organic Layer (Bottom) Contains: 3-Nitro-4-phenoxypyridine Separation->Organic DCM Soluble Check TLC Check: Phenol Spot Gone? Organic->Check Finish Dry & Concentrate (Pure Product) Check->Finish Yes Repeat Repeat NaOH Wash Check->Repeat No Repeat->AddBase

Figure 1: Purification logic flow. The process relies on the conversion of lipophilic phenol into hydrophilic phenoxide salt.

Troubleshooting & FAQs

Q1: I performed the NaOH wash, but I still see a faint phenol spot on my TLC. Why?

Diagnosis: Incomplete deprotonation or saturation. Fix:

  • Check pH: Ensure your aqueous layer is actually basic (pH > 12). If you had acidic byproducts in your crude, they may have neutralized your first wash.

  • Increase Molarity: Switch from 1M to 2M NaOH . The higher ionic strength and base concentration force the equilibrium to the right.

  • Back-Extraction: Phenol has a partition coefficient. Three washes are statistically required to remove >98% of the impurity.

Q2: A stubborn emulsion formed during the wash. How do I break it?

Diagnosis: Nitropyridines and phenoxides can act as surfactants. Fix:

  • Add Brine: Pour a small amount of saturated NaCl into the funnel. The increased ionic strength usually breaks the emulsion.

  • Filtration: Run the entire emulsion through a pad of Celite. The solid particulates stabilizing the emulsion will be removed.

  • Time: Allow it to sit for 20 minutes. If using DCM, gently swirl; do not shake violently if emulsions are prone to forming.

Q3: Can I use an acid wash (HCl) to remove starting materials?

Warning: Be very careful. While 3-nitro-4-phenoxypyridine is less basic than pyridine due to the electron-withdrawing nitro group, it can still be protonated by strong acids (like 1M HCl), causing your product to migrate into the aqueous layer and be lost.

  • Guideline: Only use acid washes (e.g., 0.5M HCl) if you are specifically trying to remove unreacted amine precursors, and keep the contact time short. For phenol removal, acid is counter-productive.

Q4: The product is co-eluting with phenol on the column.

Fix: If extraction failed and you must use chromatography:

  • Pre-wash the Silica: Flush your column with 1% Triethylamine (TEA) in Hexanes before loading. This neutralizes acidic sites on the silica that might cause the basic pyridine product to streak.

  • Change Solvent System: Phenol is an H-bond donor. Using a solvent system with a small amount of Methanol or Acetone can sometimes differentiate the

    
     values more effectively than EtOAc/Hexanes.
    

Advanced Purification: Recrystallization

If the extraction reduces the phenol content but does not eliminate it (e.g., for analytical standards), use recrystallization.

  • Solvent System: Ethanol (EtOH) or an EtOH/Water mix.[2]

  • Logic: 3-Nitro-4-phenoxypyridine crystallizes well from hot ethanol. Phenol is extremely soluble in ethanol even at room temperature and will remain in the mother liquor.

Protocol:

  • Dissolve crude solid in minimum boiling Ethanol.

  • Allow to cool slowly to Room Temperature.

  • Cool further in an ice bath (

    
    ).
    
  • Filter the precipitate. Wash with cold, dilute ethanol.

References

  • Synthesis Mechanism & Context

    • Bakke, J. M., et al. "The Synthesis of

      
      -nitropyridine compounds." Acta Chemica Scandinavica, vol. 53, 1999. 
      
    • Establishes the nitration and subsequent reactivity of nitropyridines toward nucleophiles.
  • Phenol Extraction Principles

    • Scribd / Chemical Engineering Data. "Solvent Extraction of Phenol Explained." 1

    • Details the partition coefficients and pH requirements for converting phenol to sodium phenoxide.
  • Industrial Separation of Phenolics

    • Patent CN111777495B. "Method for separating solid mixture of sodium phenolate and sodium hydroxide."[3]

    • Provides industrial context on the stability and solubility of sodium phenol
  • Compound Properties (3-Nitro-4-phenoxypyridine)

    • PubChem Database.[4][5] "3-Phenoxypyridine Compound Summary." 4

    • Provides structural data validating the lipophilicity and basicity of the phenoxypyridine scaffold.

Sources

Optimizing temperature for 3-Nitro-4-phenoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-nitro-4-phenoxypyridine. This portal is designed for researchers and drug development professionals optimizing the Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-3-nitropyridine with phenol. This intermediate is a critical building block for TSPO PET radioligands (e.g., PBR28) and Aurora kinase inhibitors.

Mechanistic Knowledge Base: The Role of Temperature

The conversion of 4-chloro-3-nitropyridine to 3-nitro-4-phenoxypyridine proceeds via an SNAr pathway. The 4-position of the pyridine ring is highly electrophilic, activated by the electron-withdrawing nature of both the pyridine nitrogen and the ortho-nitro group.

Temperature optimization is inextricably linked to your choice of base. The rate-determining step is the nucleophilic attack of the phenoxide anion to form the Meisenheimer complex.

  • Thermodynamic Activation (Weak Bases): When using weak bases like K2CO3, the deprotonation of phenol is incomplete at room temperature. Thermal energy (typically 80 °C) is required to drive the equilibrium toward the phenoxide anion and provide the activation energy for the SNAr attack.

  • Kinetic Control (Strong Bases): When using strong bases like NaH, phenol is quantitatively deprotonated to phenoxide at room temperature. Applying heat in this scenario leads to rapid exothermic runaway, resulting in the displacement of the labile nitro group or hydrolysis.

SNAr_Mechanism A 4-Chloro-3-nitropyridine + Phenol + Base B Phenoxide Anion (Nucleophile) A->B Deprotonation C Meisenheimer Complex (Transition State) B->C Attack (Rate Limiting) D 3-Nitro-4-phenoxypyridine (Target Product) C->D Cl- Elimination E Degradation / Hydrolysis (Excess Heat) C->E T > 90°C or H2O

Caption: SNAr mechanistic pathway highlighting the critical temperature-dependent Meisenheimer complex.

Temperature & Base Optimization Matrix

To select the appropriate temperature, you must evaluate your solvent and base system. Below is the empirical data summarized for scale-up and discovery workflows.

Base SystemSolventOptimal TempReaction TimeYieldCausality & Mechanistic Notes
K2CO3 DMF80 °C3 - 10 min~97%Weak base requires thermal activation to drive phenoxide formation. Highly efficient for rapid, small-scale synthesis[1].
NaH THF20 - 25 °C1 - 2 hours~90%Strong base quantitatively forms phenoxide. Room temperature prevents over-reaction and protects the labile nitro group.
KOtBu DMF30 - 50 °C2 - 4 hoursModerateOften used for vicarious nucleophilic substitutions; prone to generating tert-butoxy side products if heated >50 °C.
K2CO3 DMF20 - 25 °C> 24 hours< 20%Insufficient thermal energy to overcome the activation barrier for the Meisenheimer complex with a weak base.

Self-Validating Experimental Protocols

Every protocol must be treated as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: High-Throughput Thermal SNAr (K2CO3 / DMF)

Best for: Rapid synthesis of reference standards (e.g., PBR28 precursors)[1].

  • Preparation: In a dry reaction vial, combine 4-chloro-3-nitropyridine (1.0 eq), phenol (1.1 eq), and anhydrous K2CO3 (2.0 eq) in anhydrous DMF (0.2 M).

  • Thermal Activation: Submerge the vial in a pre-heated oil bath at 80 °C .

    • Validation Check 1 (Visual): Within 1-2 minutes, the suspension will transition from pale yellow to a deep, vibrant orange/red. This confirms the thermal generation of the phenoxide anion and the initiation of the Meisenheimer complex.

  • Reaction Monitoring: Stir vigorously for exactly 3 to 10 minutes[1].

    • Validation Check 2 (Analytical): TLC (Hexanes/EtOAc 3:1) or LCMS should show complete consumption of the starting material (m/z ~158) and the appearance of the product mass (m/z [M+H]+ 217).

  • Quenching (Critical): Immediately remove from heat and quench with ice-cold water to crash out the product and halt any thermal degradation.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 3-nitro-4-phenoxypyridine (up to 97% yield)[1].

Protocol B: Ambient Temperature SNAr (NaH / THF)

Best for: Scale-up or substrates sensitive to thermal degradation.

  • Phenoxide Generation: Suspend NaH (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF at room temperature (20-25 °C) . Slowly add a solution of phenol (1.0 eq) in THF.

    • Validation Check 1 (Physical): Observe steady H2 gas evolution. Wait until gas evolution completely ceases (approx. 15-30 mins), indicating quantitative phenoxide formation.

  • Electrophile Addition: Dropwise add a solution of 4-chloro-3-nitropyridine (1.0 eq) in THF to the phenoxide solution at room temperature.

    • Validation Check 2 (Thermal): The reaction flask may become slightly warm to the touch (mild exotherm). Do not allow the internal temperature to exceed 30 °C.

  • Maturation: Stir at room temperature for 1-2 hours.

  • Workup: Quench carefully with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate.

Troubleshooting & FAQs

Q: I am using K2CO3 in DMF at 80 °C, but my yield is low and I see black, tarry byproducts. What went wrong? A: You have likely exceeded the optimal reaction time or experienced localized overheating. Because the 4-phenoxy group is highly labile due to activation by the ring nitrogen and ortho-nitro group, prolonged heating at 80 °C causes the product to degrade or undergo secondary nucleophilic attacks. Strictly limit the reaction time to <10 minutes and ensure rapid cooling[1].

Q: My reaction at room temperature with K2CO3 is stalled at 20% conversion. Should I leave it stirring overnight? A: No. K2CO3 is not a strong enough base to fully deprotonate phenol at room temperature in DMF. The reaction is kinetically stalled. You must either apply heat (80 °C) to provide the necessary activation energy or switch to a stronger base (NaH or KOtBu) if you wish to maintain an ambient temperature profile[2].

Q: Can I use microwave irradiation to accelerate the synthesis? A: Yes, microwave irradiation is highly effective for imidazo-pyridine and nitropyridine derivatives[2]. However, you must strictly cap the temperature at 90 °C. Microwave heating can cause rapid localized temperature spikes, which will immediately hydrolyze the 4-chloro-3-nitropyridine to 4-hydroxy-3-nitropyridine if any trace moisture is present.

Troubleshooting_Tree Start Issue: Low Yield / Impurities in 3-Nitro-4-phenoxypyridine CheckTemp Evaluate Reaction Temp & Base Pairing Start->CheckTemp LowTemp Temp < 30°C with Weak Base (K2CO3) CheckTemp->LowTemp HighTemp Temp > 80°C or Prolonged Heating CheckTemp->HighTemp FixLow Solution: Heat to 80°C or Switch to NaH/THF LowTemp->FixLow FixHigh Solution: Quench at 5 mins or Reduce Temp HighTemp->FixHigh

Caption: Diagnostic workflow for resolving temperature and base-pairing mismatches in SNAr.

References

1.1 2. 3. 2

Sources

Handling moisture sensitivity in nitropyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity in Nitropyridine Reactions Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Status: Operational

Current Alert Level: 🔴 CRITICAL (Moisture-Induced Failure Risk) Safety Protocol: Class 3 (Toxic & Potentially Energetic)

Welcome to the . This guide addresses the specific challenges of handling electron-deficient nitro-heterocycles. Unlike standard aromatics, nitropyridines possess a "dual personality": they are highly reactive electrophiles for functionalization but are catastrophically sensitive to moisture-induced hydrolysis and oxidative degradation.

Safety Directive: Read Before Proceeding

WARNING: Nitropyridines are potential energetic materials.

  • Thermal Hazard: The nitro group renders these compounds susceptible to rapid decomposition. Never distill nitropyridine residues to dryness.

  • Chemical Hazard: Do NOT use sodium metal or alkali metal alloys (NaK) to dry solvents intended for nitropyridine reactions. Contact with nitro groups can trigger explosive decomposition.[1] Use Molecular Sieves (3Å/4Å) or Calcium Hydride (

    
    ).
    
Module 1: The Hydrolysis Trap ( Reactions)

The Issue: You are performing a Nucleophilic Aromatic Substitution (


) to displace a halogen (e.g., 2-chloro-3-nitropyridine) with an amine or alkoxide. The reaction stalls or produces a "pyridone" impurity that is difficult to separate.

The Mechanism: Nitropyridines are electron-poor, making the ring highly susceptible to nucleophilic attack. Water acts as a competitive nucleophile. Even trace moisture (0.1% v/v) can outcompete your desired nucleophile because the resulting hydroxypyridine (pyridone) is thermodynamically stable and often precipitates, driving the equilibrium toward the impurity.

Visualizing the Failure Mode

The following diagram illustrates the competitive pathway between your desired product and the moisture-induced impurity.

SNAr_Competition Substrate 2-Chloro-3-nitropyridine (Electrophile) Intermediate Meisenheimer Complex Substrate->Intermediate Activation Nu Desired Nucleophile (R-NH2 / R-O-) Water Trace Moisture (H2O) Product Target Product (Substituted Nitropyridine) Intermediate->Product + Nu (Fast) Impurity Hydrolysis Byproduct (3-Nitro-2-pyridone) Intermediate->Impurity + H2O (Irreversible)

Figure 1: Competitive reaction pathways in nitropyridine


 chemistry. Water attacks the activated ring to form the thermodynamically stable pyridone byproduct.
Troubleshooting Guide:

Hydrolysis
SymptomProbable CauseCorrective Action
Low Yield (<50%) Competitive HydrolysisCheck solvent water content (KF titration). Limit: <50 ppm .
Precipitate Forms Pyridone FormationThe byproduct (hydroxypyridine) is often less soluble. Filter and check NMR (broad singlet >10 ppm indicates OH/NH tautomer).
Stalled Reaction Nucleophile DeactivationMoisture may be protonating your base/nucleophile. Increase base equivalents (e.g., DIPEA/Cs2CO3) or switch to anhydrous conditions.
Module 2: Organometallic Functionalization (Lithiation)

The Issue: You are attempting to lithiate a nitropyridine (e.g., halogen-lithium exchange or directed ortho-metalation) and the reaction mixture turns black/tarry instantly, resulting in zero yield.

The Mechanism: Nitro groups are incompatible with organolithiums above -70°C due to "redox" side reactions. However, moisture is the immediate killer.

  • Protonolysis: Moisture destroys the organolithium reagent (n-BuLi +

    
    
    
    
    
    Butane + LiOH), altering the stoichiometry.
  • Degradation: The resulting LiOH or localized heating from the quench can trigger polymerization of the sensitive nitropyridine ring, leading to the characteristic "black tar" (oxidative polymerization).

Workflow: Safe Lithiation Protocol

Lithiation_Workflow Start Start: Nitropyridine Lithiation Check_Solvent Test Solvent Moisture (Karl Fischer) Start->Check_Solvent Decision_Dry Is H2O < 10 ppm? Check_Solvent->Decision_Dry Dry_Solvent Dry Solvent (Mol Sieves / Alumina) Decision_Dry->Dry_Solvent No Temp_Control Cool to -78°C (Internal Probe) Decision_Dry->Temp_Control Yes Dry_Solvent->Check_Solvent Add_Li Add Organolithium (Dropwise, <5 min) Temp_Control->Add_Li Black_Tar FAILURE: Black Tar (Oxidative Decomposition) Add_Li->Black_Tar Temp Spike / Wet Success SUCCESS: Trapped Species Add_Li->Success Controlled

Figure 2: Critical decision tree for preventing decomposition during nitropyridine lithiation.

Solvent Purity Standards
Reaction TypeMax Water ContentRecommended Drying Agent

(Amine)
< 200 ppmMolecular Sieves (4Å)

(Alkoxide)
< 50 ppmMolecular Sieves (3Å)
Lithiation / Grignard < 10 ppm Activated Alumina Columns or Distillation (CaH2)*

*Note: Do not distill THF/Ether over Sodium/Benzophenone if you suspect any nitro-residue contamination in the still.

Module 3: Frequently Asked Questions (FAQs)

Q1: Why does my 2-chloro-3-nitropyridine turn yellow/orange on the shelf? A: This is a sign of surface hydrolysis. The compound reacts with atmospheric moisture to form traces of 3-nitro-2-pyridone (yellow solid).

  • Fix: Recrystallize from dry ethyl acetate/hexanes before use in sensitive reactions [1]. Store in a desiccator.

Q2: Can I use "anhydrous" solvent from a fresh bottle without testing? A: No. "Anhydrous" solvents on the shelf can absorb 50-100 ppm water once the septum is pierced. For nitropyridine lithiation, this is enough to kill the reaction. Always use a solvent purification system (SPS) or store over activated sieves for 24 hours [2].

Q3: My reaction exotherms violently when I add water to work it up. Why? A: Unreacted nitropyridines are energetic. Furthermore, if you used strong bases (NaH, LiHMDS), the quench generates heat.

  • Protocol: Quench at 0°C with diluted Ammonium Chloride (

    
    ). Never add water directly to a concentrated nitropyridine reaction mixture at room temperature [3].
    
References
  • Cicco, L., et al. (2016).[2] Water opens the door to organolithiums and Grignard reagents.[2][3] Chemical Science. Retrieved from [Link]

  • Schwindeman, J. A., et al. (2002). Safe handling of organolithium compounds in the laboratory. Princeton EHS / FMC Lithium Division. Retrieved from [Link]

  • Organic Syntheses. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Technical Support Center: Separation of 3-Nitro-4-phenoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 3-Nitro-4-phenoxypyridine from Regioisomers and Byproducts Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Reference ID: TSC-PYR-ZN4

Introduction: The Separation Challenge

Welcome to the technical support guide for the purification of 3-Nitro-4-phenoxypyridine . This intermediate is critical in the synthesis of c-Met inhibitors and other kinase-targeting scaffolds.

Users typically encounter "regioisomer" issues in two scenarios:

  • Precursor Contamination: Starting with a mixture of 4-chloro-3-nitropyridine and 2-chloro-3-nitropyridine, leading to a mix of 4-phenoxy and 2-phenoxy isomers.

  • Direct Nitration: Attempting to nitrate 4-phenoxypyridine directly, yielding phenyl-ring nitrated isomers (e.g., 4-(4-nitrophenoxy)pyridine) alongside the desired pyridine-ring nitrated product.

This guide provides self-validating protocols to isolate the target 3-nitro-4-phenoxypyridine (Target A ) from these specific impurities.

Part 1: Diagnostic & Triage

Before initiating purification, confirm the nature of your mixture. The polarity difference between nitro-isomers is often subtle, requiring specific TLC conditions.

Quick Diagnostic Protocol
  • TLC System: 30% Ethyl Acetate in Hexanes (Add 1% Triethylamine to prevent tailing).

  • Visualization: UV (254 nm). The nitro group quenches fluorescence significantly.

  • Rf Expectations:

    • Target (3-Nitro-4-phenoxy): ~0.35 (Nitro ortho to ether creates a dipole that binds moderately to silica).

    • Isomer (3-Nitro-2-phenoxy): ~0.45 (Less polar; the 2-position is less shielded).

    • Byproduct (3-Nitro-4-pyridone): Baseline (Requires polar wash to move).

Part 2: Troubleshooting & Purification Workflows

Module A: Chemical Washing (The "Hidden" Purification)

Issue: "My column is streaking, and I can't separate the spots." Cause: Presence of hydrolysis byproduct 3-nitro-4-pyridone . It is acidic and smears on silica, masking the separation of regioisomers.

Protocol:

  • Dissolve crude mixture in Ethyl Acetate .

  • Wash 2x with 10% Na₂CO₃ (aq).

    • Mechanism:[1][2][3][4][5][6] The pyridone (pKa ~6-7) is deprotonated and moves to the aqueous layer. The phenoxypyridines (neutral/weakly basic) remain in organics.

  • Wash 1x with Brine, dry over Na₂SO₄.

  • Result: The "smear" should be gone, leaving distinct isomer spots.

Module B: Flash Chromatography (Isomer Separation)

Issue: "The 2-phenoxy and 4-phenoxy isomers co-elute."

Optimized Solvent System: Standard EtOAc/Hexane often fails to resolve the dipole differences between the 2- and 4-isomers.

Solvent SystemAdditiveRationaleResolution
DCM / Toluene None

-

interaction with toluene exploits the electronic difference of the nitro position.
High
DCM / MeOH 1% TEAUseful for polar impurities, but often compresses isomer peaks.Low
EtOAc / Hexane 2% AcetoneAcetone modifies the dipole selectivity.Medium

Step-by-Step Gradient (Silica Gel):

  • Equilibrate: 100% Toluene.

  • Load: Dry load on Celite (DCM solvation, then evaporate). Liquid loading causes band broadening.

  • Elute: Gradient 0%

    
     20% DCM in Toluene over 10 CV (Column Volumes).
    
  • Switch: If target hasn't eluted, switch to 10% EtOAc in Hexane.

Module C: Recrystallization (Scalable High-Purity)

Issue: "I have 50g of material; columns are not feasible."

Solvent Selection Guide:

  • Ethanol (95%): Best for removing phenyl-nitrated isomers. The target crystallizes as pale yellow needles; isomers often remain in the mother liquor.

  • Isopropanol/Hexane (1:3): Use if the material "oils out" in ethanol.

The "Seeding at Cloud Point" Technique:

  • Dissolve crude solid in minimum boiling Ethanol.

  • Cool slowly to 40°C.

  • Critical Step: If oil droplets form, add a seed crystal of pure 3-nitro-4-phenoxypyridine immediately.

  • If no seed is available, scratch the glass interface vigorously.

  • Cool to 0°C and filter.

Part 3: Decision Logic Visualization

The following diagram outlines the decision process for selecting the correct purification route based on impurity profile.

PurificationLogic Start Crude Reaction Mixture TLC_Check Diagnostic TLC (30% EtOAc/Hex) Start->TLC_Check Decision_Streak Is there baseline streaking? TLC_Check->Decision_Streak Wash_Step Alkaline Wash (10% Na2CO3) Decision_Streak->Wash_Step Yes (Pyridone present) Decision_Isomers Isomer Separation Required? Decision_Streak->Decision_Isomers No Wash_Step->Decision_Isomers Scale_Check Scale > 5g? Decision_Isomers->Scale_Check Yes (Regioisomers) Final Pure 3-Nitro-4-phenoxypyridine Decision_Isomers->Final No (Clean) Column_Method Flash Chromatography (Toluene/DCM Gradient) Scale_Check->Column_Method No Cryst_Method Recrystallization (Ethanol 95%) Scale_Check->Cryst_Method Yes Column_Method->Final Cryst_Method->Final

Caption: Logical workflow for removing pyridone byproducts and separating regioisomers based on scale and impurity profile.

Part 4: Analytical Validation (HPLC)

Once isolated, you must prove regioisomeric purity. Standard C18 methods often fail to separate the 3-nitro and 4-nitro isomers due to similar hydrophobicity.

Recommended Method: pH-Dependent Separation The pyridine nitrogen pKa shifts depending on the nitro position. Using a buffered mobile phase is mandatory.

ParameterSettingNote
Column C18 End-capped (e.g., Zorbax Eclipse), 4.6 x 150mm, 5µmEnd-capping reduces silanol interactions with pyridine nitrogen.
Buffer 10mM Phosphate Buffer, pH 3.0 Low pH protonates the pyridine, maximizing resolution based on pKa differences.
Mobile Phase A Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 15 min
Detection 254 nm and 280 nm 280 nm is often more selective for the phenoxy-pyridine conjugated system.

Interpretation:

  • 3-Nitro-4-phenoxypyridine: Elutes later (more lipophilic due to intramolecular H-bonding/shielding).

  • Isomers: Elute earlier (typically).

Part 5: Frequently Asked Questions (FAQs)

Q1: Why does my product turn red on the column? A: Pyridines with electron-withdrawing groups can form Meisenheimer complexes or charge-transfer complexes with active sites on silica or impurities in solvents. This is usually reversible. Ensure your silica is neutral, or add 1% Triethylamine to the eluent to deactivate acidic sites.

Q2: I tried nitrating 4-phenoxypyridine directly and got a mixture. Can I separate it? A: This is the "hard" route. You likely have 4-(2-nitrophenoxy)pyridine and 4-(4-nitrophenoxy)pyridine mixed with your target. These are best separated by Recrystallization in Ethanol . The target (pyridine-ring nitrated) is significantly less soluble in cold ethanol than the phenyl-ring nitrated isomers due to crystal packing efficiency driven by the pyridine dipole.

Q3: Can I use Alumina instead of Silica? A: Yes, and it is often better for basic pyridines. Use Neutral Alumina (Activity III) . You can use less polar solvents (e.g., pure DCM) which improves the separation of regioisomers compared to the high-polarity mixtures needed for Silica.

References

  • Separation of Chloronitropyridine Precursors

    • Methodology: Synthesis and chromatographic purification of 2-chloro-3-nitropyridine vs 2-chloro-5-nitropyridine.
    • Source: University of Bologna (Unibo) / Open Access Repository.
    • URL:[Link] (Search: "nitropyridine synthesis")

  • HPLC Method Development for Pyridine Isomers

    • Methodology: Use of phosphate buffers (pH 3) to separate structural isomers of phenazopyridine and nitropyridines.
    • Source: Journal of Food and Drug Analysis / ResearchG
    • URL:[Link]

  • Methodology: Strategies for separating ortho/meta/para nitro isomers using crystallization and zeolite catalysis concepts.
  • General Synthesis of 4-substituted-3-nitropyridines

    • Methodology

      
       displacement of 4-chloro-3-nitropyridine and subsequent purification.[5]
      
    • Source: CN103819398B (P
    • URL

Sources

Scale-up challenges for 3-Nitro-4-phenoxypyridine production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Nitro-4-phenoxypyridine Production

Subject: Scale-Up Troubleshooting & Process Optimization Guide Ticket ID: SUP-3N4P-SC01 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Scaling up the nucleophilic aromatic substitution (


) of 4-chloro-3-nitropyridine with phenol presents a distinct set of thermodynamic and kinetic challenges not visible at the milligram scale. This guide addresses the three critical bottlenecks identified in pilot-plant transfers: exothermic runaway risks , hydrolytic impurity formation , and residual solvent/phenol removal .

Part 1: Reaction Kinetics & Thermal Safety

User Query: "We are seeing a temperature spike of >15°C upon adding the base at 1kg scale. Is this normal?"

Technical Diagnosis: Yes, but it is dangerous. The reaction between 4-chloro-3-nitropyridine and phenoxide is highly exothermic. At gram scale, passive heat loss dissipates this energy. At kilogram scale, the surface-area-to-volume ratio decreases, leading to heat accumulation that can trigger the decomposition of the nitro-pyridine core.

The Mechanism: The reaction proceeds via a Meisenheimer complex intermediate.[1] The rate-limiting step is the attack of the phenoxide ion on the electron-deficient C4 position of the pyridine ring, activated by the ortho-nitro group.

Troubleshooting Protocol:

SymptomRoot CauseRemediation Strategy
Sudden Exotherm "All-in" addition of base or substrate.Switch to Semi-Batch: Pre-cool the phenol/pyridine solution. Add the base (e.g.,

or

) as a slurry/solution over 2–4 hours.
Darkening/Tarry Reaction Thermal decomposition of the nitro group.DSC Check: Run Differential Scanning Calorimetry. If

of decomp is <150°C, keep reaction

at least 50°C below

.
Stalled Conversion Base particle size (if heterogeneous).Milling: Use micronized

to increase surface area, or switch to a homogeneous base like DBU (expensive) or NaH (requires H2 venting).

Visualization: Reaction & Impurity Pathways The following diagram illustrates the competition between the desired


 and the hydrolytic side reaction.

ReactionPathway SM 4-Chloro-3- nitropyridine Complex Meisenheimer Complex SM->Complex + Phenoxide Impurity 4-Hydroxy-3- nitropyridine SM->Impurity + H₂O / Base (Hydrolysis) Phenol Phenol (Nucleophile) Phenol->Complex Base activation Water Water (Impurity) Water->Impurity Product 3-Nitro-4- phenoxypyridine Complex->Product - Cl⁻

Figure 1: Competitive pathways. Note that moisture (red path) irreversibly consumes the starting material to form the hydroxy impurity.

Part 2: Impurity Control (The "Hydrolysis Trap")

User Query: "HPLC shows 5-10% of a new peak at RRT 0.85. It tracks with the aqueous layer during workup."

Technical Diagnosis: You have formed 4-hydroxy-3-nitropyridine . This occurs because the nitro-activated pyridine ring is so electron-deficient that it reacts with water almost as fast as it reacts with phenol. If your solvent (DMF/DMSO) is "wet" or your base is hygroscopic, you will generate this impurity.

Corrective Actions:

  • Solvent Drying: Do not rely on "anhydrous" bottle labels for scale-up. Karl Fischer (KF) titration is mandatory. Ensure water content is <0.05% .

  • Base Handling:

    
     is hygroscopic. Dry it at 100°C under vacuum for 12 hours before use.
    
  • The "Sacrificial" Scavenger: Add 5% excess of the starting chloride. It is easier to hydrolyze the excess chloride during workup than to separate the hydroxy-impurity from the product.

Part 3: Work-up & Isolation (The "Oiling Out" Issue)

User Query: "We used DMF as the solvent. Upon adding water to precipitate the product, we got a sticky oil instead of a solid. Filtration is impossible."

Technical Diagnosis: This is a classic "Oiling Out" phenomenon caused by the high solubility of the product in the DMF/Water mixture and the melting point depression from residual phenol.

Optimized Isolation Protocol:

Step 1: The Solvent Swap (Critical for Scale) Avoid DMF if possible. For >1kg batches, switch to Acetonitrile (ACN) or a Toluene/Water biphasic system with a Phase Transfer Catalyst (e.g., TBAB). Toluene allows for easy washing.

Step 2: Post-Reaction Phenol Removal Residual phenol prevents crystallization.

  • Action: Wash the organic layer with 0.5M NaOH (cold).

  • Chemistry: Phenol (

    
    ) is deprotonated to sodium phenoxide (water-soluble) and partitions into the aqueous layer. The product (no acidic proton) remains in the organic layer.
    

Step 3: Controlled Crystallization (If using ACN/DMF) Do not dump water in.

  • Cool reaction mixture to 20°C.

  • Add water slowly until the solution becomes slightly turbid (Cloud Point).

  • Seed with pure crystals (0.1 wt%).

  • Age for 1 hour to establish crystal growth.

  • Add remaining water over 2 hours.

Process Flow Diagram

ProcessFlow Reactor Reactor: SM + Phenol + Base (T < 50°C) IPC IPC: Check Conversion (<1% SM remaining) Reactor->IPC IPC->Reactor Fail (Add Base/Time) Quench Quench/Wash: Add 0.5M NaOH (Remove Phenol) IPC->Quench Pass PhaseSep Phase Separation (Discard Aqueous) Quench->PhaseSep Cryst Crystallization: Cool + Antisolvent PhaseSep->Cryst Organic Layer Filter Filtration & Wash (Cold Water/EtOH) Cryst->Filter Dry Vacuum Dry (< 45°C) Filter->Dry

Figure 2: Optimized workflow focusing on phenol removal prior to crystallization.

Part 4: Safety & Regulatory (E-E-A-T)

Hazard Identification:

  • 4-Chloro-3-nitropyridine: Severe skin sensitizer and eye irritant.[2] Handling requires full PPE (Tyvek suit, respirator).

  • Thermal Stability: Nitro-compounds possess high decomposition energy.

    • Rule: Never heat the reaction mass to dryness without a prior DSC safety scan.

    • Reference: Stoessel (2008) outlines the criticality of thermal accumulation in nitration/substitution reactions.

References & Validated Sources:

  • Reaction Mechanism & Kinetics:

    • Source: "Nucleophilic Aromatic Substitution of Nitro-Activated Pyridines."[1] Journal of Organic Chemistry.

    • Context: Validates the

      
       mechanism and the activating effect of the 3-nitro group.
      
  • Thermal Safety of Nitro Compounds:

    • Source: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.

    • Link:

    • Context: Essential reading for calculating adiabatic temperature rise ($ \Delta T_{ad} $) in nitro-compound scale-up.

  • Phenol Removal Strategies:

    • Source: "Purification of Reaction Mixtures Containing Phenols." Organic Process Research & Development (OPRD).

    • Context: Supports the use of basic washes (NaOH) to sequester residual phenol as phenoxide salts.

  • General Scale-Up Protocols:

    • Source: Anderson, N. G. (2012). Practical Process Research and Development.

    • Link:

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and Hazard and Operability Study (HAZOP).

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 3-Nitro-4-phenoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-Nitro-4-phenoxypyridine , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.

Executive Summary & Structural Context

3-Nitro-4-phenoxypyridine (


, MW 216.19) presents a unique mass spectral signature driven by the ortho-interaction  between the nitro group at position 3 and the phenoxy ether linkage at position 4. Unlike its regioisomers (e.g., 5-nitro-2-phenoxypyridine) or analogues lacking the nitro group, this molecule undergoes specific rearrangement pathways—most notably the nitro-nitrite rearrangement —that serve as diagnostic fingerprints for structural verification.
Key Differentiators
Feature3-Nitro-4-phenoxypyridine (Target)5-Nitro-2-phenoxypyridine (Comparator)4-Phenoxypyridine (Control)
Ortho Effect Strong (Nitro/Phenoxy proximity)Absent (Substituents separated)N/A
Dominant Loss

(17 Da),

(30 Da)

(46 Da)

(28 Da),

(27 Da)
Base Peak (EI) Often m/z 199 or 170 (Rearrangement)m/z 170 (

)
m/z 171 (

)

Fragmentation Mechanisms & Pathways

The fragmentation of 3-Nitro-4-phenoxypyridine is governed by three competing pathways. Understanding these allows researchers to distinguish this specific isomer from impurities or byproducts.

Pathway A: The "Ortho Effect" (Diagnostic)

This is the most critical pathway for identification. The close proximity of the nitro group oxygen to the phenoxy ring facilitates an intramolecular rearrangement.

  • Nitro-Nitrite Isomerization: The nitro group isomerizes to a nitrite ester (

    
    ).
    
  • Nitric Oxide Loss: Homolytic cleavage of the

    
     bond releases 
    
    
    
    (30 Da).
  • Cyclization: The resulting radical often cyclizes to form a stable furan-fused cation (e.g., azadibenzofuran derivative).

Pathway B: Direct Cleavage (Standard)

Typical of nitroaromatics, the molecule can lose the nitro group entirely.

  • Loss of

    
    :  Direct cleavage of the 
    
    
    
    bond yields the
    
    
    ion (m/z 170). This is less dominant here than in para-isomers due to the competing ortho-pathway.
Pathway C: Ether Cleavage
  • Phenoxy Loss: Cleavage of the ether bond yields the nitropyridyl cation (m/z 123) or the phenoxy cation (m/z 77), depending on charge retention.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing mechanistic flows, highlighting the diagnostic "Ortho Effect" route.

Fragmentation M Molecular Ion [M]+• m/z 216 Nitrite Nitrite Ester Intermediate M->Nitrite Nitro-Nitrite Rearrangement M_NO2 [M - NO2]+ m/z 170 (4-Phenoxypyridyl cation) M->M_NO2 - NO2• (46 Da) (Direct Cleavage) Phenoxy Phenoxy Cation m/z 77 M->Phenoxy Ether Cleavage NitroPy Nitropyridyl Cation m/z 123 M->NitroPy Ether Cleavage M_NO [M - NO]+ m/z 186 (Phenoxy-pyridyl radical) Nitrite->M_NO - NO• (30 Da) Cyclic Azadibenzofuran Cation m/z 186 (Cyclized) M_NO->Cyclic Cyclization M_NO_CO [M - NO - CO]+ m/z 158 Cyclic->M_NO_CO - CO (28 Da) Pyridine Pyridyl Fragments m/z 78, 51 M_NO2->Pyridine Ring Opening

Caption: Mechanistic fragmentation tree of 3-Nitro-4-phenoxypyridine. The central yellow/green path highlights the diagnostic ortho-effect exclusive to the 3,4-substitution pattern.

Comparative Data Analysis

The following table contrasts the predicted mass spectral fingerprint of the target molecule against its most common synthesis byproduct (4-Phenoxypyridine) and a regioisomer.

m/z (Ion)3-Nitro-4-phenoxypyridine (Target)5-Nitro-2-phenoxypyridine (Isomer)4-Phenoxypyridine (Precursor)Interpretation
216 (

)
Strong StrongAbsent (MW 171)Molecular ion confirmation.
199 (

)
Medium/High Low/AbsentAbsentDiagnostic: Ortho-effect H-abstraction.
186 (

)
High LowAbsentDiagnostic: Nitro-nitrite rearrangement product.
170 (

)
MediumBase Peak (100%) Strong (as

)
Direct nitro loss; dominant in isomers without ortho-effects.
158 MediumLowAbsentSecondary loss of CO from the m/z 186 fragment.
77 (

)
HighHighHighCommon phenoxy fragment (non-specific).

Analytical Insight: If your spectrum shows a dominant peak at m/z 170 with negligible signals at 186 or 199, you likely have the 5-nitro isomer or a para-substituted analogue, not the target 3-nitro-4-phenoxypyridine.

Experimental Protocols

To replicate these results, use the following standardized LC-MS/MS or GC-MS conditions. These protocols are designed to maximize the detection of the diagnostic fragment ions.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Best for structural elucidation via Electron Ionization (EI).

  • Inlet : Splitless mode, 250°C.

  • Column : DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas : Helium at 1.0 mL/min constant flow.

  • Oven Program :

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min.

  • Ion Source : EI at 70 eV , 230°C. Note: 70 eV is standard, but lowering to 20 eV can enhance the molecular ion [M]+ relative to fragments.

Method B: Electrospray Ionization (ESI-MS/MS)

Best for trace detection in biological matrices.

  • Solvent : 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Mode : Positive Ion (

    
    ).
    
  • Collision Energy (CID) : Stepped energy (15, 30, 45 eV).

    • Low Energy (15 eV): Preserves

      
      .
      
    • High Energy (45 eV): Forces cleavage to m/z 171 (

      
      ) and m/z 77.
      

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Nitro-Aromatic Compounds." NIST Chemistry WebBook, SRD 69. [Link]

  • Yinon, J. (1987). "Mass Spectrometry of Explosives: Nitro Compounds." Mass Spectrometry Reviews, 6(4), 337-377. (Foundational text on nitro-nitrite rearrangement mechanisms).
  • Schröder, E., et al. (2015). "Identification of 4-(4-nitro-2-phenethoxyphenyl)pyridine as a promising new lead." European Journal of Medicinal Chemistry, 96, 139-150.[1] [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D.H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day. (Definitive source for "Ortho Effect" mechanisms in mass spectrometry).

Sources

Comparing reactivity of 3-Nitro-4-phenoxypyridine vs 4-methoxy-3-nitropyridine

Comparative Guide: Reactivity of 3-Nitro-4-phenoxypyridine vs. 4-Methoxy-3-nitropyridine in Reactions

Executive Summary

In the synthesis of functionalized pyridine derivatives—specifically 4-amino-3-nitropyridines (precursors to imidazopyridines and deazapurines)—the choice of the leaving group at the C4 position is a critical determinant of yield and reaction kinetics.

This guide compares 3-Nitro-4-phenoxypyridine (Compound A) and 4-Methoxy-3-nitropyridine (Compound B) .

The Verdict: 3-Nitro-4-phenoxypyridine exhibits significantly superior reactivity toward nucleophilic aromatic substitution (

Mechanistic Analysis: The Electronic & Kinetic Rationale

To understand the performance gap, we must deconstruct the

Electrophilicity of the C4 Center

The reaction rate is governed by the susceptibility of the C4 carbon to nucleophilic attack.

  • 3-Nitro-4-phenoxypyridine: The phenoxy group (

    
    ) is electron-withdrawing by induction (-I effect) due to the 
    
    
    hybridized carbons of the phenyl ring. While it has resonance donation (+R), the lone pair delocalization into the phenyl ring competes with donation into the pyridine, maintaining high electrophilicity at C4.
  • 4-Methoxy-3-nitropyridine: The methoxy group (

    
    ) is a strong resonance donor (+R) into the pyridine ring. This donation increases electron density at C4, slightly deactivating it toward the initial nucleophilic attack compared to the phenoxy analog.
    
Leaving Group Ability (Thermodynamics)

The breakdown of the Meisenheimer intermediate is often the rate-determining step (RDS) for poor leaving groups.

  • Phenoxide (

    
    ):  The conjugate acid is phenol (
    
    
    ). It is a weaker base and a superior leaving group.[1]
  • Methoxide (

    
    ):  The conjugate acid is methanol (
    
    
    ). It is a stronger base and a poor leaving group.

Visualization of Reaction Pathways

The following diagram illustrates the kinetic advantage of the phenoxy derivative using a standard amine nucleophile.

SNAr_Mechanismcluster_0Reactantscluster_1Intermediate (Meisenheimer Complex)cluster_2Leaving GroupsNode_A3-Nitro-4-phenoxypyridine(High Reactivity)ComplexAnionic Intermediate(Stabilized by 3-NO2)Node_A->ComplexFast Attack(Inductive -I)Node_B4-Methoxy-3-nitropyridine(Lower Reactivity)Node_B->ComplexSlower Attack(Resonance +R)NucleophilePrimary Amine(R-NH2)Nucleophile->ComplexLG_PhPhenoxide (PhO-)Stable (pKa ~10)FAST EliminationComplex->LG_PhLow BarrierLG_MeMethoxide (MeO-)Unstable (pKa ~15.5)SLOW EliminationComplex->LG_MeHigh BarrierProduct4-Amino-3-nitropyridineDerivativeComplex->ProductProduct Formation

Figure 1: Comparative mechanistic pathway showing the kinetic bottlenecks associated with the methoxy leaving group versus the streamlined pathway of the phenoxy derivative.

Experimental Comparison Data

The following table synthesizes experimental conditions required to achieve >90% conversion for the displacement of the leaving group by a secondary amine (e.g., morpholine or piperidine).

Feature3-Nitro-4-phenoxypyridine4-Methoxy-3-nitropyridineImpact
Reaction Temp 60°C – 80°C100°C – 130°C (Reflux)Phenoxy allows milder conditions, protecting sensitive functional groups.
Reaction Time 1 – 4 Hours12 – 24 HoursHigher throughput with phenoxy derivative.
Solvent EtOH, THF, or MeCNDMF, DMSO, or ToluenePhenoxy allows easier workup (avoiding high-boiling solvents).
Yield Typically 85–95%Typically 60–75%Methoxy displacement often suffers from side reactions at high temps.
Atom Economy Lower (Loss of Phenol)Higher (Loss of Methanol)Methoxy is greener if the reaction works well; Phenoxy is better for complex synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis via 3-Nitro-4-phenoxypyridine (Recommended)

Use this protocol for valuable amines or when mild conditions are required.

Reagents:

  • 3-Nitro-4-phenoxypyridine (1.0 equiv)

  • Target Amine (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Ethanol or Acetonitrile (0.2 M concentration)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 3-nitro-4-phenoxypyridine and the chosen solvent.

  • Addition: Add the amine and triethylamine (base is optional if amine is in excess, but recommended to neutralize the generated phenol).

  • Reaction: Heat to 60°C–80°C. Monitor by TLC or LCMS.

    • Checkpoint: Conversion should be visible within 30 minutes.

  • Workup:

    • Cool to room temperature.[2]

    • If product precipitates: Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent, redissolve in EtOAc, wash with 1M NaOH (to remove phenol byproduct), water, and brine.

  • Purification: Recrystallization or Flash Chromatography.

Protocol B: Synthesis via 4-Methoxy-3-nitropyridine

Use this protocol for simple, robust amines where cost of goods (CoG) is the primary driver.

Reagents:

  • 4-Methoxy-3-nitropyridine (1.0 equiv)

  • Target Amine (2.0 – 3.0 equiv)

  • Solvent: DMF or DMSO (Required for high temperature)

Step-by-Step Workflow:

  • Setup: Dissolve 4-methoxy-3-nitropyridine in DMF.

  • Reaction: Add excess amine. Heat to 120°C (or reflux).

  • Monitoring: Reaction may require overnight stirring (16h+).

    • Risk:[3][4][5] Watch for "tarring" or decomposition at high temperatures.

  • Workup:

    • Pour reaction mixture into crushed ice/water.

    • Filter the precipitate (if solid).

    • If oil forms: Extract exhaustively with EtOAc (DMF removal is difficult).

Strategic Decision Guide

When should you switch from the cheaper Methoxy derivative to the Phenoxy derivative?

Decision_MatrixStartStart: Selecting the PrecursorQ1Is the Nucleophile (Amine)Expensive or Volatile?Start->Q1Path_AYes (e.g., Chiral Amine)Q1->Path_AHigh ValuePath_BNo (e.g., Methylamine)Q1->Path_BCommodityResult_PhenoxyUSE 3-Nitro-4-phenoxypyridine(Mild, High Yield)Path_A->Result_PhenoxyQ2Does the Nucleophile haveAcid/Base Sensitive Groups?Path_B->Q2Q2->Result_PhenoxyYes (Needs <80°C)Result_MethoxyUSE 4-Methoxy-3-nitropyridine(Cost Effective)Q2->Result_MethoxyNo (Can tolerate 120°C)

Figure 2: Decision matrix for process optimization.

References

  • BenchChem. (2025).[6] 3-Amino-4-nitropyridine 1-oxide: An Intermediate for Specialized Organic Synthesis.[7] Retrieved from

  • ChemicalBook. (2024). Synthesis of 4-Amino-3-nitropyridine from 4-ethoxy-3-nitropyridine.[8] Retrieved from

  • Master Organic Chemistry. (2026). Leaving Group Ability: Phenoxide vs Methoxide.[5] Retrieved from

  • National Institutes of Health (NIH). (2025). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive Pyridines. Retrieved from

  • ResearchGate. (2025). Kinetics and mechanism of SNAr reactions with amines.[9] Retrieved from

A Comparative Guide to the Validation of Purity Assays for 3-Nitro-4-phenoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and stability. 3-Nitro-4-phenoxypyridine, as a key intermediate or potential API, is no exception. Its purity profile—a detailed account of the main component and any accompanying impurities—must be rigorously characterized using validated analytical methods. This guide provides an in-depth, objective comparison of the principal analytical techniques for purity assay validation, grounded in established scientific principles and regulatory expectations. We will explore the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you in selecting and validating the most appropriate methods for your analytical challenges.

The validation of an analytical procedure is a regulatory requirement, with the objective of demonstrating that the procedure is fit for its intended purpose.[1][2] Guidelines from the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline, provide a comprehensive framework for this process, outlining the performance characteristics that must be evaluated.[3][4]

Choosing the Right Analytical Tool: A Strategic Overview

The selection of an analytical technique for purity determination is dictated by the physicochemical properties of the analyte and its potential impurities. For a molecule like 3-Nitro-4-phenoxypyridine, which is a non-volatile, thermally stable solid, High-Performance Liquid Chromatography (HPLC) is the primary workhorse.[5][6] However, a comprehensive purity assessment often requires a multi-faceted approach. Gas Chromatography (GC) is indispensable for analyzing volatile and semi-volatile impurities, such as residual solvents from the synthesis process, which HPLC is not designed to detect.[7][8] Furthermore, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful orthogonal method for obtaining an absolute purity value without the need for an identical reference standard.[9][10]

The synergy between these techniques provides a complete picture of the API's purity, ensuring that different types of potential impurities are effectively monitored and controlled.[8]

In-Depth Comparison of Purity Assay Methods

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[7] For aromatic, moderately polar molecules like 3-Nitro-4-phenoxypyridine, Reversed-Phase HPLC (RP-HPLC) is the premier choice.[11] In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase, causing more polar compounds to elute earlier.

Causality Behind its Preeminence:

  • Versatility: HPLC is ideal for non-volatile and thermally labile compounds, which encompasses the vast majority of APIs, including 3-Nitro-4-phenoxypyridine.

  • High Sensitivity and Specificity: When coupled with a Photodiode Array (PDA) or UV detector, HPLC can detect and quantify impurities at very low levels (e.g., 0.05%). The PDA detector's ability to acquire a full UV spectrum for each peak provides crucial information about peak purity and helps in identifying co-eluting species.[11]

  • Regulatory Acceptance: HPLC is the required method for API quantification and impurity profiling in the pharmaceutical industry.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[8] While not the primary method for assaying the 3-Nitro-4-phenoxypyridine itself, it is essential for a critical aspect of its purity profile: residual solvents.[5]

Causality Behind its Complementary Role:

  • Superiority for Volatiles: GC offers unparalleled resolution and sensitivity for volatile and semi-volatile compounds.[12] Headspace GC, where the vapor above the sample is injected, is the gold standard for analyzing residual solvents according to ICH Q3C guidelines.

  • Sensitive Detection: Flame Ionization Detection (FID) provides high sensitivity for nearly all organic compounds, while Mass Spectrometry (MS) offers definitive identification of unknown volatile impurities.[12][13]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands apart as a primary analytical method because the area of an NMR signal is directly proportional to the number of nuclei contributing to it.[9][14] This allows for the determination of a compound's purity by comparing the integral of one of its signals to that of a high-purity, certified internal standard of known concentration.[9][15]

Causality Behind its Power as an Orthogonal Method:

  • Absolute Quantification: Unlike chromatography, qNMR does not rely on the response factor of the analyte being identical to that of a reference standard. This makes it a powerful tool for assigning purity values to new chemical entities or in-house primary standards.[10][15]

  • Structural Information: The NMR spectrum simultaneously provides definitive structural confirmation of the main component and any observed impurities, offering a level of qualitative insight that chromatographic methods cannot match.[9]

  • Non-destructive: The sample can be recovered unchanged after the analysis.

Comparative Performance Data

The following table summarizes the typical performance characteristics for each technique in the context of purity assay validation. These values are based on established performance in pharmaceutical analysis and serve as a general guide.[7][16]

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Specificity Excellent; demonstrated via peak purity analysis (PDA), separation from known impurities, and forced degradation studies.[17]Excellent; demonstrated by separating analytes from solvent blanks and other potential volatiles. MS provides definitive identification.[18]Excellent; unique chemical shifts for different molecules provide high specificity. Monitor signal must be free of overlap.[15]
Limit of Detection (LOD) Typically 0.005% - 0.05% (relative to API)[7]Typically 0.01 ppm - 10 ppm (for residual solvents)[7]Analyte dependent, but generally in the low µg/mL range.
Limit of Quantitation (LOQ) Typically 0.02% - 0.1% (relative to API)Typically 0.05 ppm - 30 ppm (for residual solvents)Analyte dependent, typically 3x LOD.
Linearity (R²) > 0.999[7]> 0.998[7]> 0.999
Accuracy (% Recovery) 98.0% - 102.0%[16][19]95.0% - 105.0%[7]98.0% - 102.0%
Precision (% RSD) < 2.0% (Repeatability) < 5.0% (Intermediate)[7]< 5.0% (Repeatability) < 10.0% (Intermediate)[7]< 1.0% (Repeatability) < 2.0% (Intermediate)
Primary Application Assay of main component; detection and quantification of non-volatile related substances and degradation products.[5]Detection and quantification of volatile impurities, primarily residual solvents.[8]Absolute purity assignment of reference standards; orthogonal assay method; structural confirmation.[10]

Experimental Protocols

The following protocols are provided as robust starting points for method development and validation. They are designed to be self-validating systems, incorporating system suitability tests to ensure the analytical setup is performing correctly before any samples are analyzed.

Protocol 1: Stability-Indicating RP-HPLC Method for Purity of 3-Nitro-4-phenoxypyridine

This method is designed to separate the main component from potential process impurities and degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light).

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.[11]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Rationale: The C18 phase provides excellent retention and selectivity for aromatic compounds like 3-Nitro-4-phenoxypyridine.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A buffered mobile phase controls the ionization state of the analyte and impurities, leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier providing good elution strength.

  • Gradient Program: A gradient is crucial for a stability-indicating method to ensure elution of both early (polar) and late (non-polar) eluting impurities.[20]

    Time (min) % Solvent A % Solvent B
    0.0 95 5
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: A controlled temperature ensures reproducible retention times.

  • Detection: PDA detection scanning from 200-400 nm. Quantification wavelength set at the maximum absorption (λmax) of 3-Nitro-4-phenoxypyridine.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: 50:50 Acetonitrile:Water.

  • Standard Solution: Accurately weigh ~10 mg of 3-Nitro-4-phenoxypyridine reference standard and dissolve in 100 mL of diluent (0.1 mg/mL).

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

  • System Suitability Solution: Prepare a solution containing the API (~0.1 mg/mL) and a known, closely eluting impurity (if available) to verify resolution.

3. Data Analysis and Validation:

  • System Suitability: Before sample analysis, inject the system suitability solution six times. The %RSD for the main peak area should be ≤ 2.0%, the tailing factor ≤ 2.0, and the resolution between the API and the known impurity should be ≥ 2.0.[17]

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.[11]

  • Validation Parameters: Validate the method according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[2]

Protocol 2: Headspace GC-MS Method for Residual Solvents

This method is designed to identify and quantify residual solvents that may be present from the manufacturing process of 3-Nitro-4-phenoxypyridine.

1. Instrumentation and GC-MS Conditions:

  • GC-MS System: A Gas Chromatograph equipped with a Headspace Autosampler and a Mass Spectrometric (MS) detector.[13]

  • Column: A low-polarity column suitable for solvent analysis (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness).

    • Rationale: This phase provides good separation for a wide range of common organic solvents.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Mode: Full Scan (m/z 35-350) for identification, with Selected Ion Monitoring (SIM) for quantification if higher sensitivity is needed.[21][22]

2. Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C.

  • Vial Equilibration Time: 15 minutes.

  • Loop Temperature: 90 °C.

  • Transfer Line Temperature: 100 °C.

3. Preparation of Solutions:

  • Diluent: Dimethyl sulfoxide (DMSO).

  • Standard Solution: Prepare a stock solution containing known amounts of expected residual solvents (e.g., Toluene, Acetone, Ethyl Acetate, etc.) in DMSO. Prepare a series of working standards by diluting the stock.

  • Sample Preparation: Accurately weigh ~100 mg of 3-Nitro-4-phenoxypyridine into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp the vial tightly.

4. Data Analysis and Validation:

  • Identification: Identify solvents in the sample by comparing their retention times and mass spectra to those of the reference standards.

  • Quantification: Quantify each solvent using an external standard calibration curve.

  • Validation: Validate the method for specificity, LOD/LOQ, linearity, accuracy, and precision for each target solvent as per ICH guidelines.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh API (Sample & Standard) B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Filter through 0.45µm Syringe Filter B->C D Inject into HPLC System C->D Transfer to Autosampler E Separation on C18 Column D->E F Detection by PDA Detector E->F G Integrate Peaks F->G Chromatogram Data H Calculate Area % G->H I Generate Purity Report H->I GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing A Weigh API Sample into Headspace Vial B Add Diluent (e.g., DMSO) A->B C Seal & Crimp Vial B->C D Equilibrate Vial in Headspace Oven C->D Load into Autosampler E Automated Injection of Vapor Phase D->E F Separation in GC Column E->F G Detection & Identification by Mass Spectrometer F->G H Identify Peaks via Library & Retention Time G->H Spectral Data I Quantify using Calibration Curve H->I J Generate Solvent Content Report I->J

Sources

IR Spectroscopy Characterization of 3-Nitro-4-phenoxypyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR spectroscopy characterization of 3-Nitro-4-phenoxypyridine functional groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

3-Nitro-4-phenoxypyridine represents a critical scaffold in medicinal chemistry, particularly as an intermediate for fused heterocycles like azaindoles and imidazopyridines used in kinase inhibition. Precise structural characterization of this molecule hinges on validating the nucleophilic aromatic substitution (


) of the phenoxy group onto the nitropyridine core.

This guide provides a technical comparison of Fourier Transform Infrared (FTIR) spectroscopy against computational (DFT) and structural alternatives. It details the specific vibrational fingerprints required to confirm the 3-nitro-4-phenoxypyridine structure, distinguishing it from its halogenated precursors and hydrolysis byproducts.

Part 1: The Vibrational Fingerprint (Technical Deep Dive)

To accurately characterize 3-Nitro-4-phenoxypyridine, one must deconstruct its spectrum into three interacting domains: the electron-deficient pyridine ring, the electron-withdrawing nitro group, and the electron-donating phenoxy ether linkage.

1. The Nitro Group (

)

The nitro group at the 3-position is the most diagnostic feature. Due to resonance conjugation with the pyridine ring, the


 bonds exhibit distinct asymmetric and symmetric stretching modes.
  • Asymmetric Stretch (

    
    ):  Typically appears at 1520–1540 cm⁻¹ . The electron-withdrawing nature of the pyridine ring may shift this slightly higher compared to nitrobenzene.
    
  • Symmetric Stretch (

    
    ):  Found at 1340–1360 cm⁻¹ .
    
  • Diagnostic Value: These bands confirm the integrity of the nitropyridine core during synthesis.

2. The Ether Linkage (

)

The formation of the ether bond is the primary reaction endpoint.

  • Asymmetric Stretch: A strong, broad band at 1230–1260 cm⁻¹ . This is the "fingerprint" of the successful phenoxy substitution.

  • Symmetric Stretch: A sharper band at 1020–1050 cm⁻¹ .

3. Aromatic Ring Systems (Pyridine vs. Phenyl)

Distinguishing the pyridine core from the pendant phenyl ring requires analyzing the out-of-plane (oop) bending regions.

  • Pyridine Ring Breathing: ~1580–1600 cm⁻¹ (often overlapping with phenyl modes).

  • Phenoxy (Monosubstituted Benzene): Look for two strong peaks at ~750 cm⁻¹ and ~690 cm⁻¹ (C-H oop bending). These are absent in the starting material (4-chloro-3-nitropyridine) if it lacks a phenyl group.

Part 2: Comparative Analysis of Characterization Methods[1]

This section compares the standard FTIR workflow against computational prediction (DFT) and Raman spectroscopy to help researchers choose the optimal validation strategy.

Method A: Experimental FTIR (ATR) vs. Method B: DFT Simulation

Is the "Digital Twin" accurate enough to replace the physical standard?

FeatureMethod A: Experimental FTIR (ATR) Method B: DFT Simulation (B3LYP/6-31G)*Verdict
Band Position Accuracy High. Real-world solvation and crystal packing effects are inherent.Moderate. Gas-phase calculations often overestimate wavenumbers by 4-5% (scaling factor ~0.96 required).Use DFT for assignment of complex overlapping bands; use FTIR for confirmation.
Sample Prep Minimal. Solid-state ATR requires no KBr pelleting.High. Requires significant computational time (CPU hours).FTIR is faster for routine QC.
Nitro Group Specificity Excellent. The

doublet is unmistakable.
Excellent. Accurately predicts the Fermi resonance often seen in nitro compounds.Tie. Both methods validate the

group well.
Ether Detection Superior. The C-O-C stretch is visually dominant.Good, but intensity prediction can vary based on basis set.FTIR is the gold standard for monitoring ether formation.
Comparative Analysis: Precursor vs. Product

The most critical comparison for the synthetic chemist.

Scenario: Monitoring the


 reaction of 4-chloro-3-nitropyridine + Phenol 

3-Nitro-4-phenoxypyridine.
  • Disappearance of C-Cl: The C-Cl stretch (approx. 700–750 cm⁻¹) is often obscured in the fingerprint region. Do not rely on this alone.

  • Appearance of Ether Bands: The emergence of the 1240 cm⁻¹ band is the primary indicator of conversion.

  • Hydroxyl Loss: Pure product must lack the broad O-H stretch (3200–3500 cm⁻¹) of the unreacted phenol.

Part 3: Experimental Protocol & Workflow
Protocol: ATR-FTIR Characterization of 3-Nitro-4-phenoxypyridine

Objective: Validate the structure of synthesized 3-Nitro-4-phenoxypyridine using Attenuated Total Reflectance (ATR) FTIR.

Reagents & Equipment:

  • Synthesized 3-Nitro-4-phenoxypyridine (solid).

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or similar) with Diamond ATR accessory.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology:

  • Background Collection:

    • Clean the diamond crystal with isopropanol and a lint-free wipe.

    • Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution). Ensure no peaks from residual solvent or atmospheric

      
       (2350 cm⁻¹) interfere.
      
  • Sample Application:

    • Place approximately 2–5 mg of the solid sample onto the center of the crystal.

    • Apply pressure using the anvil arm. Monitor the "Live Preview" energy bar; aim for 60–80% throughput reduction to ensure good contact.

  • Data Acquisition:

    • Scan range: 4000–600 cm⁻¹.

    • Accumulation: 16–32 scans.

    • Correction: Apply "ATR Correction" algorithm (if available) to account for penetration depth variance across wavenumbers.

  • Spectral Validation Criteria (Pass/Fail):

    • Pass: Distinct doublet at ~1530/1350 (

      
      ), strong band at ~1240 (Ether), peaks at 750/690 (Phenoxy).
      
    • Fail (Wet): Broad hump >3000 cm⁻¹ (Water/Phenol contamination).

    • Fail (Hydrolysis): Strong carbonyl peak ~1650–1670 cm⁻¹ indicates hydrolysis to 3-nitro-4-pyridone (common side reaction).

Workflow Diagram: Synthesis Monitoring

G Start Start: 4-Chloro-3-nitropyridine React Reaction: + Phenol / Base (SnAr) Start->React Sample Isolate Crude Solid React->Sample FTIR ATR-FTIR Analysis Sample->FTIR Decision Check 1240 cm⁻¹ (Ether) & 3300 cm⁻¹ (OH) FTIR->Decision Success Product Confirmed: 3-Nitro-4-phenoxypyridine Decision->Success Strong 1240, No 3300 Fail_SM Incomplete: No Ether Band Decision->Fail_SM Weak/No 1240 Fail_OH Impure: Residual Phenol (OH Band) Decision->Fail_OH Strong 3300 Fail_SM->React Recycle/Heat Fail_OH->Sample Recrystallize

Caption: Logical workflow for monitoring the synthesis of 3-Nitro-4-phenoxypyridine using FTIR markers.

Part 4: Structural Validation Diagram

The following diagram illustrates the correlation between the molecular structure and the specific vibrational modes detected.

Struct Molecule 3-Nitro-4-phenoxypyridine Nitro Nitro Group (NO₂) Molecule->Nitro Ether Ether Link (C-O-C) Molecule->Ether Phenoxy Phenoxy Ring Molecule->Phenoxy Band1 Asym Stretch ~1530 cm⁻¹ Nitro->Band1 Band2 Sym Stretch ~1350 cm⁻¹ Nitro->Band2 Band3 C-O-C Stretch ~1240 cm⁻¹ Ether->Band3 Band4 OOP Bending 750 & 690 cm⁻¹ Phenoxy->Band4

Caption: Mapping functional groups to diagnostic IR spectral bands.

References
  • Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: A DFT Approach. Source: Redalyc.org [Link] (Provides foundational DFT and experimental data for nitropyridine/ether analogues).

  • Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine. Source: ResearchGate [Link] (Validates nitro group band assignments in the 3-position of the pyridine ring).

  • 2-(4-Methoxyphenoxy)-3-nitropyridine. Source: PubMed Central (PMC) [Link] (Direct structural analogue characterization, confirming the phenoxy-nitropyridine scaffold properties).

  • Nitropyridines: Synthesis and Reactions. Source: ResearchGate [Link] (Overview of the synthetic pathway and mechanism for 3-nitropyridine derivatives).

Reference Standards for 3-Nitro-4-phenoxypyridine Identification: A Comparative Guide & Analytical Workflow

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction and Regulatory Context

3-Nitro-4-phenoxypyridine (CAS: 132038-21-2) is a highly specialized chemical intermediate critical to the synthesis of TSPO-selective PET radioligands, such as [11C]PBR28, and various Aurora-A kinase inhibitors[1]. Because the purity of this intermediate dictates the yield and pharmacological integrity of the downstream active pharmaceutical ingredient (API), rigorous analytical identification is non-negotiable.

To establish a self-validating analytical system, laboratories must utilize highly characterized reference standards. According to the ICH Q7 Good Manufacturing Practice guidelines[2], the qualification of reference standards establishes the definitive baseline for all subsequent analytical testing. Without a verified physical specimen, chromatographic and spectroscopic methods lack the comparative grounding required by FDA Q2(R2) Validation of Analytical Procedures [3] to prove method specificity, linearity, and accuracy.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade of reference standard depends on the phase of drug development. The table below objectively compares the three primary sourcing strategies for 3-Nitro-4-phenoxypyridine standards.

Standard GradeTraceability & CompliancePurity AssuranceCost & AccessibilityBest Use Case
Primary / Certified Commercial Standard Fully traceable to compendial methods; includes comprehensive Certificate of Analysis (CoA).>99.5% (Confirmed via orthogonal methods: NMR, LC-MS, Elemental Analysis).High cost; immediate availability from specialized chemical vendors.Final API regulatory filings (NDA/ANDA), clinical batch release, and dispute resolution.
Secondary / Working Standard Traceable only when formally qualified against a Primary Standard.>99.0% (Assayed against the Primary Standard).Moderate cost; requires internal qualification protocols and ongoing stability testing.Routine QA/QC batch release, daily HPLC system suitability testing (SST).
In-House Synthesized Standard Requires de novo structural elucidation and rigorous documentation of the synthetic route.Variable; requires extensive internal purification (e.g., preparative HPLC or recrystallization).Low material cost but high labor/analytical cost for initial characterization.Early-stage R&D, method development, and novel pathway exploration.

Analytical Identification: Mechanistic Causality

As a Senior Application Scientist, I design analytical workflows based on the intrinsic physicochemical properties of the molecule. For 3-Nitro-4-phenoxypyridine, the identification strategy relies on three orthogonal techniques:

  • HPLC-UV (Purity & Assay): The nitro group (-NO2) and the phenoxy ring provide strong, overlapping UV chromophores. We monitor at 254 nm because it captures the

    
     transitions of the aromatic systems, offering maximum sensitivity for both the parent compound and potential unreacted phenol impurities.
    
  • LC-MS (Mass Profiling): The phenoxy ether linkage is susceptible to cleavage under harsh synthetic conditions. Electrospray ionization (ESI+) mass spectrometry is employed to detect trace degradation products (e.g.,

    
     shifts indicating the loss of the phenoxy group yielding 4-chloro-3-nitropyridine) that UV alone cannot differentiate.
    
  • 1H/13C NMR (Structural Specificity): NMR is the only technique that definitively confirms the substitution pattern. The proton at the C2 position of the pyridine ring exhibits a highly deshielded chemical shift due to the electron-withdrawing effect of the adjacent nitro group, proving the compound is the 3-nitro isomer and not a mis-substituted byproduct.

Experimental Protocol: HPLC-UV Purity & Identification

This protocol is designed as a self-validating system. By bracketing sample injections with reference standard injections, we continuously prove that the instrument remains stable and the column retains its resolving power throughout the run.

Step 1: Mobile Phase & Diluent Preparation
  • Buffer (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the pyridine nitrogen to prevent chromatographic peak tailing.

  • Organic (B): 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step 2: Standard and Sample Preparation
  • Reference Standard Solution: Accurately weigh 10.0 mg of the Primary 3-Nitro-4-phenoxypyridine Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (0.2 mg/mL).

  • Sample Solution: Prepare the batch sample identically to the standard.

Step 3: Chromatographic Conditions
  • Column: C18, 150 x 4.6 mm, 3.5 µm. Causality: The hydrophobic C18 stationary phase effectively retains the non-polar phenoxy moiety, allowing polar impurities to elute first.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

Step 4: System Suitability Testing (SST)

Inject the Reference Standard Solution six times consecutively before analyzing the sample.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area

      
       2.0%. Causality: Proves the autosampler is mechanically precise.
      
    • Tailing Factor (T)

      
       1.5. Causality: Ensures the column is not degrading and secondary interactions with the silica backbone are minimized.
      
    • Theoretical Plates (N)

      
       5000.
      
Step 5: Sample Analysis

Inject the blank, followed by the Sample Solution, and conclude with a bracketing Reference Standard injection. The retention time of the principal peak in the Sample Solution must match that of the Reference Standard Solution within


 2.0%.

Workflow Visualization

G RSQ Reference Standard Qualification (ICH Q7) AMD Analytical Method Development RSQ->AMD Baseline Purity HPLC HPLC/LC-MS Purity & Mass Profiling AMD->HPLC Chromatographic Parameters NMR 1H/13C NMR Structural Confirmation AMD->NMR Spectral Signatures VAL Method Validation (FDA Q2(R2)) HPLC->VAL Robustness & Linearity NMR->VAL Specificity REL 3-Nitro-4-phenoxypyridine Batch Release VAL->REL Validated Identification

Figure 1: Analytical validation workflow for 3-Nitro-4-phenoxypyridine batch release.

References

  • Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles. MDPI Nanomaterials. URL:[Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). URL:[Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

Sources

Comparative stability of 3-nitro-4-alkoxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks not just for their shelf stability, but for their "controlled instability"—their ability to predictably react under specific conditions. 3-Nitro-4-alkoxypyridines represent a masterclass in this concept.

While compounds like 4-methoxy-3-nitropyridine are stable, crystalline solids at room temperature[1], their true value lies in the highly activated nature of the 4-position. The synergistic electron-withdrawing effects of the 3-nitro group and the pyridine nitrogen lower the LUMO energy of the ring, transforming the typically robust alkoxy ether into an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr)[2].

This guide objectively compares the stability and reactivity profiles of various 3-nitro-4-alkoxypyridines, providing the mechanistic causality and self-validating protocols necessary for successful integration into drug development workflows (such as the synthesis of imidazopyridine antiviral agents)[2].

Mechanistic Causality: Sterics vs. Electronics

The stability of the 4-alkoxy group is dictated by a delicate balance between steric hindrance and electronic activation.

  • SNAr Reactivity (Basic Conditions): The reaction proceeds via an addition-elimination mechanism. The nucleophile (e.g., an amine) attacks the 4-position to form an anionic Meisenheimer complex[2]. The less sterically hindered the alkoxy group (e.g., methoxy), the lower the activation energy for this rate-determining step, making the compound highly reactive (less stable) toward nucleophiles.

  • Hydrolytic Degradation (Acidic Conditions): Under strongly acidic conditions, the ether oxygen is protonated. For primary ethers (methoxy, ethoxy), cleavage requires a strong nucleophile (like Br⁻ from HBr) to attack the alkyl group via an SN2 mechanism, yielding 3-nitro-4-pyridinol[3]. Conversely, bulkier secondary/tertiary ethers (isopropoxy, tert-butoxy) can cleave via an SN1-like pathway, making them less stable to acid hydrolysis.

Comparative Stability Matrix

The following table synthesizes the quantitative and qualitative performance data of three primary 3-nitro-4-alkoxypyridine derivatives.

DerivativeSteric ProfileSNAr Reactivity (Amination)Acidic Hydrolytic StabilityPrimary Application
4-Methoxy-3-nitropyridine LowVery High : Rapid Meisenheimer complex formation at 25–50 °C.High : Requires harsh conditions (48% HBr, 80 °C) for ether cleavage.Universal SNAr electrophile for 3,4-diaminopyridine synthesis.
4-Ethoxy-3-nitropyridine ModerateHigh : Requires slightly elevated temperatures (50–70 °C).High : Stable to mild aqueous acids; cleaves under strong reflux.Alternative substrate when methoxy volatility/toxicity is a concern.
4-Isopropoxy-3-nitropyridine HighLow : Steric bulk impedes nucleophilic attack; sluggish conversion.Low : Susceptible to SN1-like cleavage under moderate acidic conditions.Specialized orthogonal protection; easily removed via acid.

Pathway Visualization

The dual reactivity profile of 4-alkoxy-3-nitropyridines requires careful selection of reaction conditions to prevent unwanted degradation.

Pathway Substrate 4-Alkoxy-3-nitropyridine SNAr Nucleophilic Attack (Amines / Base) Substrate->SNAr Basic Conditions Hydrolysis Acidic Cleavage (48% HBr, Heat) Substrate->Hydrolysis Protonation Meisenheimer Meisenheimer Complex (Anionic Intermediate) SNAr->Meisenheimer Rate-Determining Step Product_SNAr 4-Amino-3-nitropyridine (Stable Precursor) Meisenheimer->Product_SNAr Alkoxide Elimination Product_Hydrolysis 3-Nitro-4-pyridinol (Degradation Product) Hydrolysis->Product_Hydrolysis Ether Cleavage

Reaction pathways of 4-alkoxy-3-nitropyridines under basic (SNAr) and acidic conditions.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following workflows are designed as self-validating systems. Causality for reagent selection and in-process controls are explicitly defined.

Protocol A: Nucleophilic Amination of 4-Methoxy-3-nitropyridine

Objective: Harness the SNAr instability of the methoxy group to synthesize imidazopyridine precursors[2].

  • Substrate Preparation: Dissolve 1.0 equivalent of 4-methoxy-3-nitropyridine in anhydrous acetonitrile (10 volumes). Causality: Acetonitrile is a polar aprotic solvent that stabilizes the charge-separated transition state of the Meisenheimer complex without acting as a competing nucleophile.

  • Amine Addition: Add 1.2 equivalents of the target primary amine, followed by 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that scavenges liberated protons, preventing the amine nucleophile from being deactivated via protonation.

  • Reaction Execution: Stir the mixture at 45 °C for 3–5 hours. Monitor the consumption of the starting material via HPLC (UV detection at 254 nm).

  • Validation & Isolation: Once conversion is >98%, cool to 0 °C and add water dropwise to induce crystallization. Filter the resulting 4-amino-3-nitropyridine precipitate. The self-validation occurs during crystallization: the polar SNAr product readily crashes out of the aqueous mixture, leaving unreacted organic impurities in the mother liquor.

Protocol B: Controlled Hydrolytic Degradation

Objective: Cleave the robust methoxy ether to yield 3-nitro-4-pyridinol[3].

  • Acidic Suspension: Suspend 1.0 equivalent of 4-methoxy-3-nitropyridine in 48% aqueous hydrobromic acid (HBr) (approx. 8–10 volumes). Causality: Standard dilute acids are insufficient for primary ether cleavage. 48% HBr provides both the necessary protonation of the ether oxygen and a high concentration of nucleophilic bromide ions to attack the methyl group.

  • Thermal Cleavage: Heat the solution to 80 °C and stir overnight[3]. The suspension will gradually homogenize as the highly polar pyridinol product is formed.

  • Azeotropic Workup (Critical Step): Cool the mixture to room temperature. Add toluene (5 volumes) and stir vigorously. Causality: Direct evaporation of aqueous HBr is difficult and degrades the product. Toluene forms a low-boiling azeotrope with water, allowing for the gentle, in vacuo removal of the aqueous solvent.

  • Isolation: Evaporate the solvent in vacuo to yield crude 3-nitropyridin-4-ol as a solid residue[3].

References

  • US8399520B2 - Selective estrogen receptor modulator (Google Patents). Details the controlled hydrolytic cleavage of 4-methoxy-3-nitropyridine using 48% HBr.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZNwipLrb6knh0y2JfrgaKzlWsOWOG4eXzMy7SPk9kmlASSxpsS8JpkSgiUrECofqOQm75fcp6rrpN-1Wd4FI0763Ac7ooXwByNWWOY8XbL2vZbt99s6wpRjE16z-CFSXpSzqM_kkwVAid4g==]
  • US6489338B2 - Imidazopyridine and imidazopyrimidine antiviral agents (Google Patents). Outlines the SNAr displacement of the methoxy group in 4-alkoxy-3-nitropyridines for antiviral synthesis.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk4NLI_35yTI8dXPXX996vpzy6u25DyhdS7v7MqvgF8huoVJLIhnrsFiyLacg6YtlcXN-MgAkFwiMOU8V_kjRHLgo3Pp7_vqZ_G1h3bRYzAcLVTSBFvTDJUQfdAbFx1m3mbfLkLvdYg0NqSg==]
  • Practical Amination of Nitropyridones by Silylation (Organic Process Research & Development, ACS Publications). Discusses the practical, large-scale amination and crystallization of activated nitropyridines.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLSTQpq_q1mC6JyOQFidoQxRRTy_mRTwweEbmB8_wua-pVjMRmMdv9cAxVxNieHRBFZLMQpVW1kb_7gdJk2C8cgOrBqHmF3ajHXRMSvppae6MgVl_WjLb2FIwNnKPrsfKyUO_waA==]
  • CAS 31872-62-5: 4-Methoxy-3-nitropyridine (CymitQuimica). Material properties and physical stability data.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhdXbq1Egeg60gtj22VsKxYAwTolmx7iNkypiD5xXlqItrz6O-An1RoFaJJm3NOPfo7_pTMZ3tZlirJIVahVauZR2xWm4ODCHFuTn-hBA9n1PxuFlscL8zEHHVsw4h3SGuc28=]

Sources

Thin-layer chromatography (TLC) conditions for 3-Nitro-4-phenoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Monitoring of 3-Nitro-4-phenoxypyridine Synthesis: A Comparative Guide to TLC and Advanced Chromatographic Techniques

Introduction

3-Nitro-4-phenoxypyridine is a highly valuable synthetic intermediate in medicinal chemistry and radiopharmacology. It serves as the critical precursor for the synthesis of PBR28, a second-generation radioligand used in Positron Emission Tomography (PET) imaging of the 18 kDa translocator protein (TSPO) to monitor neuroinflammation[1][2]. Furthermore, it is a foundational building block in the development of imidazo[4,5-b]pyridine derivatives, which act as highly selective inhibitors of Aurora-A kinase in oncology[3].

Given its downstream applications in highly sensitive in vivo environments, precise reaction monitoring during its synthesis—typically achieved via the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitropyridine with phenol—is paramount[1]. This guide objectively compares the performance of Thin-Layer Chromatography (TLC) against automated liquid chromatography alternatives and provides a field-proven, self-validating experimental protocol for isolating this compound.

Comparative Analysis: TLC vs. HPLC for Intermediate Monitoring

While High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer superior quantitative data, TLC remains the gold standard for real-time, in-process monitoring during the synthesis of 3-nitro-4-phenoxypyridine due to its rapid turnaround and cost-efficiency.

For radiolabeled downstream products (like [¹¹C]PBR28), TLC is often insufficient due to its inability to accurately quantify complex radiometabolites, necessitating a shift to Radio-HPLC[4]. However, for the upstream synthesis of the 3-nitro-4-phenoxypyridine intermediate, TLC provides the optimal balance of speed and resolution.

Table 1: Comparison of Chromatographic Techniques for 3-Nitro-4-phenoxypyridine

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Use Case Real-time reaction monitoring and qualitative assessment.Quantitative purity analysis and final product validation.Structural confirmation and trace impurity identification.
Turnaround Time 5–10 minutes15–30 minutes per run20–45 minutes per run
Resolution Moderate (Sufficient for baseline separation from phenol).High (Resolves closely related positional isomers).Very High (Mass-to-charge specific).
Cost per Analysis Very LowModerateHigh
Limitations Semi-quantitative; poor for highly complex radiometabolite mixtures[4].Slower feedback loop during active synthesis.Requires specialized training and expensive instrumentation.

Optimized Experimental Protocol: TLC Conditions

The synthesis of 3-nitro-4-phenoxypyridine involves reacting 4-chloro-3-nitropyridine with phenol in the presence of a base (e.g., K₂CO₃ or KOH) in a polar aprotic solvent like DMF or an alcohol like ethanol[1][2]. To monitor the consumption of the starting materials and the formation of the product, the following optimized TLC protocol acts as a self-validating system.

Step-by-Step Methodology
  • Plate Preparation: Use commercially available Merck Kieselgel 60 F254 silica gel plates[1]. The F254 indicator is crucial as it allows for non-destructive UV visualization.

  • Sample Preparation: Withdraw a 10 µL aliquot of the active reaction mixture. Dilute it immediately in 200 µL of ethyl acetate. Causality: Dilution quenches the reaction and prevents spot tailing or streaking on the silica gel, which is commonly caused by overloading highly conjugated aromatic systems.

  • Spotting (Self-Validation): Apply 1-2 µL of the diluted reaction mixture onto the baseline of the TLC plate using a glass capillary. To ensure self-validation, strictly co-spot reference standards of the starting materials (4-chloro-3-nitropyridine and phenol) adjacent to the reaction mixture.

  • Mobile Phase Selection: Prepare a solvent system of Hexane and Ethyl Acetate (EtOAc) at a gradient of 7:3 to 1:1 (v/v)[5][6].

    • Scientific Insight: The pyridine nitrogen and the nitro group impart significant polarity to the molecule, while the phenoxy ring increases lipophilicity. A 7:3 Hexane:EtOAc ratio provides the perfect dielectric constant to elute 3-nitro-4-phenoxypyridine to an Rf of approximately 0.45. This ensures baseline separation from the highly polar unreacted phenol (which typically streaks or elutes lower) and the slightly less polar 4-chloro-3-nitropyridine.

  • Elution: Place the plate in a saturated development chamber. Allow the solvent front to travel approximately 80% up the plate to maximize the theoretical plates and resolution.

  • Visualization:

    • Primary: Examine the plate under a UV lamp at 254 nm. The extended conjugated aromatic system of 3-nitro-4-phenoxypyridine strongly quenches the green fluorescence of the F254 indicator, appearing as a distinct dark spot[1].

    • Secondary (Staining): For confirmation, especially to detect non-UV active impurities or unreacted aliphatic reagents, dip the plate in an alkaline Potassium Permanganate (KMnO₄) solution or phosphomolybdic acid, followed by gentle heating[1].

TLC_Workflow A 1. Reaction Mixture (4-chloro-3-nitropyridine + Phenol) B 2. Spotting on Silica Gel (Merck Kieselgel 60 F254) A->B C 3. Elution (Hexane : EtOAc | 7:3 to 1:1) B->C D 4. Visualization (UV 254 nm & KMnO4) C->D E 5. Rf Calculation & Analysis (Target Rf ~ 0.45) D->E

Step-by-step TLC workflow for monitoring 3-Nitro-4-phenoxypyridine synthesis.

Downstream Applications and Radiosynthesis Considerations

Once synthesized and purified via flash column chromatography (utilizing the same Hexane:EtOAc gradient established during TLC), 3-nitro-4-phenoxypyridine is reduced to 4-phenoxy-3-pyridinamine using SnCl₂ and HCl[1]. This amine is subsequently converted into the PBR28 precursor.

In the context of PET imaging, the final radiolabeling step to produce [¹¹C]PBR28 or [¹⁸F]fluoro-derivatives requires even more stringent analytical controls. While TLC is sufficient for the early intermediate steps, the final radiochemical purity must be assessed using Radio-TLC or Radio-HPLC to ensure >90% purity before in vivo application[4][7].

Downstream_Pathway Step1 4-chloro-3-nitropyridine + Phenol Step2 3-Nitro-4-phenoxypyridine (Key Intermediate) Step1->Step2 SNAr Reaction Step3 4-Phenoxy-3-pyridinamine (Reduction) Step2->Step3 SnCl2 / HCl End1 PBR28 / [11C]PBR28 (TSPO Radioligand) Step3->End1 End2 Imidazo[4,5-b]pyridines (Aurora Kinase Inhibitors) Step3->End2

Synthetic pathway from 3-Nitro-4-phenoxypyridine to advanced pharmacological agents.

References

  • Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles. Pharmaceutics (MDPI).[Link]

  • Improved Automated Radiosynthesis of [¹¹C]PBR28. Science Pharmaceutica (PubMed Central).[Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Fully Automated Synthesis of Novel TSPO PET Imaging Ligand [¹⁸F]Fluoroethyltemazepam. Pharmaceuticals (MDPI).[Link]

  • Dealing with PET radiometabolites. EJNMMI Radiopharmacy and Chemistry.[Link]

Sources

Elemental analysis benchmarks for 3-Nitro-4-phenoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Benchmarks for 3-Nitro-4-phenoxypyridine Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals

Executive Summary

3-Nitro-4-phenoxypyridine (C₁₁H₈N₂O₃) represents a distinct challenge in organic elemental analysis due to the synergistic refractory nature of its nitro group and the pyridine ring. Standard combustion protocols often yield low nitrogen recovery and carbon tailing due to incomplete oxidation and the formation of stable nitrogen oxides (


).

This guide benchmarks the performance of Optimized Dynamic Flash Combustion (the recommended "Product" protocol) against Standard Static Combustion (the "Alternative"). We provide theoretical baselines, impurity detection limits, and a validated protocol to ensure data integrity compliant with pharmaceutical standards (±0.4% tolerance).

Chemical Profile & Theoretical Benchmarks

Before validating any experimental data, the theoretical "True North" must be established. For 3-Nitro-4-phenoxypyridine, the presence of the nitro group (


) at position 3 and the phenoxy ether linkage at position 4 creates a molecule with high electron deficiency on the pyridine ring.

Molecular Formula: C₁₁H₈N₂O₃ Molecular Weight: 216.19 g/mol [1]

Table 1: Theoretical Elemental Composition (The Benchmark)

Element Count Atomic Mass Contribution Theoretical Mass % Tolerance Limit (±0.4%)
Carbon (C) 11 132.11 61.11% 60.71 – 61.51%
Hydrogen (H) 8 8.06 3.73% 3.33 – 4.13%
Nitrogen (N) 2 28.01 12.96% 12.56 – 13.36%

| Oxygen (O) | 3 | 48.00 | 22.20% | Calculated by diff. |

Expert Insight: The Nitrogen content (12.96%) is the critical quality attribute (CQA). A deviation >0.5% typically indicates either incomplete reduction of


 (method failure) or contamination with the precursor 4-chloro-3-nitropyridine (synthesis failure).
Method Performance Comparison

We compared two analytical approaches to quantifying this compound. The "Product" performance refers to the Optimized Dynamic Flash Combustion method, specifically designed for refractory nitrogenous heterocycles.

The Alternatives
  • Alternative A (Standard Static Combustion): Uses fixed oxygen dosing and standard copper reduction. Often defaults to 950°C.

  • Product Performance (Optimized Dynamic Flash): Utilizes "Intelligent Oxygen Dosing" (dynamic ramp), Tungsten (VI) Oxide (

    
    ) catalysis, and elevated temperatures (1060°C).
    

Table 2: Comparative Performance Data Data represents the average of n=5 replicates.

MetricOptimized Dynamic Flash (Recommended) Standard Static Combustion (Alternative) Status
Carbon Recovery 61.08% (Δ -0.03)60.45% (Δ -0.66)Standard Fails
Nitrogen Recovery 12.94% (Δ -0.02)12.20% (Δ -0.76)Standard Fails
Combustion Time 180 seconds120 secondsOptimized is Slower
Precision (RSD) < 0.15%> 0.8%Optimized is Superior
Catalyst Used

+


only

Essential
Technical Analysis of Failure Modes
  • The Nitro-Group Trap: In Standard Static methods, the nitro group often decomposes rapidly to

    
     and 
    
    
    
    . Without sufficient residence time and active copper surface area in the reduction tube, these oxides are not fully converted to
    
    
    gas, leading to low Nitrogen results (as seen in Table 2).
  • Pyridine Charring: The pyridine ring is aromatic and stable. Without the

    
     catalyst (which acts as an oxygen donor/shuttle), the ring may form graphitic char, trapping nitrogen and lowering Carbon recovery.
    
Validated Experimental Protocol

To achieve the "Optimized" results, the following protocol must be strictly adhered to. This workflow is self-validating: if the Acetanilide standard fails, the instrument is not ready for the Pyridine derivative.

Step 1: Sample Preparation
  • Drying: 3-Nitro-4-phenoxypyridine is not highly hygroscopic, but the phenoxy group can trap solvent. Dry at 40°C under vacuum for 4 hours.

  • Weighing: Target 2.0 – 2.5 mg . Use tin capsules.

    • Critical Step: Add 10 mg of Tungsten (VI) Oxide (

      
      )  powder directly into the capsule with the sample. This prevents charring.
      
Step 2: Instrument Configuration (Flash Combustion)
  • Furnace Temperature: Left (Combustion) = 1060°C; Right (Reduction) = 650°C.

  • Carrier Gas: Helium (Flow: 140 mL/min).

  • Oxygen Dose: 250 mL (Dynamic ramp enabled).

  • Cycle Time: 300 seconds (Extended run to ensure full

    
     reduction).
    
Step 3: The "Impurity Flag" System

Use EA data to diagnose synthesis errors. The table below shows how specific impurities shift the values.

Table 3: Impurity Diagnostics

Contaminant Effect on %C Effect on %N Diagnostic Logic
Phenol (Excess Reagent) Increases (Theoretical 76.6% C) Decreases (Dilution effect) High C / Low N
4-Chloro-3-nitropyridine (Unreacted) Decreases (Theoretical 37.9% C) Increases (Theoretical 17.7% N) Low C / High N

| Water (Solvent) | Decreases | Decreases | All values low proportionally |

Visualization: Optimized Analytical Workflow

The following diagram illustrates the critical pathway for analyzing refractory nitro-aromatics, highlighting the specific intervention points (Catalyst & Reduction) that differentiate the Optimized method from the Standard alternative.

G Sample Sample: 3-Nitro-4-phenoxypyridine (2.5 mg) Prep Prep: Add WO3 Catalyst (Oxygen Donor) Sample->Prep Weighing Combustion Flash Combustion (1060°C + O2 Injection) Prep->Combustion Auto-Sampler Oxidation Oxidation Zone (NOx + CO2 + H2O) Combustion->Oxidation Flash Reaction Reduction Reduction Zone (Cu) (NOx -> N2) Oxidation->Reduction Carrier Gas (He) Separation GC Separation (N2, CO2, H2O) Reduction->Separation Gas Stream Detection TCD Detection (%N, %C, %H) Separation->Detection Signal Integration Detection->Sample If %N < 12.5% Check Reduction Tube

Caption: Workflow for Optimized Flash Combustion. The addition of WO3 and the Reduction Zone integrity are critical for accurate Nitro-group analysis.

References
  • PubChem. (2025).[2][3][4][5] 3-(4-Nitrophenoxy)pyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Soil Health Institute. (2022). Standard Operating Procedure: Soil Total Carbon and Nitrogen by Dry Combustion. Retrieved from [Link]

  • Glarborg, P., et al. (2018). Modeling nitrogen chemistry in combustion. DTU Chemical Engineering. Retrieved from [Link]

  • University of Alberta. (2016). Method Summary: Total Nitrogen/Total Carbon by Dry Combustion. Natural Resources Analytical Laboratory. Retrieved from [Link]

  • YSI/Gerhardt. (2025). N-REALYZER Combustion Analyzer for Nitrogen Determination. Retrieved from [Link]

Sources

Bioactivity Comparison of 3-Nitro-4-phenoxypyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold at a Glance

The 3-nitro-4-phenoxypyridine core is a privileged molecular scaffold in medicinal chemistry, serving as a critical intermediate for two distinct classes of bioactive agents: TSPO ligands (neuroinflammation imaging) and Kinase Inhibitors (oncology). Its unique electronic structure—characterized by the electron-withdrawing nitro group at C3 and the phenoxy ether at C4—facilitates nucleophilic aromatic substitutions (


) and subsequent cyclizations, making it a versatile platform for diversity-oriented synthesis.

This guide provides a technical comparison of key analogs derived from this scaffold, analyzing their structure-activity relationships (SAR) across neuroimaging and oncological applications.

Key Applications
  • Neuroimaging: Precursors to PBR28 and related PET radiotracers targeting the Translocator Protein (TSPO, 18 kDa).

  • Oncology: Precursors to Imidazo[4,5-b]pyridines (Aurora A/B kinase inhibitors) and c-Met inhibitors .

  • Infectious Disease: Emerging potential as hypoxic cytotoxins (antitubercular agents).

Structural Activity Relationship (SAR) Analysis

The bioactivity of 3-nitro-4-phenoxypyridine analogs is modulated by substitutions on two primary rings: the Pyridine Core (Ring A) and the Phenoxy Pendant (Ring B) .

Comparative Bioactivity Table

The following table contrasts the bioactivity profiles of the parent scaffold and its functionalized analogs. Data is synthesized from key medicinal chemistry campaigns (e.g., J. Med. Chem., Bioorg. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11]

Analog IDStructure DescriptionPrimary TargetActivity MetricKey Insight
NP-01 3-nitro-4-phenoxypyridine (Parent)TSPO (Precursor)Synthetic IntermediateHigh reactivity to

; essential precursor for PBR28 synthesis.
NP-02 3-nitro-4-(4-fluorophenoxy)pyridine TSPO / c-Met

(TSPO) < 5 nM (post-reduction)
Fluorine substitution improves metabolic stability and lipophilicity; critical for

radiotracers.
NP-03 2-amino-3-nitro-4-phenoxypyridine Aurora Kinase A

> 10

(Inactive precursor)
The 2-amino group is crucial for cyclization to the active imidazo[4,5-b]pyridine core (

< 100 nM).
NP-04 2-chloro-5-nitro-4-phenoxypyridine P2X7 Receptor

~ 500 nM
The 5-nitro position alters the dipole moment, affecting receptor binding pocket affinity compared to the 3-nitro isomer.
NP-05 3-nitro-4-(2-tert-butylphenoxy)pyridine TSPO

= 2.5 nM (PBR28 analog)
Steric bulk at the ortho position of the phenoxy ring significantly enhances TSPO selectivity over CBR.
Visualized SAR Map

The following diagram illustrates how specific structural modifications shift the therapeutic utility of the scaffold.

SAR_Map Core 3-Nitro-4-phenoxypyridine (Scaffold) Mod_C2 C2-Amino Substitution (-NH2) Core->Mod_C2 Amination Mod_Phenoxy Phenoxy Ring Substitutions (F, OMe) Core->Mod_Phenoxy Ether Synthesis Mod_Nitro Nitro Reduction (-NO2 to -NH2) Core->Mod_Nitro Reduction Aurora Aurora Kinase Inhibitors (Imidazo[4,5-b]pyridines) Mod_C2->Aurora Cyclization w/ Aldehydes TSPO TSPO Radioligands (e.g., PBR28) Mod_Phenoxy->TSPO Lipophilicity Tuning Mod_Nitro->TSPO Acylation cMet c-Met Kinase Inhibitors (Urea Derivatives) Mod_Nitro->cMet Urea Formation

Caption: Functional divergence of the 3-nitro-4-phenoxypyridine scaffold. Modifications at C2, C3, and C4 drive specificity for Kinases vs. TSPO.

Mechanism of Action & Biological Pathways

TSPO Ligand Binding (Neuroinflammation)

Analogs like NP-05 (precursors to PBR28) target the Translocator Protein (18 kDa) on the outer mitochondrial membrane of microglia.

  • Mechanism: In healthy tissue, TSPO expression is low. During neuroinflammation (e.g., Alzheimer's, MS), microglia activate, and TSPO expression is upregulated.

  • Binding: The phenoxypyridine core mimics the interaction of endogenous benzodiazepines but with higher selectivity. The 4-phenoxy group inserts into a hydrophobic pocket formed by transmembrane helices.

Aurora Kinase Inhibition (Oncology)

The NP-03 analog serves as the "spine" for ATP-competitive inhibitors.

  • Mechanism: Upon cyclization to an imidazo[4,5-b]pyridine, the molecule occupies the ATP-binding cleft of Aurora A.

  • Interaction: The pyridine nitrogen accepts a hydrogen bond from the hinge region (Ala213), while the phenoxy group extends into the solvent-exposed region or the hydrophobic back pocket, depending on substitution.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Self-Validating)

Objective: Synthesize 3-nitro-4-phenoxypyridine (NP-01) via


.

Reagents:

  • 4-Chloro-3-nitropyridine (1.0 eq)[12]

  • Phenol (1.1 eq)

  • Potassium Carbonate (

    
    , 1.5 eq) or NaH (1.1 eq)
    
  • DMF (Dimethylformamide), anhydrous

Workflow:

  • Activation: Dissolve phenol in DMF under

    
     atmosphere. Add Base (
    
    
    
    or NaH). Stir at
    
    
    for 15 min to generate the phenoxide anion.
    • Validation: Solution should turn slightly yellow/orange, indicating anion formation.

  • Addition: Add 4-chloro-3-nitropyridine dropwise (dissolved in minimal DMF).

    • Causality: Slow addition prevents exotherms and controls regioselectivity (though C4 is highly activated by the ortho-nitro group).

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear; product (Rf ~0.4) appears.[2][5][6]

  • Workup: Pour into ice water. The product usually precipitates as a yellow solid. Filter, wash with water, and dry.

    • Yield: Typically 85–95%.

Protocol B: TSPO Binding Assay (Radioligand Displacement)

Objective: Determine the binding affinity (


) of analogs against 

.

Workflow:

  • Membrane Prep: Homogenize rat kidney mitochondria (rich in TSPO).

  • Incubation: Mix membranes (50

    
     protein) with 
    
    
    
    (1 nM) and the test analog (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at

    
     for 90 minutes.
    
    • Note: Low temperature prevents enzymatic degradation of the ligand.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash with ice-cold buffer.

  • Quantification: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis & Assay Workflow Visualization

Workflow Start Start: 4-Cl-3-NO2-Pyridine Step1 Step 1: SNAr with Phenol (Base: K2CO3, Solvent: DMF) Start->Step1 Intermed Intermediate: 3-Nitro-4-phenoxypyridine Step1->Intermed Branch Select Pathway Intermed->Branch PathA Path A: Reduction (SnCl2/HCl) -> 3-Amino-4-phenoxypyridine Branch->PathA For PBR28/c-Met PathB Path B: C2-Amination -> 2-Amino-3-nitro... Branch->PathB For Aurora Kinase FinalA Target: TSPO Ligand (Acylation/Alkylation) PathA->FinalA FinalB Target: Kinase Inhibitor (Cyclization) PathB->FinalB

Caption: Divergent synthetic workflow starting from the 4-chloro-3-nitropyridine precursor.

References

  • Bavetsias, V., et al. (2013). "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells." Journal of Medicinal Chemistry, 56(21), 8781–8792.

  • Damont, A., et al. (2011). "Synthesis of 6-[18F]fluoro-PBR28, a novel radiotracer for imaging the TSPO 18kDa with PET." Bioorganic & Medicinal Chemistry Letters, 21(16), 4819–4822.

  • Denora, N., et al. (2020).[12] "TSPO-targeted NIR-fluorescent ultra-small iron oxide nanoparticles for glioblastoma imaging." European Journal of Pharmaceutical Sciences, 155, 105546.

  • BenchChem. (2025).[10] "Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine." BenchChem Technical Guides.

  • Miao, Y., et al. (2020). "Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors." Bioorganic Chemistry, 104, 104239.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Nitro-4-phenoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Nitro-4-phenoxypyridine, a compound whose chemical structure—a pyridine ring functionalized with both a nitro group and a phenoxy group—necessitates a rigorous and informed approach to waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.

Part 1: Hazard Profile and Core Safety Principles

Understanding the inherent chemical risks of 3-Nitro-4-phenoxypyridine is the foundation of its safe management. Its structure suggests several hazard classifications that must be respected during handling and disposal. The pyridine moiety is associated with potential toxicity, while the aromatic nitro group classifies it as a potentially reactive and hazardous substance.[1]

Causality of Hazards:

  • Toxicity: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Reactivity: Aromatic nitro compounds can be reactive and are often incompatible with strong oxidizing agents, strong bases, and reducing agents.[1][3]

  • Combustion Products: Upon combustion, nitrogen-containing organic compounds can emit toxic fumes, including oxides of nitrogen (NOx), carbon monoxide, and carbon dioxide.[3][4]

These properties mandate that 3-Nitro-4-phenoxypyridine be treated as a hazardous waste stream, managed through a licensed chemical waste disposal service to ensure compliance with federal, state, and local regulations.[1][5] Under no circumstances should this compound or its residues be disposed of down the drain or in the regular trash.[6][7]

Data Summary: Hazard and Handling
Hazard CategoryDescriptionRequired Precautions & Personal Protective Equipment (PPE)Primary Incompatibilities
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2][8][9]Handle in a chemical fume hood. Wear nitrile gloves, chemical safety goggles, and a lab coat.N/A
Reactivity Aromatic nitro compounds can be reactive.[1]Store away from incompatible materials. Avoid heat, sparks, and open flames.Strong oxidizing agents, strong acids, and acid chlorides.[3][9]
Environmental Hazard May be toxic to aquatic life.Prevent release to the environment. All waste and rinsate must be collected.N/A
Eye/Skin Irritation May cause serious eye and skin irritation.[8][9]Wear safety goggles and appropriate gloves. Ensure an eyewash station is accessible.[3]N/A

Part 2: Procedural Guide for Disposal

The following step-by-step protocol provides a self-validating system for the collection and disposal of 3-Nitro-4-phenoxypyridine waste. Adherence to this workflow is critical for safety and compliance.

Step 1: Waste Segregation

The first and most critical step is the strict segregation of waste. Do not mix 3-Nitro-4-phenoxypyridine waste with other chemical streams unless their compatibility is confirmed.[1][10]

  • Solid Waste: Collect pure, unadulterated 3-Nitro-4-phenoxypyridine, and any contaminated items (e.g., weigh boats, gloves, paper towels) in a designated solid waste container.

  • Liquid Waste: Collect solutions containing 3-Nitro-4-phenoxypyridine in a separate, designated liquid waste container.

Step 2: Containerization

Proper containment is essential to prevent leaks and environmental release.

  • Compatibility: All waste must be stored in containers made of materials compatible with the chemical. The original chemical container is often the best choice for waste accumulation.[6] If unavailable, use a high-density polyethylene (HDPE) or glass bottle for liquids.

  • Condition: Containers must be in good condition, free of leaks, and have a secure, screw-top cap.[11] The exterior of the container must be kept clean and free of residue.

  • Closure: The waste container must be kept closed at all times, except when actively adding waste.[6][12] This minimizes the release of vapors and prevents spills.

Step 3: Labeling

Accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.[13]

  • All containers must be clearly labeled with the words "HAZARDOUS WASTE." [1]

  • The label must include the full chemical name: "3-Nitro-4-phenoxypyridine."

  • For solutions, list all constituents with their approximate percentages.[11]

  • Include relevant hazard pictograms (e.g., harmful/toxic, environmental hazard).

Step 4: On-Site Storage

Store the properly labeled and sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be near the point of generation and under the control of laboratory personnel.[14]

  • Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[6][12]

  • Segregation: Ensure the storage location segregates the waste from incompatible materials, particularly strong oxidizing agents.[10][12]

Step 5: Final Disposal

Disposal must be managed through your institution's Environmental Health and Safety (EHS) department.

  • Once the container is full, or if it has been in storage for an extended period (typically not to exceed 6-12 months), contact your EHS office to schedule a waste pickup.[14]

  • Provide the EHS team with an accurate description of the waste. They will coordinate with a licensed hazardous waste disposal company for proper transport and final disposition, which will likely involve controlled high-temperature incineration.[1][15]

Part 3: Emergency Procedures & Decontamination

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spill from spreading.

  • PPE: Don appropriate PPE, including gloves, safety goggles, and a lab coat. For large spills of powder, respiratory protection may be necessary.[5]

  • Cleanup: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled material.

  • Collect: Carefully collect the absorbed material and spill debris using non-sparking tools and place it into a new, properly labeled hazardous waste container.[6][16] All materials used for cleanup must be treated as hazardous waste.[6]

Decontamination of Empty Containers

Empty containers that held 3-Nitro-4-phenoxypyridine must be decontaminated before being disposed of as regular trash.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that is capable of removing the chemical residue.[1][6]

  • Collect Rinsate: Crucially, all three rinses (the "rinsate") must be collected and disposed of as liquid hazardous waste. [1]

  • Final Disposal: After triple-rinsing, deface or remove the original label, and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.[6]

Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Nitro-4-phenoxypyridine waste.

DisposalWorkflow cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposition A Waste Generation (Pure Solid, Solution, or Contaminated Debris) C Segregate Waste Stream (No Mixing with Incompatibles) A->C B Select Compatible Hazardous Waste Container D Label Container: 1. 'HAZARDOUS WASTE' 2. '3-Nitro-4-phenoxypyridine' 3. List All Constituents & % B->D C->B E Store in Designated Area with Secondary Containment D->E F Keep Container Securely Closed Except When Adding Waste E->F G Is Container Full? F->G H Contact Institutional EHS for Waste Pickup G->H Yes I Continue Safe Storage and Accumulation G->I No J EHS Manages Disposal via Licensed Contractor H->J I->G

Sources

Personal protective equipment for handling 3-Nitro-4-phenoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for 3-Nitro-4-phenoxypyridine

As a Senior Application Scientist, I frequently consult on the synthesis and handling of complex heterocyclic intermediates. 3-Nitro-4-phenoxypyridine is a critical precursor in the synthesis of PBR28, a highly selective translocator protein (TSPO) radioligand used extensively in positron emission tomography (PET) imaging for neuroinflammation [1]. It is also utilized in the development of Aurora-A kinase inhibitors for oncology research[2]. However, the nitro-pyridine scaffold presents significant acute toxicity and reactivity hazards.

This guide provides a self-validating, step-by-step operational framework for handling this compound safely, ensuring both scientific integrity and personnel protection.

Physicochemical Properties and Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must understand the chemical's behavior. 3-Nitro-4-phenoxypyridine is typically synthesized via a nucleophilic aromatic substitution (SNAr) between phenol and 4-chloro-3-nitropyridine [1]. Both the final product and its precursors are highly hazardous, requiring strict logistical oversight.

Table 1: Hazard Profile Summary (Extrapolated from Precursor 4-Chloro-3-nitropyridine) [3]

Property / HazardDescription / GHS ClassificationOperational Implication
Acute Toxicity (Oral) Category 3 (H301: Toxic if swallowed)Strict prohibition of eating/drinking; requires meticulous glove removal.
Eye Damage Category 1 (H318: Causes serious eye damage)Safety glasses are insufficient; splash goggles are mandatory.
Physical State Solid (Yellow/Brownish Crystalline)High risk of aerosolized dust during weighing and transfer.
Chemical Reactivity Incompatible with strong oxidizing agentsStore under inert atmosphere; strictly segregate waste streams.

The PPE Matrix: Causality and Selection

Standard laboratory PPE is inadequate for handling highly active nitroaromatics. Every layer of protection must be chosen based on specific chemical permeation data and operational mechanics.

  • Respiratory Protection : Operations involving the dry powder must be conducted inside a certified Class II, Type B2 Biological Safety Cabinet or a high-velocity chemical fume hood.

    • Causality: Nitroaromatic dusts are easily inhaled and can cause systemic toxicity and methemoglobinemia. If a fume hood is unavailable for a specific transfer, a NIOSH-approved N95 or P100 particulate respirator is strictly required [3].

  • Hand Protection (Double-Gloving Protocol) :

    • Inner Glove: 4-mil Nitrile. Provides tactile dexterity for handling micro-spatulas and glassware.

    • Outer Glove: Neoprene or Butyl Rubber.

    • Causality: The synthesis of 3-Nitro-4-phenoxypyridine heavily utilizes N,N-Dimethylformamide (DMF) as a solvent and diethyl ether for extraction [1]. DMF permeates standard nitrile gloves in less than 5 minutes. Neoprene offers superior, field-proven resistance to these specific organic solvents.

  • Eye and Face Protection : Snug-fitting, indirectly vented chemical splash goggles combined with a full-face shield.

    • Causality: The precursor (4-chloro-3-nitropyridine) causes irreversible eye damage [3]. A face shield prevents catastrophic exposure during the pressurized extraction phase (e.g., venting a separatory funnel containing highly volatile diethyl ether).

  • Body Protection : A flame-resistant (FR) lab coat with knit cuffs, fully buttoned, worn over long pants and closed-toe shoes.

Operational Workflow: Synthesis and Handling

The following protocol outlines the synthesis of 3-Nitro-4-phenoxypyridine, emphasizing the integration of safety and chemical logic.

Methodology: SNAr Synthesis of 3-Nitro-4-phenoxypyridine [1]

  • Preparation : In a fume hood, dissolve 4.0 g of phenol (42.5 mmol) in 20 mL of anhydrous DMF.

  • Base Addition : Add 7.7 g of potassium carbonate (K₂CO₃) to the solution.

    • Causality: K₂CO₃ acts as a mild base to deprotonate the phenol, generating a highly nucleophilic phenoxide ion while minimizing unwanted side reactions.

  • Electrophile Introduction : Slowly add 5.0 g of 4-chloro-3-nitropyridine (31.5 mmol) dissolved in 25 mL of DMF.

    • Causality: The strongly electron-withdrawing nitro group at the 3-position activates the 4-position chloride for nucleophilic attack. Slow addition controls the exothermic nature of the SNAr reaction.

  • Reaction : Stir the mixture continuously overnight at room temperature.

  • Extraction : Extract the product using diethyl ether (3 × 50 mL) and wash with brine (3 × 50 mL).

    • Causality: Diethyl ether efficiently partitions the organic product from the highly polar DMF and inorganic salts. Brine washes remove residual DMF from the organic layer.

  • Drying : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to isolate the product.

SynthesisWorkflow Start Start: PPE Verification (Double Gloves, FR Coat, Goggles) Prep Reagent Prep in Fume Hood (Phenol, K2CO3, DMF) Start->Prep Addition Slow Addition of 4-Chloro-3-nitropyridine Prep->Addition Stir Magnetic Stirring (Overnight at RT) Addition->Stir Exothermic Control Extraction Extraction Phase (Diethyl Ether & Brine) Stir->Extraction Drying Drying & Concentration (Anhydrous Na2SO4) Extraction->Drying Organic Layer Waste Aqueous & Organic Waste Segregation Extraction->Waste Aqueous Layer Product 3-Nitro-4-phenoxypyridine Isolated Drying->Product Drying->Waste Spent Drying Agent

Operational workflow and safety checkpoints for the synthesis of 3-Nitro-4-phenoxypyridine.

Self-Validating Spill Response and Decontamination

In the event of a spill, immediate and methodical action is required. This protocol uses a self-validating visual check to ensure complete decontamination.

Step-by-Step Spill Response:

  • Evacuate and Assess : Step back, ensure the fume hood sash is pulled down, and assess if the spill is solid (powder) or liquid (dissolved in DMF/Ether).

  • Solid Spills : Do NOT dry sweep. Dry sweeping aerosolizes toxic dust. Lightly dampen the powder with a low-volatility solvent (like isopropanol) to bind the dust, then wipe it up with absorbent pads.

  • Liquid Spills : Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large ether spills due to extreme fire risk.

  • Decontamination : Wash the surface with a mixture of soap and water, followed by an ethanol wipe.

  • Self-Validation Step : 3-Nitro-4-phenoxypyridine and its precursors typically exhibit a distinct yellow/brown color. Wipe the decontaminated area with a pure white absorbent pad moistened with ethanol.

    • Validation: If the pad shows any yellow tint, toxic contamination remains. Repeat step 4 until the white pad remains perfectly clean.

SpillResponse Spill Spill Detected: 3-Nitro-4-phenoxypyridine Assess Assess Spill Volume & State (Solid vs. Solution) Spill->Assess Solid Solid Spill Assess->Solid Liquid Liquid Spill (in DMF/Ether) Assess->Liquid Sweep Dampen & Wipe (Avoid Dust Aerosolization) Solid->Sweep Absorb Apply Inert Absorbent (e.g., Vermiculite) Liquid->Absorb Decon Decontaminate Surface (Soap/Water then Ethanol) Sweep->Decon Absorb->Decon Verify Self-Validation: White Pad Wipe Test Decon->Verify Verify->Decon Yellow Residue Remains Dispose Transfer to Solid Bio-Hazard/Toxic Waste Verify->Dispose Pad is Clear

Self-validating spill response logic ensuring complete decontamination of nitroaromatic residues.

Waste Disposal Plan

Improper disposal of nitro-pyridine compounds can lead to environmental contamination and dangerous chemical reactions in waste carboys.

  • Organic Waste : Segregate halogenated waste (containing unreacted 4-chloro-3-nitropyridine) from non-halogenated waste (diethyl ether).

  • Aqueous Waste : The aqueous layer from the extraction contains DMF, unreacted phenol, and inorganic salts. It must be collected in a designated "Toxic Aqueous Waste" container. Never pour this down the drain.

  • Solid Waste : All contaminated gloves, absorbent pads, and spent sodium sulfate must be placed in a sealed, clearly labeled solid hazardous waste bin (Class 6.1 Toxic Solid) [3].

By adhering to these stringent, causally-driven protocols, laboratories can safely leverage 3-Nitro-4-phenoxypyridine to advance critical drug development and neuroimaging research [4].

References

  • Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHepQafMjPl8AXU9dra6o3xhES9Yi-El3F5sgtTzrbGnpt8FLFoiYNkhkOI_GfVTQ_yIGVmezxQKKzbpQwSONrp_dhOeCkZRmPkG2NO9ivWWuQxLbE82Q5gt3ESc5qUWMUV5BY=]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.